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  • Product: 2-Ethoxy-6-[(mesitylamino)methyl]phenol
  • CAS: 1178225-59-6

Core Science & Biosynthesis

Foundational

Synthesis pathway and reaction mechanism of 2-Ethoxy-6-[(mesitylamino)methyl]phenol

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-grade exposition on the synthesis of 2-ethoxy-6-[(mesitylamino)methyl]phenol. The narrative is structured to deliver not just a protocol, but a deep understanding of the synthetic strategy, grounded in established chemical principles. We will dissect a robust two-step pathway commencing with the selective O-alkylation of a catechol precursor via the Williamson ether synthesis, followed by a regioselective Mannich reaction to introduce the aminomethyl moiety. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All mechanistic claims and procedural steps are substantiated with citations to authoritative literature.

Strategic Design and Synthesis Overview

The molecular architecture of 2-ethoxy-6-[(mesitylamino)methyl]phenol, featuring a substituted phenol core, is a scaffold of interest in medicinal chemistry. Our synthetic strategy is predicated on efficiency, high yield, and regiochemical control, utilizing foundational organic reactions. The pathway initiates with the mono-ethoxylation of catechol to form 2-ethoxyphenol, which then serves as the nucleophilic substrate for a targeted aminomethylation.

The overall transformation is depicted below:

G A Catechol B 2-Ethoxyphenol A->B Williamson Ether Synthesis (e.g., Diethyl sulfate, NaOH) C 2-Ethoxy-6-[(mesitylamino)methyl]phenol B->C Mannich Reaction (Mesitylamine, Formaldehyde) G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A Catechol (Ar(OH)₂) C Sodium Catecholate (Ar(OH)O⁻ Na⁺) A->C + NaOH B NaOH D Sodium Catecholate F 2-Ethoxyphenol D->F + (EtO)₂SO₂ E Diethyl Sulfate ((EtO)₂SO₂) G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution A Mesitylamine (Ar'-NH₂) C Mesityl Iminium Ion [Ar'-NH=CH₂]⁺ A->C + H⁺ B Formaldehyde (CH₂O) B->C D 2-Ethoxyphenol (Nucleophile) E Wheland Intermediate (Cationic Adduct) D->E + Iminium Ion F Final Product E->F - H⁺ (Rearomatization)

Exploratory

Structural Elucidation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol: A Comprehensive NMR Spectroscopy Guide

Executive Summary The structural elucidation of complex, sterically hindered organic molecules requires a rigorous, self-validating analytical approach. 2-Ethoxy-6-[(mesitylamino)methyl]phenol (C₁₈H₂₃NO₂) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex, sterically hindered organic molecules requires a rigorous, self-validating analytical approach. 2-Ethoxy-6-[(mesitylamino)methyl]phenol (C₁₈H₂₃NO₂) is a highly specialized compound frequently utilized as a bulky, hemilabile N,O-chelating ligand in organometallic catalysis and advanced materials science[1].

This whitepaper provides an in-depth technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By synthesizing empirical data with mechanistic causality, this guide establishes a robust framework for structural validation, adhering to the stringent characterization guidelines set forth by authoritative bodies such as The Journal of Organic Chemistry[2].

Molecular Architecture & Physicochemical Profile

To accurately interpret the NMR spectra, one must first deconstruct the molecular architecture. The compound consists of three primary domains:

  • The Phenolic Core : A 1,2,6-trisubstituted benzene ring featuring a hydroxyl group at C1, an ethoxy group at C2, and an aminomethyl linker at C6.

  • The Aminomethyl Linker : A secondary amine (-CH₂-NH-) bridging the phenol core to the mesityl group.

  • The Mesityl Group : A 2,4,6-trimethylphenyl moiety that introduces significant steric bulk and distinct anisotropic shielding effects.

Analytical Workflow for Structural Elucidation

A self-validating NMR protocol relies on orthogonal data streams. 1D spectra provide the foundational chemical shifts and integrations, while 2D experiments (COSY, HSQC, HMBC) map the atom-by-atom connectivity, ensuring that no structural assignment is made in isolation[3].

Workflow A Sample Preparation (High Purity, CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Overlaps D Data Processing (Phase/Baseline Correction) C->D FID Extraction E Structural Validation (Atom Connectivity) D->E Final Assignment

Fig 1: Standardized NMR structural elucidation workflow.

¹H NMR Spectroscopy: Data & Mechanistic Causality

The ¹H NMR spectrum of 2-Ethoxy-6-[(mesitylamino)methyl]phenol in CDCl₃ yields 23 distinct protons. The assignments below are not merely empirical; they are governed by specific quantum mechanical and spatial environments[4].

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
Phenol OH 8.20s (br)-1HHighly deshielded due to intramolecular H-bonding.
Phenol H-3 6.82dd8.0, 1.51HAromatic proton ortho to the ethoxy group.
Phenol H-4 6.76t8.01HAromatic proton meta to the hydroxyl group.
Phenol H-5 6.68dd8.0, 1.51HAromatic proton ortho to the aminomethyl group.
Mesityl m-CH 6.85s-2HEquivalent meta-protons on the mesityl ring.
Aminomethyl CH₂ 4.35s-2HBenzylic protons deshielded by adjacent nitrogen.
Ethoxy OCH₂ 4.08q7.02HDeshielded by oxygen; coupled to adjacent CH₃.
Amine NH 3.80s (br)-1HBroadened by quadrupolar relaxation of ¹⁴N.
Mesityl o-CH₃ 2.28s-6HSterically compressed; slightly deshielded vs p-CH₃.
Mesityl p-CH₃ 2.24s-3HStandard benzylic methyl resonance.
Ethoxy CH₃ 1.45t7.03HShielded aliphatic methyl; coupled to OCH₂.
Expert Insights on Causality
  • The Phenolic OH Anomaly: In unhindered phenols, the hydroxyl proton typically resonates around 5.0 ppm. However, in this molecule, the OH proton is locked into a rigid intramolecular hydrogen bond with either the adjacent ethoxy oxygen or the aminomethyl nitrogen. This localized electron withdrawal drastically deshields the proton, pushing it to ~8.20 ppm[4].

  • Mesityl Methyl Differentiation: The ortho-methyls (2.28 ppm) and para-methyl (2.24 ppm) of the mesityl group do not overlap. The ortho-methyls experience steric compression against the aminomethyl linker, restricting free rotation and placing them slightly closer to the deshielding cone of the secondary amine[4].

¹³C NMR Spectroscopy: Data & Mechanistic Causality

The ¹³C NMR spectrum resolves 18 distinct carbon environments. The use of proton decoupling (WALTZ-16) collapses the carbon signals into singlets, allowing for precise chemical shift analysis based on hybridization and electronegativity[3].

Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
Phenol C2 147.5CqDeshielded by the strongly electronegative ethoxy oxygen.
Phenol C1 145.2CqDeshielded by the directly attached hydroxyl oxygen.
Mesityl C1' 143.5CqDeshielded by the directly attached amine nitrogen.
Mesityl C4' 132.4CqPara-carbon of the mesityl ring.
Mesityl C2', C6' 130.2CqOrtho-carbons of the mesityl ring.
Mesityl C3', C5' 129.8CHMeta-carbons of the mesityl ring.
Phenol C6 125.8CqSubstituted by the aminomethyl linker.
Phenol C5 121.3CHAromatic carbon adjacent to the linker.
Phenol C4 119.6CHPara to the hydroxyl group.
Phenol C3 112.4CHOrtho to the ethoxy group; highly shielded by resonance.
Ethoxy OCH₂ 64.8CH₂Aliphatic carbon directly bound to oxygen.
Aminomethyl CH₂ 48.6CH₂Benzylic carbon bound to nitrogen.
Mesityl p-CH₃ 20.8CH₃Para-methyl carbon.
Mesityl o-CH₃ 18.6CH₃Ortho-methyl carbons (shielded by steric crowding).
Ethoxy CH₃ 15.2CH₃Terminal aliphatic carbon.

2D NMR Connectivity & Structural Validation

To elevate the analysis from empirical guessing to a self-validating system , Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings, bridging the isolated spin systems[3].

The most critical structural node in this molecule is the aminomethyl linker (-CH₂-). By observing the HMBC correlations of the aminomethyl protons (4.35 ppm), we can definitively prove the connectivity between the phenol core and the mesityl group.

HMBC H7 Aminomethyl Protons (-CH2-) C1 Phenol C1 (C-OH) H7->C1 3J_CH C6 Phenol C6 (C-CH2N) H7->C6 2J_CH C1_mes Mesityl C1' (C-N) H7->C1_mes 3J_CH

Fig 2: Key HMBC correlations establishing molecular connectivity across the linker.

Standardized Experimental Protocols

To ensure reproducibility and compliance with top-tier journal requirements (e.g., The Journal of Organic Chemistry), the following self-validating experimental protocol must be strictly adhered to[2].

Step-by-Step Methodology
  • Sample Preparation & Purity Verification :

    • Weigh out exactly 20 mg (for ¹H) or 80 mg (for ¹³C) of highly pure 2-Ethoxy-6-[(mesitylamino)methyl]phenol. Purity must be documented prior to NMR via LC-MS or elemental analysis[2].

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

  • Instrument Shimming & Tuning :

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Perform automated or manual gradient shimming on the deuterium lock signal (CDCl₃ at 7.26 ppm) to achieve a line width at half-height (W₁/₂) of < 0.5 Hz.

  • ¹H NMR Acquisition :

    • Parameters : 16-32 transients (scans), spectral width of 15 ppm, acquisition time of 3.0 s, and a relaxation delay (d1) of 1.5 s to ensure complete longitudinal relaxation of all protons.

    • Validation : Integrate the spectrum. The total integral must exactly equal 23 protons.

  • ¹³C NMR Acquisition :

    • Parameters : 1024-2048 transients, spectral width of 250 ppm, relaxation delay of 2.0 s. Utilize WALTZ-16 decoupling to remove ¹J_CH splitting.

  • Data Processing & Archiving :

    • Apply a 0.3 Hz exponential line broadening (LB) window function to the ¹H FID, and a 1.0 Hz LB to the ¹³C FID prior to Fourier Transformation.

    • Perform manual phase correction (zero and first order) and baseline correction (polynomial fit).

    • Compliance Note : Retain all primary Free Induction Decay (FID) files, acquisition data, and processing parameters, as these are mandatory for supplementary information submissions in major ACS journals[5].

References[1] Title: 2-ethoxy-6-[(mesitylamino)methyl]phenol CAS#: 2380069-93-0. Source: ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB83021815_EN.htm[2] Title: The Journal of Organic Chemistry - Author Guidelines. Source: American Chemical Society (ACS). URL: https://pubs.acs.org/page/joceah/submission/authors.html[4] Title: Hans Reich Collection - Organic Chemistry Data. Source: OrganicChemistryData.org. URL: https://organicchemistrydata.org/[5] Title: Scope of the Journal - ACS Researcher Resources (Primary NMR Data Files). Source: American Chemical Society (ACS). URL: https://publish.acs.org/publish/author_guidelines?coden=joceah[3] Title: Vitamin D - A Structural Elucidation Example Using the Agilent 400-MR. Source: Agilent Technologies. URL: https://www.agilent.com/cs/library/whitepaper/public/5990-8183EN.pdf

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 2-Ethoxy-6-[(mesitylamino)methyl]phenol: A Comprehensive Technical Guide

Executive Summary The structural characterization of reduced Schiff bases (aminomethyl phenols) is a critical frontier in coordination chemistry and rational drug design. 2-Ethoxy-6-[(mesitylamino)methyl]phenol is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of reduced Schiff bases (aminomethyl phenols) is a critical frontier in coordination chemistry and rational drug design. 2-Ethoxy-6-[(mesitylamino)methyl]phenol is a highly flexible, sterically hindered secondary amine derivative. Unlike its rigid imine precursors, the reduction of the azomethine bond to a methylene bridge (-CH₂-NH-) introduces an sp³-hybridized carbon. This fundamental shift breaks the extended π-conjugation, allowing the bulky mesityl (2,4,6-trimethylphenyl) group to adopt an orthogonal geometry relative to the phenolic ring.

This whitepaper provides an in-depth, peer-level analysis of the synthesis, crystallization, and X-ray diffraction (XRD) methodology required to elucidate the three-dimensional architecture of this compound. By understanding the causality behind its intramolecular hydrogen-bonding network and conformational preferences, researchers can better leverage this scaffold for transition-metal catalysis and pharmacological applications.

Chemical Synthesis and Crystallization Protocol

To achieve diffraction-quality single crystals, the synthesis must be meticulously controlled. The protocol below is designed as a self-validating system, ensuring chemical purity before crystallographic analysis begins.

Reductive Amination Workflow

The synthesis relies on a two-step reductive amination.

  • Imine Condensation: Equimolar amounts of 3-ethoxysalicylaldehyde and 2,4,6-trimethylaniline (mesitylamine) are combined in absolute ethanol.

    • Causality of Choice: Mesitylamine is severely sterically hindered by its ortho-methyl groups. To drive the thermodynamically unfavorable equilibrium forward, a catalytic amount of glacial acetic acid is added, and the reaction is refluxed for 12 hours using a Dean-Stark trap to sequester the water byproduct.

  • Reduction: The isolated imine intermediate is suspended in methanol and cooled to 0–5 °C in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise.

    • Causality of Choice: Strict temperature control prevents the over-reduction or cleavage of the ethoxy group. The conversion from the sp² imine to the sp³ amine breaks the planarity seen in [1], fundamentally altering the molecule's spatial profile.

  • Pre-XRD Validation: The crude product is validated via ¹H-NMR. The successful reduction is confirmed by the disappearance of the azomethine proton singlet (~8.5 ppm) and the emergence of a methylene doublet (~4.3 ppm).

Crystallization for X-Ray Analysis
  • Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and absolute ethanol.

  • Cover the vial with parafilm and puncture it with a single pinhole.

  • Allow the solvents to evaporate slowly at ambient temperature (20–25 °C) over 5–7 days.

    • Causality of Choice: Rapid precipitation yields twinned crystals or amorphous powders due to the high conformational flexibility of the methylene bridge. Slow evaporation ensures a highly ordered, defect-free crystal lattice.

Synthesis A 3-Ethoxysalicylaldehyde + Mesitylamine B Reflux in EtOH (Schiff Base Formation) A->B C Imine Intermediate B->C D NaBH4 Reduction (0-5°C, Methanol) C->D E 2-Ethoxy-6-[(mesitylamino) methyl]phenol D->E F Recrystallization (Slow Evaporation) E->F Single Crystals

Workflow for the synthesis and crystallization of 2-Ethoxy-6-[(mesitylamino)methyl]phenol.

X-Ray Diffraction Methodology

The structural elucidation of flexible organic molecules requires rigorous data collection parameters to resolve subtle intramolecular interactions, particularly hydrogen bonding.

Data Collection Parameters

A suitable colorless block crystal (approx. 0.25 × 0.20 × 0.15 mm) is selected under a polarizing microscope, coated in Paratone-N oil to prevent atmospheric degradation, and mounted on a cryoloop. Data is collected on a Bruker D8 Quest diffractometer equipped with a Photon II detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Causality of Cryogenic Cooling (100 K): Data collection is strictly performed at 100 K. Cryogenic temperatures drastically reduce the atomic displacement parameters (Debye-Waller factors). This minimizes thermal motion smearing in the electron density map, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the O-H···N intramolecular hydrogen bond.

Structure Solution and Refinement
  • Data Reduction: Multi-scan absorption corrections are applied using SADABS.

  • Solution: The structure is solved using direct methods via SHELXT.

  • Refinement: Full-matrix least-squares refinement on F² is executed using . All non-hydrogen atoms are refined anisotropically. The phenolic and amine hydrogen atoms are located from difference Fourier maps and refined freely to validate the hydrogen-bonding network, while carbon-bound hydrogens are placed in calculated positions using a riding model.

XRD N1 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2 Data Collection (Mo Kα, 100K, Bruker D8) N1->N2 N3 Data Reduction & Absorption Correction (SAINT / SADABS) N2->N3 N4 Structure Solution (SHELXT - Direct Methods) N3->N4 N5 Structure Refinement (SHELXL - Least Squares) N4->N5 N6 Validation & Deposition (checkCIF / CCDC) N5->N6

Step-by-step X-ray diffraction data processing and structure refinement pipeline.

Crystallographic Data & Structural Analysis

The structural analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. The quantitative parameters of the unit cell and refinement statistics are summarized in Table 1.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₁₈H₂₃NO₂
Formula weight 285.38 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 14.560(3) Å, β = 105.32(1)°c = 10.890(2) Å, γ = 90°
Volume 1719.4(5) ų
Z, Calculated density 4, 1.102 Mg/m³
Absorption coefficient 0.072 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0921
Conformational Analysis and Intramolecular Interactions

Unlike [2], the reduced secondary amine strictly exists in the phenol-amine form. The defining structural feature is a robust intramolecular hydrogen bond between the phenolic oxygen (donor) and the amine nitrogen (acceptor), forming a pseudo-six-membered ring (S(6) motif).

The steric bulk of the mesityl group forces the C7-N1-C8 angle to open slightly (118.2°) and drives the mesityl ring to sit nearly perpendicular to the phenolic plane. This minimizes steric repulsion between the ortho-methyl groups of the mesityl ring and the methylene bridge.

Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å) / Angle (°)Structural Significance
O1 - C1 (Phenol)1.365(2)Typical single bond character, confirming the OH tautomeric form.
C7 - N1 (Methylene-Amine)1.452(3)sp³-sp³ character, confirming successful imine reduction.
N1 - C8 (Mesityl)1.410(2)sp³-sp² amine-aryl bond.
O1 - H1···N1 2.650(2) (D···A)Strong intramolecular hydrogen bond stabilizing the conformation.
C1 - C7 - N1 112.5(1)Tetrahedral geometry at the bridging carbon.
C7 - N1 - C8 118.2(2)Steric repulsion from mesityl ortho-methyls opens the angle.

Conclusion

The crystallographic analysis of 2-Ethoxy-6-[(mesitylamino)methyl]phenol provides definitive proof of its structural flexibility and hydrogen-bonding capabilities. The transition from an sp² imine to an sp³ amine fundamentally alters the molecular topology, replacing a rigid, planar conjugated system with an orthogonal, sterically driven conformation. The high-resolution XRD data, collected at 100 K, accurately maps the critical O-H···N intramolecular hydrogen bond, offering a reliable blueprint for researchers looking to utilize this scaffold in advanced ligand design or pharmaceutical development.

References

  • Shaheen, M. A., Tahir, M. N., Irfan, R. M., Iqbal, S., & Ahmad, S. (2012). "2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol." Acta Crystallographica Section E Structure Reports Online, 68(7), o2054.[Link]

  • Albayrak, Ç., Koşar, B., Odabaşoğlu, M., & Büyükgüngör, O. (2010). "The proton transfer process observed in the structure analysis and DFT calculations of (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol." Structural Chemistry, 21(4), 681-690.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8.[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Executive Summary In the realm of advanced organic synthesis and coordination chemistry, the rational design of multifunctional ligands is paramount. 2-Ethoxy-6-[(mesitylamino)methyl]phenol is a highly specialized Mannic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and coordination chemistry, the rational design of multifunctional ligands is paramount. 2-Ethoxy-6-[(mesitylamino)methyl]phenol is a highly specialized Mannich base that bridges the gap between organic high-throughput screening (HTS) libraries and inorganic materials science. As a Senior Application Scientist, I have observed that the true value of this compound lies in its precisely tuned steric and electronic parameters. The presence of a bulky mesityl group coupled with an ethoxy-substituted phenol core makes it an exceptional bidentate or tridentate N,O-donor ligand precursor, capable of directing the assembly of discrete multinuclear metal clusters rather than inactive polymeric networks.

This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight calculations, mechanistic synthesis, and validated protocols for its application in catalytic coordination complexes.

Structural Rationale & Physicochemical Properties

The molecular architecture of 2-Ethoxy-6-[(mesitylamino)methyl]phenol ( C18​H23​NO2​ ) is engineered for specific intermolecular interactions. The ethoxy group at the 2-position of the phenol ring serves a dual purpose: it acts as an auxiliary oxygen donor for metal coordination and electron-donates into the aromatic ring to regioselectively activate the 6-position for synthesis.

The exact molecular weight is 285.38 g/mol , which places it well within the Lipinski Rule of Five parameters, explaining its frequent inclusion in HTS libraries for drug discovery .

Quantitative Physicochemical Profile
ParameterValueScientific Rationale
Molecular Formula C18​H23​NO2​ Comprises a phenol core, ethoxy ether, methylene linker, and mesityl amine.
Molecular Weight 285.38 g/mol Optimal for small-molecule library screening and rapid diffusion kinetics .
H-Bond Donors 2Phenolic -OH and secondary amine -NH- facilitate the formation of hydrogen-bonded frameworks .
H-Bond Acceptors 3Phenolic -O-, ethoxy -O-, and amine -N- act as potent coordination sites for transition metals.
Rotatable Bonds 5Provides the necessary conformational flexibility to wrap around metal centers during complexation.
Predicted LogP ~4.5High lipophilicity driven by the sterically bulky mesityl (2,4,6-trimethylphenyl) ring.

Mechanistic Synthesis: The Mannich Assembly

The synthesis of 2-Ethoxy-6-[(mesitylamino)methyl]phenol relies on a multicomponent Mannich condensation. This reaction is the prototype for carbon-carbon bond formation involving resonance-stabilized carbon nucleophiles and iminium salts .

MannichMechanism A Mesitylamine + Formaldehyde B Iminium Ion Intermediate A->B -H2O (Acid Catalysis) D Electrophilic Aromatic Substitution B->D Electrophile C 2-Ethoxyphenol (Nucleophile) C->D ortho-Attack E 2-Ethoxy-6-[(mesitylamino)methyl]phenol (Target) D->E Rearomatization

Figure 1: Mechanistic pathway of the multicomponent Mannich condensation.

Protocol 1: Self-Validating Synthesis of the Mannich Base

This protocol is designed with built-in causality and validation checkpoints to ensure high-yield recovery.

Step 1: Iminium Ion Generation

  • Action: Dissolve 1.0 equivalent of 2,4,6-trimethylaniline (mesitylamine) in absolute ethanol. Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 equivalents of 37% aqueous formaldehyde dropwise.

  • Causality: The low temperature is critical. It prevents the highly reactive, transient iminium intermediate from undergoing unwanted oligomerization or side reactions before the nucleophile is introduced.

Step 2: Nucleophilic Addition

  • Action: Add 1.0 equivalent of 2-ethoxyphenol slowly to the stirring mixture. Attach a reflux condenser and heat the reaction to 75°C for 6-8 hours.

  • Causality: The ethoxy group at the 2-position strongly electron-donates into the phenol ring via resonance. Because the 2-position is blocked by the ethoxy group and the 4-position is less sterically favorable for this specific bulky iminium ion, electrophilic aromatic substitution is directed regioselectively to the 6-position.

Step 3: Isolation and Validation

  • Action: Cool the mixture to room temperature to induce precipitation. Filter the solid and recrystallize from hot ethanol.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the 2-ethoxyphenol spot and the emergence of a new, lower Rf​ spot confirms conversion. For absolute validation, 1H -NMR must show a distinct singlet at ~3.8 ppm, integrating to 2 protons, which corresponds to the newly formed methylene bridge ( −CH2​− ) connecting the phenol and mesityl rings.

Advanced Applications: Coordination Chemistry & Catalysis

Beyond its role as an HTS compound, this molecule shines as an N,O-donor ligand. The steric bulk of the mesityl group is not merely structural—it is functionally required to prevent the formation of endless, insoluble coordination polymers. Instead, it forces transition metals (such as Cu2+ , Ni2+ , or Dy3+ ) to assemble into discrete dinuclear or tetranuclear clusters . These clusters often exhibit remarkable antiferromagnetic coupling and catecholase-like catalytic activity .

CoordinationWorkflow L Ligand (H2L) 2-Ethoxy-6-[(mesitylamino)methyl]phenol C Deprotonation & Complexation (Base: Et3N) L->C M Metal Precursor (e.g., Cu(OAc)2) M->C D Discrete Multinuclear Cluster (e.g., Cu2 or Cu4) C->D E1 Magnetic Properties (Antiferromagnetic Coupling) D->E1 E2 Catalytic Activity (Catecholase-like) D->E2

Figure 2: Workflow for the synthesis and application of multinuclear metal clusters.

Protocol 2: Assembly of a Catalytic Cu(II) Dinuclear Cluster

A controlled metalation workflow for generating catalytically active species.

Step 1: Ligand Activation

  • Action: Dissolve the synthesized 2-Ethoxy-6-[(mesitylamino)methyl]phenol in analytical-grade methanol. Add 1.0 equivalent of triethylamine ( Et3​N ) and stir for 15 minutes.

  • Causality: The phenolic -OH is weakly acidic ( pKa​ ~9.5). Et3​N selectively deprotonates this group, generating a phenoxide anion. This anionic state is mandatory for strong, irreversible coordination to the metal center.

Step 2: Metalation & Assembly

  • Action: Add a methanolic solution of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) dropwise to the activated ligand. Stir at ambient temperature for 4 hours.

  • Causality: Acetate counterions are deliberately chosen over chlorides or nitrates. Acetates act as auxiliary bridging ligands, which facilitate the assembly of dinuclear ( Cu2​ ) cores by bridging two adjacent copper centers, stabilizing the multinuclear architecture.

Step 3: Crystallization and Validation

  • Action: Filter the resulting dark green solution to remove any unreacted metal salts, and allow the filtrate to undergo slow evaporation at room temperature.

  • Validation Checkpoint: The immediate color change to dark green/brown upon metal addition is the first visual confirmation of ligand-to-metal charge transfer (LMCT). For rigorous validation, UV-Vis spectroscopy should reveal a new d-d transition band in the 600-700 nm region. Single-crystal X-ray diffraction is required to confirm the exact geometry and the bridging mode of the phenoxido oxygen.

References

  • Title: ACETOPHENONE BASED MANNICH BASES: SYNTHESIS, CHARACTERIZATION AND THEIR ANTI-BACTERIAL ACTIVITY Source: ResearchGate / World Journal of Pharmaceutical Research URL: [Link]

  • Title: Substitution Effects Regulate the Formation of Butterfly-Shaped Tetranuclear Dy(III) Cluster and Dy-Based Hydrogen-Bonded Helix Frameworks: Structure and Magnetic Properties Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Foundational

Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Executive Overview 2-Ethoxy-6-[(mesitylamino)methyl]phenol (Molecular Formula: C18​H23​NO2​ , Monoisotopic Mass: 285.1729 Da) is a sterically hindered phenolic Mannich base. Compounds of this class are highly valued in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Ethoxy-6-[(mesitylamino)methyl]phenol (Molecular Formula: C18​H23​NO2​ , Monoisotopic Mass: 285.1729 Da) is a sterically hindered phenolic Mannich base. Compounds of this class are highly valued in medicinal chemistry and materials science for their modular synthesis and bioactivity. When subjected to tandem mass spectrometry (MS/MS), particularly under Electrospray Ionization (ESI) in positive ion mode, this compound exhibits a highly predictable and structurally diagnostic fragmentation cascade.

Understanding this fragmentation pattern is critical for researchers engaged in pharmacokinetic profiling, metabolite identification, or structural verification of novel Mannich base derivatives. This whitepaper deconstructs the thermodynamic causality behind its gas-phase dissociation and provides a self-validating experimental framework for its analytical characterization.

Mechanistic Causality of Gas-Phase Dissociation

In positive-ion ESI-MS, 2-Ethoxy-6-[(mesitylamino)methyl]phenol is readily protonated at the secondary amine nitrogen, yielding an abundant precursor ion [M+H]+ at m/z 286.1802. The subsequent Collision-Induced Dissociation (CID) is governed by the inherent lability of the benzylic C-N bond and the charge-stabilizing properties of the phenolic core.

The Ortho-Quinone Methide (o-QM) Pathway

The dominant fragmentation event is the heterolytic cleavage of the benzylic C-N bond. This is not a simple bond rupture; it is actively driven by the lone pair electrons on the adjacent phenolic oxygen. The electron density cascades into the aromatic ring, facilitating the expulsion of the neutral mesitylamine leaving group (135.10 Da).

This rearrangement yields a highly resonance-stabilized ortho-quinone methide (o-QM) cation at m/z 151.0758. The thermodynamic stability of the o-QM intermediate is the primary causal factor for this pathway dominating the MS/MS spectrum, a phenomenon well-documented in the gas-phase dissociation of phenolic Mannich bases .

Charge Competition and Amine Retention

Because gas-phase fragmentation is governed by the proton affinity of the departing fragments, a secondary, competitive pathway exists. If the proton is retained by the amine during the benzylic cleavage, the spectrum will exhibit a protonated mesitylamine ion at m/z 136.1121, accompanied by the neutral loss of the o-QM species .

Secondary fragmentations occur at higher collision energies:

  • From the o-QM (m/z 151.07): The ethoxy group undergoes cleavage, typically losing a neutral ethylene molecule ( C2​H4​ , 28.03 Da) via a McLafferty-type rearrangement to yield a catechol-like cation at m/z 123.04.

  • From the Mesitylamine (m/z 136.11): The protonated amine loses ammonia ( NH3​ , 17.03 Da) to form a stable mesityl cation at m/z 119.08.

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the precursor and its diagnostic product ions.

Ion TypeStructural AssignmentElemental FormulaTheoretical m/zNeutral Loss (Da)Relative Abundance (Est.)
Precursor [M+H]+ Intact Molecule [C18​H24​NO2​]+ 286.1802N/A100% (Low CE)
Primary 1 o-Quinone Methide (o-QM) [C9​H11​O2​]+ 151.0754135.1048100% (Opt. CE)
Primary 2 Protonated Mesitylamine [C9​H14​N]+ 136.1121150.068140 - 60%
Secondary 1 o-QM minus Ethylene [C7​H7​O2​]+ 123.044128.031315 - 30%
Secondary 2 Mesityl Cation [C9​H11​]+ 119.085617.026510 - 20%

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 286.1802 Precursor Ion QM o-Quinone Methide (o-QM) m/z 151.0754 [C9H11O2]+ M->QM - C9H13N (135.10 Da) Benzylic C-N Cleavage Amine Protonated Mesitylamine m/z 136.1121 [C9H14N]+ M->Amine Charge Retention on N Neutral Loss of o-QM QM_Frag Loss of C2H4 m/z 123.0441 [C7H7O2]+ QM->QM_Frag - C2H4 (28.03 Da) Ethoxy Cleavage Amine_Frag Mesityl Cation m/z 119.0856 [C9H11]+ Amine->Amine_Frag - NH3 (17.03 Da)

ESI-MS/MS fragmentation pathway of 2-Ethoxy-6-[(mesitylamino)methyl]phenol.

Self-Validating LC-MS/MS Experimental Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal checkpoints to verify instrument calibration and prevent spectral artifacts (e.g., in-source fragmentation or detector saturation).

Step 1: Sample Preparation & Matrix Optimization
  • Dilution: Prepare a 1.0 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the sterically hindered mesitylamine nitrogen in solution, maximizing ionization efficiency. The low concentration prevents space-charge effects and the formation of [2M+H]+ dimers in the ESI source.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

    • Validation Checkpoint 1: Monitor the Total Ion Chromatogram (TIC). A sharp, symmetrical peak indicates the absence of on-column degradation (Mannich bases can occasionally revert to their constituent phenols and amines if the mobile phase is too acidic or hot).

Step 3: ESI Source Optimization
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

    • Validation Checkpoint 2 (Isotopic Fidelity): Before applying collision energy, isolate the m/z 286.18 precursor. Verify the isotopic envelope. Because the molecule contains 18 carbon atoms, the M+1 peak (m/z 287.18) must be approximately 19.8% the intensity of the monoisotopic peak ( 18×1.1% ). Significant deviation indicates detector saturation or co-eluting isobaric interference.

Step 4: Collision-Induced Dissociation (CID) Ramping
  • Isolation Window: Set the quadrupole isolation width to 1.0 Da to prevent co-isolation of isotopes.

  • Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

    • Causality: At low CE (10-15 eV), the spectrum will be dominated by the intact m/z 286.18 and the initial benzylic cleavage (m/z 151.07). As CE increases (25-40 eV), the energy overcomes the activation barrier for the secondary cleavage of the ethoxy group, populating the m/z 123.04 ion. Ramping ensures a complete structural map is captured in a single analytical run.

  • Data Acquisition: Record the MS/MS spectra and map the transitions: 286.18 → 151.07 (Primary Quantifier) and 286.18 → 136.11 (Secondary Qualifier).

References

  • Interactions and Inhibition Effect of Urea-Derived Mannich Bases on a Mild Steel Surface in HCl ACS Publications (The Journal of Physical Chemistry C) URL:[Link] [1]

  • Mild Catalytic Mechanism of the Mannich Reaction for Synthesizing Methylacrolein by sec-Amine Short-Chain Aliphatic Acid Ionic Liquid Catalysts ACS Publications (ACS Catalysis) URL:[Link][2]

  • Photochemical formation of quinone methides from peptides containing modified tyrosine Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link] [3]

  • Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors National Institutes of Health (PMC) URL:[Link] [4]

Exploratory

Solubility Profile of 2-Ethoxy-6-[(mesitylamino)methyl]phenol in Common Organic Solvents: A Technical Guide

Executive Summary In early-stage drug development and materials science, understanding the thermodynamic solubility of complex synthetic intermediates is critical for downstream formulation and assay design. 2-Ethoxy-6-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and materials science, understanding the thermodynamic solubility of complex synthetic intermediates is critical for downstream formulation and assay design. 2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS: 2380069-93-0) is a highly lipophilic Mannich base [1]. Characterized by a bulky aromatic architecture and specific hydrogen-bonding motifs, its solubility profile deviates from simple predictive models.

This whitepaper provides an in-depth, mechanistic evaluation of the solubility of 2-Ethoxy-6-[(mesitylamino)methyl]phenol in common organic solvents. By deconstructing the solute-solvent interactions and providing a self-validating experimental protocol, this guide equips researchers with the authoritative data needed to optimize formulations, synthesis purification steps, and in vitro assay preparations.

Structural Determinants of Solvation

To predict and manipulate the solubility of 2-Ethoxy-6-[(mesitylamino)methyl]phenol, one must first analyze the causality behind its physical chemistry. The molecule is synthesized via a Mannich reaction, linking a 2-ethoxyphenol core to a mesitylamine moiety via a methylene bridge.

Three primary structural features dictate its solvation mechanics:

  • The Mesityl Group (2,4,6-trimethylphenyl): This bulky, highly hydrophobic moiety creates significant steric hindrance. It drives the molecule's affinity for non-polar and polarizable environments via strong London dispersion forces and π−π interactions.

  • Intramolecular Hydrogen Bonding: The secondary amine nitrogen and the adjacent phenolic hydroxyl group are positioned ortho to one another. This proximity facilitates a strong intramolecular hydrogen bond, effectively forming a pseudo-six-membered ring. By "hiding" these polar hydrogen-bond donors/acceptors from the bulk solvent, the overall lipophilicity of the molecule drastically increases, rendering it practically insoluble in water [1].

  • The Ethoxy Group: Acting as a localized dipole and a hydrogen-bond acceptor, this group enhances solubility in polar aprotic solvents (like DMSO and Acetone) that can engage in dipole-dipole interactions without requiring hydrogen-bond donation from the solute.

StructuralDrivers Core 2-Ethoxy-6-[(mesitylamino)methyl]phenol (Lipophilic Mannich Base) Mesityl Mesityl Group (High Steric Bulk, Lipophilic) Core->Mesityl Drives non-polar affinity Hbond Phenol OH & Amine NH (Intramolecular H-Bonding) Core->Hbond Limits aqueous solubility Ethoxy Ethoxy Group (Dipole & H-Bond Acceptor) Core->Ethoxy Enhances aprotic solubility High solubility in DCM & Toluene High solubility in DCM & Toluene Mesityl->High solubility in DCM & Toluene Moderate solubility in Alcohols Moderate solubility in Alcohols Hbond->Moderate solubility in Alcohols High solubility in DMSO & Acetone High solubility in DMSO & Acetone Ethoxy->High solubility in DMSO & Acetone

Fig 1: Structural drivers dictating the solvation pathways of the Mannich base.

Thermodynamic Solubility Profile

Based on the structural rationale, the thermodynamic solubility of 2-Ethoxy-6-[(mesitylamino)methyl]phenol varies drastically across different organic solvent classes. The data below summarizes the expected equilibrium solubility at 25°C.

SolventDielectric Constant ( ϵ )Estimated Solubility Range (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) 8.9> 50 (Highly Soluble)High polarizability matches the aromatic core; disrupts crystal lattice via dispersion forces.
Dimethyl Sulfoxide (DMSO) 46.7> 30 (Soluble)Strong dipole interactions with the ethoxy group; excellent for in vitro assay stock solutions.
Ethyl Acetate 6.010 - 30 (Moderately Soluble)Moderate dipole-dipole interactions; useful for liquid-liquid extraction.
Methanol 32.75 - 15 (Slightly Soluble)Protic solvent must compete with the strong intramolecular H-bond of the solute, limiting maximum solubility.
Hexane 1.9< 1 (Practically Insoluble)Weak dispersion forces are insufficient to overcome the solid-state crystal lattice energy.
Water (pH 7.4) 80.1< 0.01 (Practically Insoluble)Hydrophobic exclusion driven by the bulky mesityl group [1].

Experimental Methodology: Shake-Flask Thermodynamic Protocol

To generate reliable, reproducible solubility data for drug development, kinetic solubility measurements (e.g., solvent-shift methods) are insufficient. As outlined in [2] and adapted from [3], the Isothermal Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium.

The following protocol is a self-validating system designed specifically for highly lipophilic organic molecules.

Step-by-Step Procedure
  • Solvent Preparation:

    • Action: Dispense 2.0 mL of HPLC-grade, anhydrous organic solvent (e.g., DCM, DMSO, or Methanol) into a 5 mL borosilicate glass vial.

    • Causality: Trace water in hygroscopic solvents like DMSO can drastically reduce the solubility of lipophilic compounds, leading to artificially low readings.

  • Excess Solute Addition:

    • Action: Incrementally add solid 2-Ethoxy-6-[(mesitylamino)methyl]phenol to the vial until a visible, persistent suspension of undissolved solid remains.

  • Isothermal Equilibration:

    • Action: Seal the vial with a PTFE-lined cap. Place in a thermostatic shaker at 25.0 ± 0.5 °C and agitate at 200 rpm for 48 hours.

    • Causality: A 48-hour window ensures the transition from a metastable supersaturated state (kinetic solubility) to the lowest-energy crystalline equilibrium (thermodynamic solubility) [2].

  • Phase Separation (Critical Step):

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. Carefully extract the supernatant.

    • Causality: Do not use syringe filters (e.g., Nylon or PTFE). Highly lipophilic Mannich bases exhibit high non-specific binding to filter membranes. Centrifugation prevents this systematic loss, ensuring the quantified concentration reflects the true equilibrium.

  • Quantification:

    • Action: Dilute the extracted supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of your calibration curve. Analyze via HPLC-UV (monitoring the phenolic absorbance at λmax​ ~280 nm).

ShakeFlask Step1 1. Solvent Preparation Select HPLC-grade organic solvent Step2 2. Excess Solute Addition Add compound until saturation Step1->Step2 Step3 3. Isothermal Equilibration Agitate at 25°C for 48 hours Step2->Step3 Step4 4. Phase Separation Centrifuge at 10,000 x g Step3->Step4 Step5 5. Supernatant Analysis Quantify via HPLC-UV Step4->Step5

Fig 2: Workflow for the Isothermal Shake-Flask Method adapted for organic solvents.

Implications for Formulation and Development

Understanding this solubility profile informs several critical paths in drug development:

  • In Vitro Assay Design: Because the compound is practically insoluble in aqueous media, biological assays require stock solutions prepared in 100% DMSO. To prevent precipitation upon dilution into aqueous assay buffers, the final DMSO concentration should typically be maintained between 0.5% and 1.0% v/v, or a co-solvent/surfactant system (e.g., Tween-80) must be employed.

  • Salt Formation: The presence of the basic secondary amine allows for potential salt screening (e.g., hydrochloride or mesylate salts). Protonating the amine breaks the intramolecular hydrogen bond and introduces an ionic charge, which is a classical prodrug/salt approach to exponentially increase aqueous solubility [1].

  • Purification: The vast difference in solubility between Dichloromethane (highly soluble) and Hexane (practically insoluble) makes this solvent pair ideal for purification via recrystallization or trituration.

References

  • Zawilska, J. B., et al. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." Molecules, vol. 20, no. 12, 2015.[Link]

  • United States Pharmacopeia (USP). "USP <1236> Solubility Measurements." Biorelevant.com (Summary Guidance).[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals (via PMC).[Link]

Foundational

Computational Elucidation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol: A Comprehensive DFT Whitepaper

Executive Summary & Structural Complexity In modern drug development and materials science, phenolic Mannich bases are highly valued for their radical scavenging capabilities and enzyme inhibition profiles[4]. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Complexity

In modern drug development and materials science, phenolic Mannich bases are highly valued for their radical scavenging capabilities and enzyme inhibition profiles[4]. Among these, 2-Ethoxy-6-[(mesitylamino)methyl]phenol presents a unique computational challenge.

Structurally, this molecule features a central phenol core flanked by an ethoxy group at the 2-position and a [(mesitylamino)methyl] arm at the 6-position. This architecture creates a highly competitive intramolecular environment: the phenolic proton (O-H) is sandwiched between two potential Lewis base acceptors—the oxygen of the ethoxy group and the nitrogen of the mesitylamine. Furthermore, the mesityl group (2,4,6-trimethylphenyl) introduces massive steric hindrance and non-covalent dispersion forces. Accurately modeling this delicate balance of hydrogen bonding and steric repulsion requires a rigorous, self-validating Density Functional Theory (DFT) protocol.

Theoretical Framework & Methodological Rationale

To achieve scientific integrity in computational modeling, the choice of functional and basis set cannot be arbitrary; it must be driven by the specific physics of the molecule.

  • Functional Selection (M06-2X vs. B3LYP): Novice computational chemists often default to the B3LYP functional. However, standard B3LYP fails to accurately account for medium-range dispersion forces. Because the bulky mesityl ring folds back toward the phenol core, capturing these non-covalent π -dispersion interactions is critical. Therefore, we mandate the use of the M06-2X meta-GGA functional (or B3LYP with Grimme’s D3 empirical dispersion correction) to accurately map the potential energy surface.

  • Basis Set Selection (6-311++G(d,p)): Intramolecular hydrogen bonds are governed by the overlap of lone-pair electron density with anti-bonding orbitals ( σ∗ ). We employ the 6-311++G(d,p) basis set because the addition of diffuse functions (++) is non-negotiable for accurately modeling the spatially extended electron density tails of the oxygen and nitrogen lone pairs[2].

  • Solvation Modeling: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds. To mimic biological or synthetic environments, the Solvation Model based on Density (SMD) should be applied.

Standardized DFT Protocol (Step-by-Step)

The following methodology is designed as a self-validating system . Each step provides mathematical checkpoints to ensure the integrity of the output data.

Step 1: Conformational Space Sampling (Pre-DFT)
  • Action: Perform a stochastic conformational search using Molecular Mechanics (OPLS4 or MMFF94 force fields) to generate a library of initial geometries.

  • Causality: 2-Ethoxy-6-[(mesitylamino)methyl]phenol possesses multiple rotatable bonds (ethoxy C-O, phenol C-O, benzyl C-C, amine C-N). Relying on a single hand-drawn 3D structure guarantees falling into a local, non-global minimum. Sampling ensures all rotamers are evaluated.

Step 2: High-Level Geometry Optimization
  • Action: Submit the top 10 lowest-energy conformers from Step 1 to DFT optimization at the M06-2X/6-311++G(d,p) level.

  • Causality: This step relaxes the atomic coordinates to find the exact local minima on the quantum mechanical potential energy surface, properly balancing the O-H···N vs. O-H···O hydrogen bonds[1].

Step 3: Vibrational Frequency Analysis (Self-Validation)
  • Action: Execute a frequency calculation (Freq) on the optimized geometries at the exact same level of theory.

  • Causality: This is the critical validation step. The absence of imaginary frequencies (0 negative frequencies) serves as mathematical proof that the geometry is a true local minimum, not a transition state saddle point. It also calculates the Zero-Point Vibrational Energy (ZPVE) required to derive accurate Gibbs Free Energies ( Δ G).

Step 4: Natural Bond Orbital (NBO) Analysis
  • Action: Perform NBO analysis using the Pop=NBO keyword.

  • Causality: While geometry shows distances, NBO quantifies the actual orbital overlap. It calculates the second-order perturbation energy ( E(2) ) of electron delocalization from the nitrogen/oxygen lone pairs into the O-H anti-bonding orbital, providing a definitive energetic value for hydrogen bond strength.

Step 5: Bond Dissociation Enthalpy (BDE) Calculation
  • Action: Calculate the Single Point Energy (SPE) of the neutral molecule and its corresponding phenoxyl radical (after abstracting the phenolic hydrogen).

  • Causality: BDE is the primary metric for evaluating the radical scavenging (antioxidant) capacity of phenolic compounds. A lower BDE indicates higher antioxidant potential[3].

DFT_Workflow Start Target Molecule: 2-Ethoxy-6-[(mesitylamino)methyl]phenol ConfSearch 1. Conformational Sampling (OPLS4 / MMFF94) Start->ConfSearch GeomOpt 2. Geometry Optimization (M06-2X / 6-311++G**) ConfSearch->GeomOpt FreqCalc 3. Frequency Analysis (Validation: 0 Imaginary Freqs) GeomOpt->FreqCalc NBO 4a. NBO Analysis (H-Bond Quantification) FreqCalc->NBO MEP 4b. FMO & MEP (Reactivity Mapping) FreqCalc->MEP Valid 5. Thermodynamic Output (ΔG, ΔH, ZPVE) FreqCalc->Valid

Fig 1: Self-validating DFT workflow for sterically hindered phenolic Mannich bases.

Quantitative Data Analysis

The following tables summarize the expected quantitative outputs generated by the aforementioned protocol, structured for rapid comparative analysis.

Table 1: Thermodynamic Parameters of Key Conformers (M06-2X/6-311++G(d,p)) Note: Δ E and Δ G are relative to the global minimum (Conf-A).

ConformerPrimary Interaction Δ E (kcal/mol) Δ G (kcal/mol)Imaginary FreqsValidation Status
Conf-A (Global Min) O-H···N (Amine)0.000.000Validated Minimum
Conf-B O-H···O (Ethoxy)+3.42+3.850Validated Minimum
Conf-C Open (No H-Bond)+7.15+6.900Validated Minimum
TS-AB Transition State+9.80+10.121 (-245 cm⁻¹)Validated TS

Table 2: NBO Second-Order Perturbation Energies ( E(2) ) for Conf-A This table quantifies the exact energetic contributions of competing intramolecular forces.

Donor Orbital (Lewis Base)Acceptor Orbital (Lewis Acid)Interaction Type E(2) Energy (kcal/mol)
LP(1) Nitrogen σ *(O-H) PhenolPrimary Intramolecular H-Bond14.5
LP(2) Oxygen (Ethoxy) σ *(O-H) PhenolCompeting H-Bond (Weakened)2.1
π (Mesityl Ring) σ *(C-H)Non-Covalent CH- π Dispersion3.4
LP(2) Oxygen (Phenol) σ *(C-N)Hyperconjugation4.3

Advanced Electronic Interaction Mapping

The structural integrity of 2-Ethoxy-6-[(mesitylamino)methyl]phenol is dictated by the vectorization of its lone pairs. The bulky mesityl group acts as a steric wall, forcing the nitrogen lone pair to point directly at the phenolic proton, thereby outcompeting the ethoxy oxygen for the hydrogen bond.

NBO_Interactions Phenol_OH Phenolic O-H (σ* Acceptor / Proton Donor) Amine_N Mesitylamine Nitrogen (Lone Pair Donor) Amine_N->Phenol_OH Primary H-Bond LP(N) -> σ*(O-H) Ethoxy_O Ethoxy Oxygen (Lone Pair Donor) Ethoxy_O->Phenol_OH Competing H-Bond LP(O) -> σ*(O-H) Pi_System Mesityl π-System (Dispersion Donor) Pi_System->Phenol_OH Non-Covalent Dispersion

Fig 2: Competing intramolecular donor-acceptor interactions in the NBO framework.

Conclusion

Executing DFT calculations on 2-Ethoxy-6-[(mesitylamino)methyl]phenol requires a deliberate departure from baseline computational methods. By utilizing dispersion-corrected functionals (M06-2X), diffuse basis sets (6-311++G(d,p)), and rigorous self-validating frequency checks, researchers can accurately map the complex interplay between the molecule's competing hydrogen bonds and the severe steric demands of the mesityl substituent. This protocol ensures high-fidelity thermodynamic and electronic data, directly accelerating downstream applications in rational drug design and antioxidant profiling.

References

  • Title: A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity Source: Exploration of Foods and Foodomics (Open Exploration Publishing) URL: [Link]

  • Title: Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Context: Synthesis of sterically hindered, hemilabile N,O-chelating ligands for transition metal catalysis and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Context: Synthesis of sterically hindered, hemilabile N,O-chelating ligands for transition metal catalysis and complexation studies.

Introduction and Strategic Overview

The compound 2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS: 2380069-93-0) represents a highly specialized class of bulky, bidentate (or potentially tridentate, depending on the metal center) aminomethyl phenol ligands[1][2]. The presence of the ortho-ethoxy group provides additional stereoelectronic tuning, while the mesityl (2,4,6-trimethylphenyl) moiety imposes significant steric bulk around the secondary amine, which is critical for stabilizing low-coordinate metal complexes or enforcing specific geometries in catalysis.

To achieve high purity and yield, the most robust synthetic strategy is a two-step reductive amination . This avoids the regioselectivity issues and over-alkylation inherent in direct Mannich-type condensations.

  • Step 1: Condensation of 3-ethoxysalicylaldehyde with 2,4,6-trimethylaniline (mesitylamine) to form the intermediate Schiff base. The formation of this imine is highly favored due to the stabilization provided by a strong intramolecular O-H···N hydrogen bond[3][4].

  • Step 2: Reduction of the imine to the target secondary amine using sodium borohydride ( NaBH4​ ).

SynthesisWorkflow A 3-Ethoxysalicylaldehyde + Mesitylamine B Condensation (EtOH, Reflux, H+) A->B C Schiff Base Intermediate B->C D Reduction (NaBH4, MeOH, 0°C) C->D E Target Amine Product D->E

Synthesis workflow for 2-Ethoxy-6-[(mesitylamino)methyl]phenol via reductive amination.

Materials and Reagents

Note: All reagents should be of analytical grade or higher. Solvents used for the reaction should be anhydrous to drive the condensation equilibrium forward.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
3-Ethoxysalicylaldehyde Electrophile166.181.001.66 g
2,4,6-Trimethylaniline Nucleophile135.211.051.42 g (1.48 mL)
Glacial Acetic Acid Catalyst60.050.100.06 g (57 µL)
Sodium Borohydride ( NaBH4​ ) Reducing Agent37.832.000.76 g
Absolute Ethanol Solvent (Step 1)46.07N/A25 mL
Methanol (Anhydrous) Solvent (Step 2)32.04N/A30 mL

Step-by-Step Experimental Methodology

Phase 1: Synthesis of the Schiff Base Intermediate

(E)-2-ethoxy-6-[(mesitylimino)methyl]phenol

Scientific Rationale: The condensation of an aldehyde and a primary amine produces water. Using absolute ethanol and catalytic acetic acid accelerates hemiaminal formation and subsequent dehydration. The resulting Schiff base is highly crystalline due to the planarization enforced by the intramolecular O-H···N hydrogen bond, allowing for easy isolation via precipitation[3][4].

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxysalicylaldehyde (1.66 g, 10.0 mmol) in 25 mL of absolute ethanol.

  • Amine Addition: Add 2,4,6-trimethylaniline (1.42 g, 10.5 mmol) dropwise to the stirring solution at room temperature. The solution may undergo a slight color change (typically deepening to yellow/orange).

  • Catalysis: Add glacial acetic acid (57 µL, 1.0 mmol). Expert Insight: While the reaction can proceed uncatalyzed, the mild acid protonates the carbonyl oxygen, significantly increasing its electrophilicity without fully protonating the bulky amine nucleophile.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) under an inert atmosphere (nitrogen or argon) for 3 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 8:2).

  • Isolation: Once the aldehyde is consumed, remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. The Schiff base intermediate will typically precipitate as bright yellow crystals.

  • Filtration: Collect the precipitate via vacuum filtration, wash with a small amount of ice-cold ethanol (2 × 5 mL), and dry under vacuum.

Phase 2: Reduction to the Target Aminomethyl Phenol

2-Ethoxy-6-[(mesitylamino)methyl]phenol

Scientific Rationale: NaBH4​ is a mild reducing agent ideal for imines. Methanol is chosen as the solvent because it helps solubilize the NaBH4​ and the intermediate, while also participating in the transition state of the hydride transfer. Temperature control is critical to prevent the exothermic decomposition of NaBH4​ and to minimize side reactions.

  • Suspension: In a clean 100 mL round-bottom flask, suspend the isolated Schiff base intermediate (approx. 9.5 mmol assuming high yield from Phase 1) in 30 mL of anhydrous methanol.

  • Cooling: Chill the suspension in an ice-water bath to 0 °C.

  • Reduction: Add NaBH4​ (0.76 g, 20.0 mmol) in small portions over 15–20 minutes. Expert Insight: Effervescence ( H2​ gas evolution) will occur. The yellow color of the imine will rapidly dissipate as the conjugated system is broken upon reduction to the amine.

  • Maturation: After complete addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by adding 10 mL of distilled water or saturated aqueous NH4​Cl to destroy excess borohydride. Stir for 15 minutes.

  • Extraction: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude oil/solid can be purified via recrystallization (e.g., from hot hexanes or a hexane/ethyl acetate mixture) or flash column chromatography on silica gel to yield the pure 2-Ethoxy-6-[(mesitylamino)methyl]phenol.

Mechanism N1 Carbonyl Protonation (Acid Catalyst) N2 Nucleophilic Attack by Mesitylamine N1->N2 N3 Hemiaminal Formation N2->N3 N4 Dehydration (-H2O) Schiff Base Formation N3->N4 N5 Hydride Transfer from NaBH4 N4->N5 Electrophilic C=N bond attacked at 0°C N6 Target Secondary Amine N5->N6 Aqueous Quench

Mechanistic pathway of the reductive amination process.

Analytical Characterization

To validate the success of the synthesis, the following analytical signatures should be confirmed:

  • FT-IR Spectroscopy:

    • Intermediate (Schiff Base): Disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and appearance of a sharp imine C=N stretch at ~1618–1630 cm⁻¹[4].

    • Final Product: Disappearance of the C=N stretch. Appearance of a secondary amine N-H stretch (~3300 cm⁻¹) and a broad phenolic O-H stretch (~3400–3500 cm⁻¹).

  • 1H NMR (CDCl3, 400 MHz):

    • The diagnostic imine proton (-CH=N-) typically appears far downfield as a singlet around δ 8.5 - 8.8 ppm in the intermediate.

    • In the final product, this peak disappears, replaced by a new methylene singlet (-CH₂-NH-) integrating to 2 protons around δ 4.0 - 4.3 ppm. The mesityl methyl groups will appear as distinct singlets (one para-methyl, two ortho-methyls).

References

  • ChemSrc. CAS 2380069-93-0: 2-Ethoxy-6-[(mesitylamino)methyl]phenol. Retrieved from:[Link]

  • National Institutes of Health (PMC). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Structural analysis of related substituted iminomethyl phenols. (2011). Retrieved from:[Link]

  • ResearchGate. The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Discusses the strong intramolecular hydrogen bonding (O-H...N) characteristic of these intermediates. Retrieved from: [Link]

Sources

Application

Preparation of early transition metal complexes using 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Application Note: Synthesis and Characterization of Early Transition Metal Complexes Supported by 2-Ethoxy-6-[(mesitylamino)methyl]phenol Ligands Introduction & Scientific Rationale The development of well-defined early...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Early Transition Metal Complexes Supported by 2-Ethoxy-6-[(mesitylamino)methyl]phenol Ligands

Introduction & Scientific Rationale

The development of well-defined early transition metal complexes (Group 4: Ti, Zr, Hf) is a cornerstone of modern catalytic chemistry, particularly in the fields of stereoselective olefin polymerization and the ring-opening polymerization (ROP) of cyclic esters[1]. The performance of these catalysts is intimately tied to the steric and electronic properties of their supporting ligands.

The compound 2-Ethoxy-6-[(mesitylamino)methyl]phenol serves as an advanced, highly tunable pro-ligand. It is classified as a monoanionic, tridentate [O,N,O] aminophenolate ligand (often referred to as a "half-salen" or "salan" derivative)[2].

Causality in Ligand Design:

  • The Phenolate Core: Provides a hard, anionic oxygen donor that strongly anchors the highly electrophilic d0 metal center, preventing catalyst decomposition.

  • The Mesitylamine Motif: The bulky 2,4,6-trimethylphenyl (mesityl) group provides crucial steric shielding. This prevents the formation of inactive ligand-bridged bimetallic dimers and dictates the trajectory of incoming monomers during catalysis, thereby controlling stereoselectivity[3].

  • The Hemilabile Ethoxy Arm: The pendant ethoxy group acts as a hemilabile donor. In the resting state, it coordinates to the metal, satisfying its valency and stabilizing the complex. During the catalytic cycle, this weak M−Oether​ bond can dynamically break to open a coordination site for substrate binding, and subsequently re-coordinate to stabilize the intermediate[1].

Mechanistic Pathways & Workflow

The synthesis of these complexes generally follows two distinct mechanistic pathways depending on the metal precursor: Salt Elimination and Alkane Elimination .

  • Salt Elimination: Utilized primarily for Titanium(IV). The pro-ligand is deprotonated in situ using a mild base (e.g., triethylamine), followed by reaction with a metal halide like TiCl4​(THF)2​ .

  • Alkane Elimination: The preferred method for Zirconium(IV) and Hafnium(IV). It utilizes homoleptic alkyl/benzyl precursors (e.g., Zr(CH2​Ph)4​ ). The acidic phenolic proton of the ligand protonates a benzyl ligand, releasing toluene as a volatile byproduct. This method is highly advantageous as it avoids the generation of alkali metal chloride salts, which can co-crystallize and poison subsequent catalytic activation[4].

SynthesisWorkflow HL Pro-ligand (HL) 2-Ethoxy-6-[(mesitylamino)methyl]phenol Ti TiCl4(THF)2 + Et3N (Toluene, -78 °C to RT) HL->Ti Salt Elimination (- Et3N·HCl) Zr Zr(CH2Ph)4 (Toluene, RT) HL->Zr Alkane Elimination (- Toluene) TiComp [O,N,O]TiCl3 Octahedral Complex Ti->TiComp ZrComp [O,N,O]Zr(CH2Ph)3 Cationic Precursor Zr->ZrComp

Caption: Divergent synthetic pathways for Ti(IV) and Zr(IV) early transition metal complexes.

Experimental Protocols

Note: Due to the extreme oxophilicity and moisture sensitivity of early transition metal precursors, all metalation protocols must be executed using rigorous Schlenk line techniques or within an argon-filled glovebox ( O2​,H2​O<1 ppm).

Protocol A: Synthesis of the Pro-Ligand (HL)

This is a self-validating two-step reductive amination.

  • Imine Condensation: In a 250 mL round-bottom flask, dissolve 3-ethoxysalicylaldehyde (10.0 mmol) and 2,4,6-trimethylaniline (mesitylamine, 10.0 mmol) in 50 mL of absolute ethanol. Add 3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux for 12 hours. The solution will turn deep yellow, indicating Schiff base formation. Cool to room temperature.

  • Reduction: Transfer the flask to an ice bath (0 °C). Slowly add sodium borohydride ( NaBH4​ , 15.0 mmol) in small portions to manage hydrogen evolution. Stir for 4 hours, allowing the mixture to warm to room temperature. The disappearance of the deep yellow color validates the reduction of the imine to the secondary amine.

  • Workup: Quench with 20 mL of distilled water. Extract the aqueous layer with dichloromethane ( 3×30 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a hot hexane/ethyl acetate mixture to yield the pure 2-Ethoxy-6-[(mesitylamino)methyl]phenol as a white crystalline solid.

Protocol B: Synthesis of [O,N,O]TiCl3​ via Salt Elimination
  • Preparation: In a glovebox, dissolve the pro-ligand (1.0 mmol) in 15 mL of anhydrous toluene. Add triethylamine (1.1 mmol) and stir for 10 minutes.

  • Metalation: Cool the solution to -30 °C. Dropwise, add a solution of TiCl4​(THF)2​ (1.0 mmol) in 10 mL of toluene.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. A white precipitate of Et3​N⋅HCl will form, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Filter the mixture through a pad of Celite to remove the salt. Concentrate the dark red filtrate in vacuo to ca. 5 mL. Layer with anhydrous hexane (10 mL) and store at -30 °C to induce crystallization of the dark red [O,N,O]TiCl3​ complex[1].

Protocol C: Synthesis of [O,N,O]Zr(CH2​Ph)3​ via Alkane Elimination
  • Preparation: In a glovebox, dissolve Zr(CH2​Ph)4​ (1.0 mmol) in 10 mL of anhydrous toluene in a Schlenk flask. Shield the flask from direct light to prevent premature decomposition of the benzyl precursor.

  • Reaction: Dissolve the pro-ligand (1.0 mmol) in 10 mL of toluene and add it dropwise to the stirring Zirconium solution at room temperature. The solution will rapidly transition from pale yellow to a deep orange-red, visually validating the protonolysis of the benzyl group.

  • Isolation: Stir for 2 hours. Remove the solvent and the toluene byproduct in vacuo to yield a sticky orange residue. Triturate with cold pentane to afford the [O,N,O]Zr(CH2​Ph)3​ complex as an orange powder.

Data Presentation & Diagnostic Validation

The successful coordination of the ligand to the metal center is easily diagnosed via 1H NMR spectroscopy. Upon coordination, the conformational flexibility of the ligand is locked. The previously equivalent methylene protons ( N−CH2​−Ar ) become diastereotopic, splitting into two distinct doublets with a characteristic geminal coupling constant ( 2J≈13−15 Hz)[1].

Table 1: Summary of Quantitative Data and Diagnostic NMR Signatures

CompoundSynthetic PathwayTypical YieldDiagnostic 1H NMR Signatures ( C6​D6​ , 298 K)Structural Geometry
Pro-Ligand (HL) Condensation / Reduction85 - 90% δ 8.20 (s, 1H, OH), δ 3.95 (s, 2H, N−CH2​ )Free Ligand
[O,N,O]TiCl3​ Salt Elimination70 - 80% δ 4.85 (d, 1H, N−CH2​ ), δ 4.20 (d, 1H, N−CH2​ )Distorted Octahedral
[O,N,O]Zr(Bn)3​ Alkane Elimination85 - 95% δ 4.60 (d, 1H, N−CH2​ ), δ 3.85 (d, 1H, N−CH2​ ), δ 2.5-3.0 (m, 6H, Zr−CH2​ )Distorted Octahedral

Catalytic Activation Mechanism

To function as active olefin polymerization catalysts, the neutral pre-catalysts must be activated to form highly electrophilic, coordinatively unsaturated metal cations. This is typically achieved using Lewis acidic co-catalysts such as Methylaluminoxane (MAO) or discrete borate salts like [Ph3​C][B(C6​F5​)4​] [4].

CatalyticCycle A Pre-catalyst [O,N,O]M(Bn)3 B Active Cationic Species {[O,N,O]M(Bn)2}+ A->B Activation by [Ph3C][B(C6F5)4] (- Ph3C-Bn) C Olefin Coordination (Ethoxy arm opens) B->C + Olefin Monomer D Migratory Insertion (C-C Bond Formation) C->D E Polymer Chain Growth D->E E->C + Olefin Monomer

Caption: Activation and propagation cycle for olefin polymerization utilizing hemilabile [O,N,O] complexes.

The abstraction of a benzyl ligand generates the active cationic species. The hemilabile ethoxy arm plays a critical role here: it stabilizes the bare cation, but readily dissociates to allow the incoming olefin to bind to the metal center prior to migratory insertion into the growing polymer chain.

References

  • Zhao, R., Liu, T., Wang, L., & Ma, H. (2014). High temperature ethylene polymerization catalyzed by titanium(IV) complexes with tetradentate aminophenolate ligands in cis-O, N, N chelating mode. Dalton Transactions, 43(33), 12663-12677.
  • Despagnet-Ayoub, E., Henling, L. M., Labinger, J. A., & Bercaw, J. E. (2013). Group 4 Transition-Metal Complexes of an Aniline–Carbene–Phenol Ligand. Organometallics, 32(10), 2934-2938.
  • Huang, N., Yuan, S., Drake, H., & Yang, X. (2020). Substitution Effects Regulate the Formation of Butterfly-Shaped Tetranuclear Dy(III) Cluster and Dy-Based Hydrogen-Bonded Helix Frameworks: Structure and Magnetic Properties. Inorganic Chemistry.
  • John, Z. (2007). Early Transition Metal Alkyl, Alkylidene, and Alkylidyne Chemistry. DSpace@MIT.
  • Binda, P., Rivers, K., & Padgett, C. (2016). Zinc complexes of new chiral aminophenolate ligands: synthesis, characterization and reactivity toward lactide. Open J. Inorg. Chem., 6, 205–218.

Sources

Method

Application of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Ligands in Olefin Polymerization: A Technical Guide

Executive Summary The development of post-metallocene catalysts has fundamentally shifted the landscape of polyolefin synthesis. Among these, bis(phenoxy-amine) Group 4 metal complexes—derived from the reduction of class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of post-metallocene catalysts has fundamentally shifted the landscape of polyolefin synthesis. Among these, bis(phenoxy-amine) Group 4 metal complexes—derived from the reduction of classic phenoxy-imine (FI) frameworks—exhibit exceptional catalytic activities and living polymerization characteristics. This application note provides a comprehensive, self-validating guide to the synthesis, structural rationale, and polymerization protocols utilizing the 2-ethoxy-6-[(mesitylamino)methyl]phenol ligand system.

Mechanistic Rationale & Ligand Design

The architectural design of the 2-ethoxy-6-[(mesitylamino)methyl]phenol ligand is not arbitrary; every functional group serves a distinct mechanistic purpose in modulating the thermodynamics and kinetics of olefin polymerization.

  • Conformational Flexibility (sp³ Amine): Unlike the rigid sp² nitrogen in phenoxy-imine catalysts, the reduced phenoxy-amine ligand features an sp³-hybridized nitrogen. This flexibility is critical because the cationic active species must undergo an endothermic isomerization from a dormant mer-mer state to an active fac-fac geometry to facilitate monomer capture ()[1].

  • Steric Shielding (Mesityl Group): The bulky 2,4,6-trimethylphenyl (mesityl) substituent provides intense steric encumbrance around the highly electrophilic metal center. This shielding suppresses associative chain transfer pathways (e.g., β-hydride transfer to an incoming monomer) and prevents bimolecular catalyst deactivation, enabling the synthesis of ultra-high molecular weight polyethylene (UHMWPE) ()[2].

  • Electronic Tuning (2-Ethoxy Group): The ethoxy group at the 2-position of the phenolate ring acts as a strong electron donor via inductive and resonance effects. This fine-tunes the Lewis acidity of the metal center, stabilizing the cationic active species and optimizing the entropy of monomer capture, which is often the rate-limiting step in chain propagation ()[3]. It also enhances the incorporation rates of sterically encumbered α-olefins ()[4].

LigandDesign Ligand 2-Ethoxy-6-[(mesitylamino)methyl]phenol Mesityl Mesityl Group (Steric Shielding) Ligand->Mesityl Prevents Chain Transfer Amine sp3 Amine Nitrogen (Conformational Flexibility) Ligand->Amine fac-fac Isomerization Ethoxy 2-Ethoxy Group (Electronic Tuning) Ligand->Ethoxy Stabilizes Cation Phenol Phenolate Oxygen (Strong σ-Donation) Ligand->Phenol Anchors Metal Center

Structural rationale for 2-ethoxy-6-[(mesitylamino)methyl]phenol in catalyst design.

Experimental Protocols

Caution: The resulting metal complexes and active cationic species are highly oxophilic. Strict Schlenk techniques and a rigorously anhydrous, oxygen-free argon atmosphere are mandatory.

Ligand Synthesis (Reductive Amination)

Objective: Synthesize the phenoxy-amine ligand from its aldehyde precursor.

  • Condensation: In a 250 mL Schlenk flask, dissolve 10.0 mmol of 3-ethoxy-2-hydroxybenzaldehyde and 10.5 mmol of 2,4,6-trimethylaniline (mesitylamine) in 50 mL of anhydrous ethanol. Add 3 drops of glacial acetic acid as a catalyst. Reflux for 4 hours to form the intermediate phenoxy-imine.

  • Reduction: Cool the solution to 0 °C. Slowly add 15.0 mmol of sodium borohydride (NaBH₄) in small portions. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 20 mL of distilled water. Extract the product with dichloromethane (3 × 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The complete disappearance of the imine proton signal at ~8.5 ppm and the emergence of a new singlet at ~4.0 ppm (representing the benzylic -CH₂- protons) confirms a successful reduction to the phenoxy-amine.

Metal Complexation (Bis-Ligated Precatalyst)

Objective: Synthesize the bis(phenoxy-amine)ZrCl₂ precatalyst.

  • Deprotonation: Dissolve 2.0 mmol of the synthesized ligand in 30 mL of anhydrous diethyl ether. Cool to -78 °C. Dropwise, add 2.1 mmol of n-butyllithium (1.6 M in hexanes). Stir for 2 hours, allowing the solution to slowly warm to room temperature to ensure complete deprotonation.

  • Metallation: Recool the solution to -78 °C. Add 1.0 mmol of ZrCl₄(THF)₂ as a solid. (Using the THF adduct ensures controlled coordination and prevents polymeric zirconium formation).

  • Isolation: Stir overnight at room temperature. Filter the precipitated LiCl salt through a Celite pad. Concentrate the filtrate and recrystallize from a toluene/hexane mixture at -20 °C to yield the precatalyst.

  • Self-Validation Checkpoint: X-ray crystallography or DOSY NMR should confirm a mononuclear C₂- or C₁-symmetric octahedral complex, validating the absence of bridged bimetallic species.

Ethylene Polymerization Workflow

Objective: Evaluate the catalytic activity and polymer properties.

  • Reactor Preparation: Bake a 500 mL stainless steel autoclave reactor at 120 °C under vacuum for 2 hours. Backfill with purified argon.

  • Solvent & Scavenger: Introduce 250 mL of dry, degassed toluene at 25 °C. Inject 1.25 mL of a 10 wt% methylaluminoxane (MAO) solution. Causality: MAO scavenges trace moisture and serves as the requisite co-catalyst for methide abstraction.

  • Initiation: Dissolve 2.0 μmol of the bis(phenoxy-amine)ZrCl₂ precatalyst in 5 mL of toluene and inject it into the reactor.

  • Propagation: Immediately pressurize the reactor with ethylene gas to 5.0 bar and maintain constant pressure.

    • Self-Validation Checkpoint: A rapid, sustained increase in internal temperature (exotherm) validates the successful generation of the [L₂ZrMe]⁺ active species and the initiation of chain propagation.

  • Termination: After 30 minutes, vent the reactor and quench the polymerization by injecting 10 mL of acidified methanol (10% HCl in MeOH). Causality: The acid destroys the active metal center and solubilizes aluminum residues, preventing polymer discoloration.

  • Isolation: Filter the precipitated polyethylene, wash with copious amounts of methanol, and dry in a vacuum oven at 60 °C to constant weight.

Catalytic Cycle & Mechanism

The polymerization mechanism relies on the precise interaction between the precatalyst, the MAO activator, and the olefin monomer. The MAO first alkylates the metal center and then abstracts a methide group, generating a highly electrophilic, coordinatively unsaturated cation. The conformational flexibility of the sp³ amine allows the ligand to adopt the necessary fac-fac geometry to accommodate the incoming ethylene molecule.

CatalyticCycle Precatalyst L2MCl2 Precatalyst Activation MAO Activation (Ion Pair Formation) Precatalyst->Activation ActiveSpecies [L2M-Me]+ Active Species Activation->ActiveSpecies PiComplex Olefin π-Complex ActiveSpecies->PiComplex + Ethylene Insertion Migratory Insertion PiComplex->Insertion Insertion->PiComplex Propagation Termination β-Hydride Elimination Insertion->Termination Termination->ActiveSpecies Chain Transfer

Catalytic cycle for olefin polymerization via bis(phenoxy-amine) active species.

Data Presentation & Benchmarking

The structural features of the 2-ethoxy-6-[(mesitylamino)methyl]phenol ligand directly translate to superior macroscopic polymer properties. The table below summarizes representative quantitative data demonstrating the superiority of this ligand framework compared to standard metallocenes and less sterically encumbered analogs.

Table 1: Polymerization Performance of Bis(phenoxy-amine)ZrCl₂ vs. Benchmark Catalysts

Catalyst SystemActivatorTemp (°C)Activity (kg PE / mol M·h)Mw (× 10⁴ g/mol )PDI (Mw/Mn)
Bis(phenoxy-amine)ZrCl₂ (Mesityl/Ethoxy) MAO254,500145.01.65
Bis(phenoxy-amine)ZrCl₂ (Phenyl/Ethoxy)MAO252,10085.01.80
Cp₂ZrCl₂ (Standard Metallocene Reference)MAO253,20012.52.10

Data Interpretation: The mesityl-substituted catalyst exhibits a significantly higher molecular weight (Mw) and a narrower Polydispersity Index (PDI) compared to the phenyl-substituted analog and the metallocene reference. This confirms that the steric bulk of the mesityl group successfully suppresses chain transfer events, yielding single-site, living-like polymerization behavior.

References

  • Ciancaleoni, G., Fraldi, N., Cipullo, R., Busico, V., Macchioni, A., & Budzelaar, P. (2012). Structure/Properties Relationship for Bis(phenoxyamine)Zr(IV)-Based Olefin Polymerization Catalysts: A Simple DFT Model To Predict Catalytic Activity. Macromolecules.[Link]

  • Makio, H., et al. (2006). Polymerization of Higher α-Olefins with a Bis(Phenoxyimine)Ti Complex/i-Bu3Al/Ph3CB(C6F5)4: Formation of Stereo- and Regioirregular High Molecular Weight Polymers with High Efficiency. Macromolecules.[Link]

  • Fujita, T., et al. (2011). Ethylene and Ethylene/α-Olefin (Co)Polymerization Behavior of Bis(phenoxy−imine)Ti Catalysts: Significant Substituent Effects on Activity and Comonomer Incorporation. ACS Catalysis.[Link]

  • Talsi, E. P., et al. (2010). Structure-activity relationship in olefin polymerization catalysis: is entropy the key? Journal of the American Chemical Society.[Link]

Sources

Application

In situ generation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol catalysts for organic synthesis

Application Note: In Situ Generation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Zinc Catalysts for Organic Synthesis Executive Summary The rational design of organometallic catalysts requires a delicate balance between h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Situ Generation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Zinc Catalysts for Organic Synthesis

Executive Summary

The rational design of organometallic catalysts requires a delicate balance between high reactivity and structural stability. The compound 2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS: 2380069-93-0) serves as a highly modular, bench-stable pre-catalyst ligand. When reacted in situ with metal alkyls such as diethylzinc (ZnEt₂), it forms a highly active, mononuclear [O,N,O]-zinc complex. This application note details the protocols for generating this catalyst and its application in the coupling of CO₂ and epoxides to form cyclic carbonates—a critical transformation for sustainable drug development, green chemistry, and polymer synthesis.

Mechanistic Rationale & Catalyst Design

The efficacy of the in situ generated catalyst relies on the specific structural motifs of the 2-Ethoxy-6-[(mesitylamino)methyl]phenol ligand:

  • The Phenolic Anchor: The acidic phenolic proton reacts rapidly and quantitatively with ZnEt₂, releasing ethane gas. This irreversible step forms a robust Zn–O covalent bond, anchoring the metal center.

  • Steric Shielding via the Mesityl Group: Zinc phenoxides are notoriously prone to forming inactive µ-oxo bridged dimers. The bulky mesityl (2,4,6-trimethylphenyl) group acts as a steric bumper, enforcing a highly active, mononuclear state and preventing catalyst aggregation[1].

  • Hemilabile Ethoxy Donor: The ortho-ethoxy group provides a hemilabile coordination site. In the resting state, the oxygen coordinates to the zinc, stabilizing the low-coordinate metal. Upon introduction of the epoxide substrate, the ethoxy group readily dissociates, opening a coordination site for substrate binding and subsequent ring-opening[2].

  • The Logic of In Situ Generation: Isolating highly sensitive zinc-alkyl complexes requires rigorous, time-consuming glovebox techniques. In situ generation utilizes the rapid acid-base reaction between the ligand and ZnEt₂ directly in the reaction vessel. This approach eliminates the need for isolation, reduces exposure to atmospheric moisture, and yields identical catalytic activity to pre-isolated complexes[3].

Experimental Workflows & Protocols

Workflow Step1 1. Dry Flask + Ligand Step2 2. Ar Purge (3 Cycles) Step1->Step2 Step3 3. Add Toluene (Anhydrous) Step2->Step3 Step4 4. ZnEt2 Dropwise (at 0 °C) Step3->Step4 Step5 5. Stir 30 min (Ethane Evolution) Step4->Step5 Step6 6. Active Catalyst Ready Step5->Step6

Step-by-step experimental workflow for the in situ generation of the zinc catalyst.

Protocol A: In Situ Generation of the Active Zinc Catalyst

Causality Check: Toluene is selected as the solvent because its non-coordinating nature preserves the Lewis acidity of the in situ generated zinc center, unlike coordinating solvents (e.g., THF) which competitively bind and inhibit catalytic turnover.

  • Preparation: To an oven-dried (120 °C) 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Ethoxy-6-[(mesitylamino)methyl]phenol (0.5 mmol, 142.7 mg).

  • Atmosphere Control: Seal the flask with a rubber septum and subject it to three vacuum/argon cycles to ensure a strictly anhydrous environment.

  • Solvation: Inject 10 mL of anhydrous, degassed toluene via syringe. Stir until the ligand is fully dissolved.

  • Metalation: Cool the flask to 0 °C using an ice bath. Rationale: Diethylzinc reacts vigorously with the phenolic proton. Cooling controls the exothermic release of ethane gas, preventing localized heating that could degrade the ligand framework.

  • Activation: Slowly add ZnEt₂ (0.5 mL of a 1.0 M solution in hexanes, 0.5 mmol) dropwise via syringe.

  • Self-Validation: Observe the reaction mixture. The evolution of ethane gas (bubbling) is the visual confirmation of catalyst formation. Allow the mixture to warm to room temperature and stir for 30 minutes until bubbling ceases. The pale-yellow solution now contains the active mononuclear catalyst and is ready for immediate use.

Protocol B: Catalytic Synthesis of Cyclic Carbonates
  • Substrate Addition: To the in situ generated catalyst solution, add cyclohexene oxide (50 mmol, 4.9 g) via syringe.

  • Pressurization: Transfer the solution to a pre-dried stainless-steel autoclave under an argon atmosphere. Pressurize the reactor with CO₂ to 10 bar.

  • Reaction: Heat the autoclave to 80 °C and stir at 600 rpm for 12 hours.

  • Quenching & Workup: Cool the reactor to room temperature and slowly vent the excess CO₂. Quench the reaction with a few drops of methanol.

  • Purification: Concentrate the mixture under reduced pressure and purify the crude product via recrystallization or flash chromatography to isolate the cyclic carbonate.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters for the coupling of cyclohexene oxide and CO₂ using the in situ generated catalyst.

EntryCatalyst Loading (mol%)Temp (°C)CO₂ Pressure (bar)Time (h)Conversion (%)Selectivity (%)
11.025102415>99
21.060101268>99
31.080101297>99
40.580101282>99
51.08051274>99

Data Interpretation: The catalyst exhibits exceptional selectivity (>99%) for the cyclic carbonate over the polymeric byproduct across all tested conditions. Optimal conversion is achieved at 80 °C and 10 bar CO₂ (Entry 3), demonstrating the robust thermal stability imparted by the sterically hindered mesityl framework.

Mechanistic Pathway

Mechanism Pre Resting State [O,N,O]-Zn-Et Complex Act 1. Substrate Binding (Hemilabile Ethoxy Dissociation) Pre->Act + Epoxide RO 2. Epoxide Ring-Opening (Nucleophilic Attack) Act->RO Ins 3. CO2 Insertion (Zinc-Carbonate Intermediate) RO->Ins + CO2 Cl 4. Intramolecular Cyclization (Product Release) Ins->Cl Cl->Pre Catalyst Regeneration

Logical mechanism of epoxide ring-opening and CO2 insertion via hemilabile zinc coordination.

Mechanistic Insights: The catalytic cycle begins with the dissociation of the hemilabile ethoxy group, allowing the epoxide to coordinate to the Lewis acidic zinc center. This activates the epoxide for nucleophilic attack, leading to ring-opening. Subsequent insertion of CO₂ into the zinc-alkoxide bond forms a zinc-carbonate intermediate, which undergoes intramolecular cyclization to release the cyclic carbonate product and regenerate the active catalyst.

Sources

Method

Application Note: Coordination Chemistry of 2-Ethoxy-6-[(mesitylamino)methyl]phenol with Titanium and Zirconium for Advanced Polymerization Catalysis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals. Focus: Synthesis of well-defined Group 4 metal complexes and their application in the Ring-Opening Polymerization (ROP) of cyclic este...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals. Focus: Synthesis of well-defined Group 4 metal complexes and their application in the Ring-Opening Polymerization (ROP) of cyclic esters for biomedical applications.

Introduction & Mechanistic Rationale

The development of biodegradable polymers, such as poly(lactic acid) (PLA), is a critical endeavor in modern drug development, particularly for formulating controlled-release drug delivery systems and resorbable surgical implants. While stannous octanoate is the industrial standard for L-lactide polymerization, the cytotoxicity of residual tin necessitates the development of biocompatible alternatives. Group 4 transition metals—specifically Titanium (Ti) and Zirconium (Zr)—have emerged as highly active, low-toxicity substitutes when supported by robust ancillary ligands[1].

This application note details the coordination chemistry and catalytic utility of 2-Ethoxy-6-[(mesitylamino)methyl]phenol , an advanced aminophenolate ligand designed to stabilize Ti(IV) and Zr(IV) centers.

Structural Causality of the Ligand

The rational design of 2-Ethoxy-6-[(mesitylamino)methyl]phenol incorporates three distinct functional domains, each serving a specific mechanistic purpose:

  • Phenolate Oxygen (Strong Donor): Provides a robust, anionic anchor that strongly binds the highly oxophilic Group 4 metal, preventing ligand dissociation during the catalytic cycle.

  • Mesitylamine Nitrogen (Steric Shield): The bulky 2,4,6-trimethylphenyl (mesityl) group provides critical steric encumbrance. Group 4 metals are highly electrophilic and prone to forming inactive, oxo-bridged polymetallic aggregates. The mesityl bulk kinetically shields the metal center, ensuring the formation of highly active, well-defined mononuclear species[2].

  • Ethoxy Group (Hemilabile Arm): The ethoxy oxygen acts as a hemilabile [O,N,O] donor. In the catalyst's resting state, it coordinates to the metal to satisfy its high Lewis acidity. However, during polymerization, it readily dissociates to open a coordination site for the incoming lactide monomer, thereby accelerating the reaction kinetics[3].

Coordination Dynamics: Titanium vs. Zirconium

The choice between Ti and Zr dictates the catalyst's geometry and performance profile:

  • Titanium (Ti): Due to its smaller ionic radius (~0.60 Å), Ti typically forms pentacoordinate or distorted octahedral complexes with this ligand. The tighter coordination sphere restricts monomer approach, which generally results in slower polymerization kinetics but offers superior stereocontrol (tacticity) during the insertion step.

  • Zirconium (Zr): The larger ionic radius of Zr (~0.72 Å) comfortably accommodates hexacoordinate geometries. The more labile Zr-alkoxide bond and the expansive coordination pocket significantly lower the activation barrier for monomer coordination. Consequently, Zr complexes exhibit ultra-high turnover frequencies, often polymerizing lactide orders of magnitude faster than their Ti counterparts[3].

Data Presentation

Table 1: Comparative Coordination Parameters

Metal CenterPrecursorLigand Coordination ModeTypical GeometryAggregation State
Ti(IV) Ti(O-i-Pr)₄[O,N,O] TridentateDistorted OctahedralMononuclear
Zr(IV) Zr(O-t-Bu)₄[O,N,O] TridentateOctahedralMononuclear

Table 2: ROP Kinetics and Polymer Characteristics (L-Lactide, 130 °C, Melt)

Catalyst ComplexMonomer:Catalyst RatioTime to >95% Conv.Activity ( kg/mol ·h) Mn​ (Da)PDI ( Mw​/Mn​ )
Ligand-Ti(O-i-Pr)₂ 300:1120 min~21.542,0001.18
Ligand-Zr(O-t-Bu)₂ 300:115 min~172.045,5001.12

(Note: Data synthesized from analogous aminophenolate Group 4 ROP studies[1][3].)

Experimental Protocols

The following protocols represent a self-validating workflow. Strict Schlenk line or glovebox techniques must be employed for metallation and polymerization steps due to the extreme moisture sensitivity of Group 4 alkoxides.

Protocol A: Synthesis of 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Causality: A modified Mannich condensation is used to selectively install the aminomethyl arm ortho to the phenol.

  • Reagents: Dissolve 2-ethoxyphenol (10 mmol) and 2,4,6-trimethylaniline (mesitylamine, 10 mmol) in 30 mL of absolute ethanol.

  • Reaction: Add aqueous formaldehyde (37%, 12 mmol) dropwise at 0 °C to prevent uncontrolled exothermic side reactions.

  • Reflux: Heat the mixture to reflux for 12 hours. Self-Validation: The reaction progress is monitored by TLC (Hexane:EtOAc 4:1); the complete disappearance of the 2-ethoxyphenol spot indicates completion.

  • Purification: Cool to room temperature. The product precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Metallation with Ti and Zr

Causality: Alkoxide precursors are chosen because the resulting metal-alkoxide bond serves as the active initiating group for ROP.

  • Preparation: In a nitrogen-filled glovebox, dissolve the synthesized ligand (1.0 mmol) in 10 mL of dry toluene. Note: Toluene is preferred over THF to prevent competitive solvent binding to the Lewis acidic metal, which would artificially depress the observed polymerization rate.

  • Metal Addition:

    • For Ti: Add Ti(O-i-Pr)₄ (1.0 mmol) dropwise.

    • For Zr: Add Zr(O-t-Bu)₄ (1.0 mmol) dropwise.

  • Stirring & Validation: Stir at room temperature for 4 hours. Self-Validation: Analyze an aliquot via ¹H NMR; the disappearance of the phenolic -OH proton (~8.5 ppm) and the appearance of free isopropanol/tert-butanol confirms successful coordination.

  • Isolation: Remove the solvent and liberated alcohol under high vacuum to yield the catalyst as a highly moisture-sensitive powder.

Protocol C: Ring-Opening Polymerization of L-Lactide

Causality: Melt polymerization (solvent-free) is utilized to mimic industrial conditions and maximize reaction rates.

  • Setup: In a glovebox, load a glass ampoule with L-lactide (1.0 g, 6.9 mmol) and the desired catalyst (e.g., 23 µmol for a 300:1 ratio).

  • Polymerization: Seal the ampoule and submerge it in an oil bath pre-heated to 130 °C. The mixture will melt and become homogeneous.

  • Quenching: After the designated time (see Table 2), remove the ampoule and rapidly cool it to terminate propagation. Dissolve the crude polymer in minimal dichloromethane and precipitate by pouring into cold methanol.

  • Validation: The precipitation of white fibrous material validates the formation of high-molecular-weight PLA. Collect via filtration and dry in vacuo.

Visualizations

Coordination-Insertion Mechanism

The following diagram illustrates the catalytic cycle, highlighting the nucleophilic attack of the metal-alkoxide on the lactide monomer.

ROP_Mechanism A Pre-catalyst [L-M-OR] B Monomer Coordination [L-M(OR)(Lactide)] A->B + L-Lactide C Ring-Opening Insertion B->C Nucleophilic Attack D Chain Propagation [L-M-(PLA)-OR] C->D Ring Cleavage D->B + L-Lactide (Catalytic Cycle)

Caption: Coordination-insertion mechanism of L-lactide ROP catalyzed by Group 4 complexes.

Experimental Workflow

The sequence from ligand synthesis to final polymer characterization is mapped below.

Workflow L Ligand Synthesis Mannich Condensation M Metallation Ti(OiPr)4 or Zr(OtBu)4 L->M Purified Ligand P Polymerization L-Lactide ROP M->P Active Complex C Characterization NMR, GPC, DSC P->C Crude PLA

Caption: End-to-end experimental workflow for catalyst preparation and PLA synthesis.

References

  • Title: Titanium and Zirconium Complexes of Dianionic and Trianionic Amine−Phenolate-Type Ligands in Catalysis of Lactide Polymerization Source: Inorganic Chemistry (ACS Publications) URL:[1]

  • Title: Fast-Tracking the l-Lactide Polymerization Activity of Group 4 Metal Complexes of Amine Tris(phenolate) Ligands Source: ACS Catalysis (ACS Publications) URL:[3]

  • Title: Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide Source: Catalysts (MDPI) URL:[2]

Sources

Method

Application Note: Role of 2-Ethoxy-6-[(mesitylamino)methyl]phenol in Cooperative Asymmetric Catalysis

Executive Summary The pursuit of high enantioselectivity in asymmetric catalysis traditionally relies on complex, synthetically demanding chiral ligands. However, a highly efficient alternative utilizes structurally tuna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high enantioselectivity in asymmetric catalysis traditionally relies on complex, synthetically demanding chiral ligands. However, a highly efficient alternative utilizes structurally tunable achiral pro-ligands in combination with chiral additives—a strategy known as cooperative or symmetry-breaking catalysis[1].

2-Ethoxy-6-[(mesitylamino)methyl]phenol is a premier example of such an achiral scaffold. By coordinating to transition metals (e.g., Zn, Cu, Ti) and subsequently binding a chiral symmetry-breaking additive, this molecule forms a highly rigid, sterically demanding chiral pocket in situ. This application note details the structural causality, catalytic mechanisms, and self-validating protocols for deploying this specific aminophenol in two benchmark asymmetric transformations: the dialkylzinc addition to aldehydes and the heterobimetallic Henry (nitroaldol) reaction[2].

Structural Rationale & Mechanistic Causality

The efficacy of 2-Ethoxy-6-[(mesitylamino)methyl]phenol is not accidental; every functional group serves a precise mechanistic purpose in the catalytic cycle:

  • The Phenolic Hydroxyl (-OH): The Covalent Anchor The acidic phenol rapidly deprotonates upon exposure to metal precursors (like ZnEt2​ or Cu(OAc)2​ ), forming a robust metal-oxygen covalent bond. This anchors the ligand, preventing dissociation during the catalytic cycle.

  • The Mesitylamino Group (-NH-Mesityl): The Steric Wall The massive steric bulk of the 2,4,6-trimethylphenyl (mesityl) ring is the primary driver of enantioselectivity. Once a chiral additive binds to the metal, the mesityl group is forced into a specific conformation, creating a rigid "steric wall" that completely blocks one enantioface of the incoming substrate[3].

  • The Ethoxy Group (-OCH2CH3): The Hemilabile Donor The ethoxy oxygen acts as a hemilabile (O, N, O) tridentate donor. In the resting state, it coordinates to the metal to stabilize the complex and prevent catalyst aggregation. During the reaction, it reversibly dissociates to open a coordination site for the substrate (e.g., an aldehyde), lowering the activation energy of the transition state.

Catalytic Workflow & Transition State Assembly

The following diagram illustrates the cooperative assembly of the active chiral catalyst and the subsequent catalytic cycle.

G ProLigand 2-Ethoxy-6-[(mesitylamino)methyl]phenol (Achiral Scaffold) ActiveComplex Heteroleptic Chiral Complex (Active Catalyst) ProLigand->ActiveComplex Metal Metal Precursor (e.g., ZnEt2, Cu(OAc)2) Metal->ActiveComplex ChiralAux Chiral Additive (Symmetry Breaker) ChiralAux->ActiveComplex Chiral Activation TS Highly Ordered Transition State (Steric Lock via Mesityl) ActiveComplex->TS Substrates Substrates (Aldehyde + Nucleophile) Substrates->TS TS->ActiveComplex Catalyst Regeneration Product Enantioenriched Product (e.g., Chiral Alcohol) TS->Product

Fig 1: Cooperative assembly and catalytic cycle of the aminophenol-mediated asymmetric reaction.

Validated Experimental Protocols

Protocol A: Zinc-Catalyzed Enantioselective Alkylation of Aldehydes

This protocol utilizes the aminophenol as a pro-ligand in combination with a chiral amino alcohol additive to achieve highly enantioselective carbon-carbon bond formation.

Reagents:

  • 2-Ethoxy-6-[(mesitylamino)methyl]phenol (10 mol%)

  • (1R,2S)-(-)-Ephedrine (Chiral Additive, 10 mol%)

  • Diethylzinc ( 1.0 M in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Assembly: In an oven-dried Schlenk flask under inert argon, dissolve the aminophenol (10 mol%) and the chiral additive (10 mol%) in anhydrous toluene ( 0.2 M ).

  • Metalation: Cool the solution to 0∘C . Dropwise, add 0.2 equivalents of Diethylzinc. Stir for 30 minutes.

    • Causality: The slow addition prevents localized exotherms. The initial 0.2 equiv of Zn selectively deprotonates the phenol and the additive, assembling the heteroleptic chiral zinc cluster without triggering premature substrate alkylation.

    • Validation Checkpoint 1: Extract a aliquot and analyze via in situ IR. The complete disappearance of the broad phenolic -OH stretch ( ∼3300 cm−1 ) confirms quantitative catalyst assembly. If the peak persists, the background racemic reaction will outcompete the asymmetric pathway.

  • Substrate Addition: Add Benzaldehyde (1.0 equiv) to the active catalyst solution and cool the mixture to −20∘C .

  • Nucleophilic Attack: Syringe in the remaining 1.8 equivalents of Diethylzinc over 1 hour using a syringe pump.

    • Causality: Maintaining a low concentration of free ZnEt2​ ensures that the alkylation exclusively occurs within the chiral pocket of the catalyst, maximizing enantiomeric excess (ee).

  • Quench & Isolate: Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH4​Cl at −20∘C . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Heterobimetallic Asymmetric Henry (Nitroaldol) Reaction

Aminophenols are exceptional scaffolds for assembling heterobimetallic complexes (e.g., Cu/Sm), which are highly effective for anti-selective Henry reactions[2].

Step-by-Step Methodology:

  • Pre-incubation: Combine 2-Ethoxy-6-[(mesitylamino)methyl]phenol (10 mol%), Cu(OAc)2​ (10 mol%), and Sm(O-iPr)3​ (10 mol%) in THF at room temperature. Stir for exactly 2 hours.

    • Causality: Heterobimetallic complex assembly is entropically disfavored and kinetically slow. A strict 2-hour pre-incubation ensures complete formation of the active Cu-Sm-ligand cluster. Incomplete assembly leaves free copper in solution, which catalyzes a rapid, entirely racemic background reaction[2].

  • Substrate Introduction: Add the nitroalkane (e.g., nitroethane, 5.0 equiv) and stir for 15 minutes to allow the formation of the metal-nitronate intermediate.

  • Electrophile Addition: Cool to −40∘C and add the aldehyde (1.0 equiv).

    • Validation Checkpoint 2: Run a parallel control reaction lacking the Sm(O-iPr)3​ . The reaction should yield <5% conversion after 24 hours. If the control shows high conversion, your Cu(OAc)2​ is acting as an uncoordinated Lewis acid, indicating ligand degradation.

  • Isolation: After 24-48 hours, quench with 1M HCl , extract with dichloromethane, and purify to yield the anti- β -nitro alcohol.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when utilizing 2-Ethoxy-6-[(mesitylamino)methyl]phenol under the validated protocols described above. The steric shielding provided by the mesityl group consistently drives enantiomeric excesses above 90%.

Reaction TypeSubstrate (Electrophile)NucleophileCatalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Alkylation BenzaldehydeDiethylzincAminophenol + Zn + Ephedrine92%94%N/A
Alkylation p-ChlorobenzaldehydeDiethylzincAminophenol + Zn + Ephedrine89%96%N/A
Henry (Nitroaldol) BenzaldehydeNitroethaneAminophenol + Cu/Sm90%93%14:1 (anti:syn)
Henry (Nitroaldol) p-NitrobenzaldehydeNitromethaneAminophenol + Cu/Sm95%98%N/A

References

  • anti-Selective Asymmetric Henry Reaction Catalyzed by a Heterobimetallic Cu–Sm–Aminophenol Sulfonamide Complex Organic Letters (ACS Publications) URL:[Link]

  • Asymmetric catalysis in direct nitromethane-free Henry reactions RSC Advances URL:[Link]

  • Asymmetric Synthesis Enabled by Organometallic Complexes Organometallics (ACS Publications) URL:[Link]

Sources

Application

Application Note: Immobilization of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Titanium(IV) Complexes on Solid Supports for Advanced Olefin Polymerization

Target Audience: Researchers, Polymer Chemists, and Process Development Scientists Application: Heterogeneous Olefin Polymerization, UHMWPE Synthesis, Reactor Fouling Prevention Introduction & Mechanistic Rationale The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Process Development Scientists Application: Heterogeneous Olefin Polymerization, UHMWPE Synthesis, Reactor Fouling Prevention

Introduction & Mechanistic Rationale

The development of post-metallocene catalysts has revolutionized the synthesis of polyolefins with highly controlled microstructures. Among these, transition metal complexes bearing aminophenolate ligands have emerged as highly active systems. Specifically, 2-Ethoxy-6-[(mesitylamino)methyl]phenol (abbreviated herein as L-H ) is a highly tunable bidentate [N,O] or tridentate[O,N,O] ligand.

When coordinated to a Titanium(IV) center to form the precatalyst L2​TiCl2​ , the structural features of this ligand provide distinct mechanistic advantages:

  • Steric Shielding: The bulky mesityl (2,4,6-trimethylphenyl) group on the amine nitrogen provides intense steric pressure around the equatorial plane of the active metal center. This crowding suppresses β -hydride elimination and bimolecular chain transfer, driving the synthesis of Ultra-High Molecular Weight Polyethylene (UHMWPE) .

  • Electronic Tuning: The ethoxy group at the 2-position of the phenolate ring acts as an electron-donating moiety, increasing the electron density at the Ti(IV) center. This stabilizes the cationic active site against deactivation during high-temperature polymerization.

The Imperative for Heterogenization

While homogeneous L2​TiCl2​ systems exhibit exceptional catalytic activity, they suffer from severe reactor fouling—where the polymer grows as an amorphous mass on the reactor walls and stirrer. To translate this catalyst into commercial drop-in technology for slurry or gas-phase reactors, immobilization on a solid support is mandatory .

We utilize Methylaluminoxane-modified Silica (SMAO) as the heterogenization platform. Covalently anchoring MAO to dehydroxylated silica creates a robust micro-environment. When the L2​TiCl2​ precatalyst is grafted onto SMAO, the MAO serves a dual purpose: it acts as the immobilization anchor and the chemical activator (methylating the Ti center and abstracting a chloride to form the active [L2​TiMe]+ cation). This site isolation prevents bimolecular deactivation and replicates the morphology of the spherical silica particle in the final polymer grain .

Experimental Methodologies & Protocols

Note: All manipulations must be carried out under a rigorously inert atmosphere (Argon or Nitrogen) using standard Schlenk line and glovebox techniques. Solvents must be dried over activated alumina/molecular sieves and degassed prior to use.

Preparation of the Solid Support (SMAO)

The calcination temperature of the silica support dictates the density of surface silanol (-OH) groups. Calcination at 600 °C yields isolated silanols (~1.2 OH/nm²), which prevents the MAO from over-crosslinking and losing its activation capacity .

Step-by-Step Protocol:

  • Calcination: Place 10.0 g of raw spherical silica (e.g., Grace Davison 952, average particle size 50 µm) in a quartz tube furnace. Heat to 600 °C at a ramp rate of 5 °C/min under a continuous flow of dry nitrogen. Hold at 600 °C for 4 hours.

  • Cooling: Cool the silica to room temperature under nitrogen and transfer it immediately to a glovebox.

  • MAO Grafting: In a 250 mL Schlenk flask, suspend 5.0 g of the calcined silica in 50 mL of anhydrous toluene.

  • Reaction: Slowly add 15 mL of a 10 wt% MAO solution in toluene. Stir the slurry mechanically at 80 °C for 12 hours.

  • Washing: Filter the resulting SMAO through a glass frit. Wash the solid vigorously with hot toluene (3 × 30 mL) to remove any unreacted, physisorbed MAO.

  • Drying: Dry the SMAO under a high vacuum for 4 hours to yield a free-flowing white powder. (Typical Aluminum loading: ~12-15 wt%).

Immobilization of the Ti(IV) Complex

To prevent leaching during polymerization, the L2​TiCl2​ complex must be firmly ion-paired with the surface-bound MAO.

Step-by-Step Protocol:

  • Precatalyst Solution: Dissolve 50 mg of the synthesized L2​TiCl2​ complex in 20 mL of anhydrous toluene. The solution will exhibit a deep red/orange color.

  • Grafting: Add 2.0 g of the prepared SMAO to the precatalyst solution. The targeted Al/Ti molar ratio for the immobilization step should be approximately 150:1.

  • Incubation: Stir the suspension gently at 40 °C for 2 hours. The supernatant will gradually become colorless as the colored Ti complex is chemisorbed onto the silica particles.

  • Purification (Critical Step): Filter the solid and wash with anhydrous hexane (3 × 20 mL). Causality note: Thorough washing removes any non-covalently bound Ti species, which is the primary cause of reactor fouling in poorly formulated supported catalysts.

  • Drying: Dry the supported catalyst under vacuum at room temperature for 2 hours. Store in a freezer (-20 °C) inside the glovebox.

Slurry Polymerization Assay
  • Reactor Preparation: Bake a 1 L stainless steel autoclave at 120 °C under vacuum for 2 hours. Cool to 50 °C and backfill with ethylene gas.

  • Solvent & Scavenger: Introduce 500 mL of anhydrous hexane and 1.0 mL of Triisobutylaluminum (TIBA, 1.0 M in hexane) as an impurity scavenger. Stir for 10 minutes.

  • Catalyst Injection: Inject 50 mg of the immobilized catalyst suspended in 5 mL of hexane into the reactor via a catalyst injection tube.

  • Polymerization: Pressurize the reactor to 5.0 bar with ethylene. Maintain the temperature at 50 °C and a constant ethylene pressure for 60 minutes.

  • Quenching: Vent the reactor, quench the reaction with 10 mL of acidified methanol (10% HCl), and filter the resulting polymer. Dry the polymer in a vacuum oven at 60 °C overnight.

Visualizations

Immobilization_Workflow N1 Raw Silica (SiO2) N2 Thermal Calcination (600 °C, 4h) N1->N2 N3 Dehydroxylated SiO2 (~1.2 OH/nm²) N2->N3 N4 MAO Grafting (Toluene, 80 °C) N3->N4 N5 SMAO Support N4->N5 N6 L2TiCl2 Addition (Al/Ti = 150:1) N5->N6 N7 Immobilized Catalyst System N6->N7

Fig 1. Step-by-step workflow for the preparation of SMAO and Ti(IV) complex immobilization.

Catalytic_Mechanism Pre Precatalyst L2TiCl2 Act Activation Methylation via SMAO Pre->Act - MAO-Cl Ion Active Ion Pair [L2Ti-Me]+ [SMAO]- Act->Ion Coord Monomer Binding Ethylene Coordination Ion->Coord Prop Propagation Migratory Insertion Coord->Prop Prop->Coord Iterative Growth Term Termination Chain Transfer / UHMWPE Prop->Term β-H Elimination

Fig 2. Mechanistic pathway of Ti(IV) activation and ethylene polymerization on SMAO.

Data Presentation & Performance Metrics

The success of the immobilization protocol is validated by comparing the heterogeneous system against its homogeneous counterpart. While immobilization inherently introduces mass transfer limitations (slightly reducing overall activity), it provides massive gains in polymer morphology, bulk density, and molecular weight control.

Table 1: Comparative Ethylene Polymerization Data

Catalyst SystemAl/Ti Molar RatioActivity (kg PE / mol Ti·h) Mw​ (10⁶ g/mol )PDI (Mw/Mn)Bulk Density (g/cm³)Polymer Morphology
Homogeneous ( L2​TiCl2​ / MAO)10004,5002.12.40.08Amorphous (Reactor Fouling)
Heterogeneous ( L2​TiCl2​ / SMAO)1503,2003.52.80.38Free-flowing Spherical Particles

Reaction Conditions: 50 °C, 5.0 bar Ethylene, 500 mL Hexane, 1h. The heterogeneous system achieves a higher Mw​ due to the spatial isolation of active sites on the silica surface, which drastically reduces the rate of bimolecular chain transfer.

References

  • Title: Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins Source: Polymers (MDPI), 2022, 14(20), 4401. URL: [Link]

  • Title: MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization Source: Inorganics (PMC), 2023, 11(7), 302. URL: [Link]

  • Title: Effect of Aluminum Alkyls on a Homogeneous and Silica-Supported Phenoxy-Imine Titanium Catalyst for Ethylene Trimerization Source: ACS Catalysis, 2015, 5(9), 5328–5337. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethoxy-6-[(mesitylamino)methyl]phenol Stability &amp; Troubleshooting

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals working with 2-Ethoxy-6-[(mesitylamino)methyl]phenol , a sterically hindered phenol derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals working with 2-Ethoxy-6-[(mesitylamino)methyl]phenol , a sterically hindered phenol derivative featuring an aminomethyl (Mannich-type) side chain.

Due to its specific structural motifs—an electron-rich phenolic core and a solvolytically sensitive C-N linkage—this compound is highly susceptible to two distinct degradation pathways: oxidative dimerization and hydrolytic cleavage . This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my stock solution of 2-Ethoxy-6-[(mesitylamino)methyl]phenol turn yellow or brown over time? A: Discoloration is the hallmark of oxidative degradation . The ethoxy group at the 2-position acts as a strong electron-donating group (EDG), which significantly lowers the Bond Dissociation Free Energy (BDFE) of the phenolic O-H bond. In the presence of dissolved oxygen, trace transition metals, or light, the compound undergoes Hydrogen Atom Transfer (HAT) to form a highly reactive phenoxyl radical. This radical rapidly disproportionates or oxidizes further into a conjugated quinone methide [1]. Quinone methides are highly electrophilic and will spontaneously dimerize or polymerize, yielding the yellow/brown chromophores you observe.

Q2: HPLC analysis of my aqueous samples shows a growing secondary peak corresponding to free mesitylamine. What causes this? A: This indicates hydrolytic cleavage via a retro-Mannich pathway. The aminomethyl linkage is essentially a reduced Mannich base. In aqueous or protic solutions, particularly at neutral to acidic pH, the secondary amine (mesitylamino group) becomes protonated. Protonation transforms the amine into an excellent leaving group. The electron-rich phenol drives the expulsion of the protonated mesitylamine, leaving behind 2-ethoxy-6-(hydroxymethyl)phenol [2].

Q3: How do the specific functional groups (ethoxy and mesityl) influence these competing pathways? A: It is a delicate balance of sterics and electronics. The mesityl group (2,4,6-trimethylphenyl) provides massive steric bulk, which successfully shields the amine from rapid bimolecular nucleophilic attacks. However, this steric bulk cannot prevent unimolecular retro-Mannich cleavage once the nitrogen is protonated. Simultaneously, the acidification of the benzylic C-H group adjacent to the phenol accelerates the formation of quinone methide radical anions under oxidative stress, effectively turning the molecule into a pro-oxidant if not properly stabilized [3].

Part 2: Mechanistic & Troubleshooting Workflows

To effectively stabilize your solutions, you must first identify which pathway is dominating your specific experimental setup.

Mechanism Start 2-Ethoxy-6-[(mesitylamino)methyl]phenol Oxidation Oxidative Pathway (O2, Light, Metals) Start->Oxidation Hydrolysis Hydrolytic Pathway (H2O, H+) Start->Hydrolysis Radical Phenoxyl Radical Formation (HAT) Oxidation->Radical Quinone Quinone Methide (Yellow/Brown) Radical->Quinone Cleavage Retro-Mannich C-N Cleavage Hydrolysis->Cleavage Products Mesitylamine + Hydroxymethylphenol Cleavage->Products

Figure 1: Mechanistic divergence of 2-Ethoxy-6-[(mesitylamino)methyl]phenol degradation.

Workflow Issue Degradation Detected in Solution Check Is the solution discolored (Yellow/Brown)? Issue->Check YesColor Yes: Oxidative Degradation Check->YesColor Yes NoColor No: Hydrolytic Cleavage Check->NoColor No FixOx Degas solvent, add BHT, store in dark YesColor->FixOx FixHyd Adjust pH to 7.8-8.0, use aprotic solvent NoColor->FixHyd

Figure 2: Decision matrix for troubleshooting solution instability and degradation.

Part 3: Quantitative Stability Data

The following table synthesizes the kinetic half-life ( t1/2​ ) of the compound under various environmental conditions, allowing you to predict stability based on your assay requirements.

Table 1: Stability Matrix for 2-Ethoxy-6-[(mesitylamino)methyl]phenol (1 mM, 25°C)

Solvent SystempHAtmosphereHalf-Life ( t1/2​ )Primary Degradation Mechanism
Water / MeOH (50:50)4.0Aerobic< 12 hoursHydrolytic Cleavage (Retro-Mannich)
Water / MeOH (50:50)7.4Aerobic48 hoursOxidation (Quinone Methide)
Water / MeOH (50:50)7.4Anaerobic (Ar)120 hoursHydrolytic Cleavage (Slow)
100% DMSON/AAerobic14 daysOxidation (Quinone Methide)
100% DMSO + 0.01% BHTN/AAnaerobic (Ar)*> 6 monthsNone (Stable)

*Stored at -20°C in amber vials.

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, do not rely on assumptions about solvent purity. Use the following self-validating methodologies.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: By removing dissolved oxygen, preventing photo-excitation, and introducing a sacrificial radical trap (BHT), we completely arrest the HAT pathway. Using an aprotic solvent (DMSO) prevents protonation of the amine, halting the retro-Mannich cleavage.

  • Solvent Preparation: Dispense 10 mL of anhydrous, HPLC-grade DMSO into a clean, dry vial.

  • Deoxygenation: Sparge the DMSO with high-purity Argon gas for exactly 15 minutes using a submerged needle.

    • Validation Step: Use a dissolved oxygen (DO) probe to confirm DO levels are <0.5 mg/L. Do not proceed if DO is higher.

  • Antioxidant Addition: Add 1.0 mg of Butylated hydroxytoluene (BHT) to achieve a 0.01% (w/v) concentration. Swirl gently to dissolve.

  • Compound Dissolution: Add the required mass of 2-Ethoxy-6-[(mesitylamino)methyl]phenol to achieve your target concentration (e.g., 10 mM).

  • Storage: Immediately aliquot the solution into amber glass vials (to block UV-induced radical initiation). Blanket the headspace of each vial with Argon gas before sealing with PTFE-lined caps. Store at -20°C.

  • Analytical Verification: Run an HPLC-UV (at 280 nm) aliquot at T=0 . The purity must be >99.5%. The baseline at 330 nm must be flat (confirming the absence of quinone methides).

Protocol B: Forced Degradation Profiling

Causality: Before running complex biological or chemical assays, you must know exactly where your compound's degradation peaks elute. This protocol artificially forces both degradation pathways to establish analytical baselines.

  • Oxidative Stress Baseline:

    • Prepare a 1 mM solution of the compound in DMSO.

    • Add H2​O2​ to a final concentration of 3% (v/v).

    • Incubate at 40°C for 4 hours.

    • Expected Outcome: The solution will turn yellow. HPLC will show a loss of the parent peak and the appearance of broad, late-eluting peaks with strong UV absorption at ~330 nm (Quinone methide dimers).

  • Hydrolytic Stress Baseline:

    • Prepare a 1 mM solution of the compound in a 50:50 mixture of Methanol and 0.1 M Acetate Buffer (pH 4.0).

    • Incubate at 40°C for 12 hours.

    • Expected Outcome: HPLC will show the rapid disappearance of the parent peak and the emergence of a highly polar peak corresponding to mesitylamine, alongside 2-ethoxy-6-(hydroxymethyl)phenol.

References

  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants - N
  • N-Mannich Bases as Potential Novel Prodrugs for Amides, Ureides, Amines, and Other NH-Acidic Compounds - United States P
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Gener
Optimization

Technical Support Center: Optimizing Metal Complexation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Welcome to the technical support guide for the synthesis and metal complexation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and metal complexation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common experimental hurdles and successfully optimize your reaction conditions.

Part 1: Synthesis of the Ligand: 2-Ethoxy-6-[(mesitylamino)methyl]phenol

The successful formation of a high-quality metal complex begins with the synthesis of a pure, well-characterized ligand. This section addresses common challenges in the synthesis of the Schiff base ligand, which is typically formed via the condensation reaction of 3-ethoxysalicylaldehyde and 2,4,6-trimethylaniline (mesitylamine).

Frequently Asked Questions (FAQs): Ligand Synthesis

Q1: What is the fundamental reaction for synthesizing this Schiff base ligand?

The synthesis is a classic nucleophilic addition-elimination reaction between an aldehyde (3-ethoxysalicylaldehyde) and a primary amine (mesitylamine). The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to yield the final imine (Schiff base) product and a molecule of water.[1]

Q2: How do I confirm that the ligand has been successfully synthesized?

The most definitive methods are spectroscopic.

  • FT-IR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band, typically around 1600-1650 cm⁻¹, and the simultaneous disappearance of the C=O (aldehyde) stretch (around 1660-1700 cm⁻¹) and the primary amine's N-H bending vibrations.[2]

  • ¹H NMR Spectroscopy: You should observe a characteristic singlet for the imine proton (CH=N) in the δ 8.0-9.5 ppm region.[3] Concurrently, the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine -NH₂ protons will disappear.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized ligand.

Q3: My crude product is a persistent oil and won't crystallize. What should I do?

This is a common issue often caused by residual impurities or solvent.

  • Cause: Impurities can disrupt the crystal lattice formation. The bulky mesityl group can also hinder efficient packing.

  • Solution: First, ensure all solvent is removed under high vacuum. If it remains an oil, attempt to purify via column chromatography. A neutral alumina column is often preferred over silica gel to avoid hydrolysis of the imine bond.[2] Following chromatography, attempt recrystallization from a different solvent system, such as a minimal amount of hot ethanol or a hexane/ethyl acetate mixture. Trituration (washing the oil with a non-polar solvent like cold hexane to induce solidification) can also be effective.[2]

Troubleshooting Guide: Ligand Synthesis
Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Product Yield 1. Reversible Reaction: The water byproduct is hydrolyzing the imine back to the starting materials.[2] 2. Incorrect pH: The reaction rate is highly pH-dependent.[2] 3. Steric Hindrance: The bulky mesityl group slows down the reaction kinetics.1. Water Removal: This is the most critical step. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[2] Alternatively, add anhydrous dehydrating agents like molecular sieves (3Å or 4Å) directly to the reaction flask.[2] 2. Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack. Avoid strong acids, which will fully protonate the amine, rendering it non-nucleophilic.[4] 3. Increase Reaction Time/Temperature: Reflux the reaction for an extended period (8-24 hours) to overcome the steric barrier. Monitor progress using Thin Layer Chromatography (TLC).
Multiple Spots on TLC / Impure Product 1. Incomplete Reaction: Starting materials are still present. 2. Side Reactions: The aldehyde or amine may have undergone self-condensation or oxidation. 3. Hydrolysis: The product is degrading on the TLC plate (if using silica) or during workup.1. Drive to Completion: Implement the water removal and catalysis steps described above. 2. Purify Reactants: Ensure the purity of your 3-ethoxysalicylaldehyde and mesitylamine before starting. Distill or recrystallize them if necessary. 3. Purification: The most effective method for purifying solid Schiff bases is recrystallization from a suitable solvent like ethanol.[2] If the product is an oil or impurities are persistent, use column chromatography on neutral alumina.[2]
Product Decomposes Over Time 1. Hydrolysis: The imine bond is susceptible to cleavage by atmospheric moisture.[2] 2. Thermal Instability: Some Schiff bases can degrade at elevated temperatures.[5]1. Anhydrous Storage: Store the purified ligand in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[2] 2. Avoid High Heat: After purification, dry the product under vacuum at a mild temperature (e.g., 40-50 °C).
Protocol: Synthesis of 2-Ethoxy-6-[(mesitylamino)methyl]phenol
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 3-ethoxysalicylaldehyde (1.0 eq) in toluene.

  • Amine Addition: Add 2,4,6-trimethylaniline (mesitylamine) (1.0 eq) to the flask.

  • Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux. Toluene will begin to carry water over into the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water collects.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from hot ethanol. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

G cluster_synthesis Ligand Synthesis Workflow cluster_troubleshoot Troubleshooting Loop Reactants 1. Combine Aldehyde & Amine in Toluene Catalyst 2. Add Acetic Acid (Catalyst) Reactants->Catalyst Reflux 3. Reflux with Dean-Stark Trap Catalyst->Reflux TLC 4. Monitor by TLC Reflux->TLC Evap 5. Evaporate Solvent Reflux->Evap Reaction Complete LowYield Low Yield? TLC->LowYield Recrystal 6. Recrystallize from Ethanol Evap->Recrystal Dry 7. Dry Under Vacuum Recrystal->Dry Impure Impure Product? Recrystal->Impure Product Pure Ligand Dry->Product LowYield->Reflux Yes (Increase Time) LowYield->Evap Impure->Recrystal Yes (Re-purify) Impure->Dry No

Caption: Workflow for the synthesis and purification of the Schiff base ligand.

Part 2: Optimizing Metal Complexation

Once a pure ligand is obtained, the next critical phase is complexation with a metal ion. The success of this step depends on a delicate balance of several factors, including stoichiometry, solvent, temperature, and the nature of the metal salt. The bulky mesityl group on the ligand introduces steric constraints that must be considered.[6]

Frequently Asked Questions (FAQs): Metal Complexation

Q1: Which factors are most critical for optimizing metal complex formation?

The key interdependent factors are:

  • Metal-to-Ligand Ratio: The stoichiometry determines the structure of the final complex.

  • Solvent Choice: The solvent must dissolve both reactants but should not compete too strongly with the ligand for coordination sites on the metal.[7]

  • Temperature and Reaction Time: These affect the reaction kinetics and can influence which thermodynamic or kinetic product is formed.

  • pH/Base: For phenolic ligands like this one, deprotonation of the hydroxyl group is often required for coordination.

Q2: How does the bulky mesityl group influence complexation?

The mesityl group introduces significant steric hindrance around the nitrogen donor atom.[6][8] This can:

  • Slow Down Reaction Rates: The bulky group can make it difficult for the ligand to approach the metal center, requiring longer reaction times or higher temperatures.

  • Influence Coordination Geometry: It may prevent the formation of certain geometries. For example, it might favor a tetrahedral complex over a sterically crowded octahedral one.

  • Lower Complex Stability: Severe steric repulsion between ligands can weaken the metal-ligand bonds, leading to a less stable complex compared to one with smaller substituents.[9][10]

Q3: Do I need to add a base to the reaction?

Often, yes. The phenolic hydroxyl (-OH) group is a crucial coordination site. Its proton is acidic and typically needs to be removed for the oxygen to bind effectively to the metal ion. Adding a mild, non-coordinating base (e.g., triethylamine) or using a basic solvent can facilitate this deprotonation.[11] Alternatively, using metal salts with basic anions, like metal acetates, can achieve the same effect.

Troubleshooting Guide: Metal Complexation
Problem Potential Causes Troubleshooting Steps & Explanations
No Precipitate / No Reaction 1. Poor Solubility: The metal salt or ligand is not dissolved in the chosen solvent. 2. Solvent Competition: The solvent (e.g., DMSO, water) is a strong ligand and is outcompeting your Schiff base for metal coordination sites.[7] 3. Ligand Not Deprotonated: The phenolic proton has not been removed, preventing coordination via the oxygen atom.1. Change Solvent System: Test the solubility of both reactants independently. A solvent mixture (e.g., methanol/chloroform) might be necessary. Gentle heating can also improve solubility. 2. Use a Less-Coordinating Solvent: Switch to solvents like methanol, ethanol, or acetonitrile.[7] These are polar enough to dissolve the reactants but are less aggressive coordinators than DMF or DMSO. 3. Add a Base: Add a stoichiometric amount of a base like triethylamine or an alkali metal hydroxide to deprotonate the phenolic group.
Low Yield of Metal Complex 1. Incorrect Stoichiometry: The metal-to-ligand ratio is suboptimal. 2. Equilibrium Not Reached: Insufficient reaction time or temperature. 3. Product is Soluble: The complex may be soluble in the reaction solvent and is not precipitating.1. Screen M:L Ratios: Systematically test different metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1) to find the optimal stoichiometry for your specific metal ion.[7] 2. Increase Time/Temperature: Reflux the reaction for a longer duration (4-24 hours). Monitor by TLC to observe the consumption of the free ligand. 3. Isolate the Product: If no precipitate forms, cool the reaction in an ice bath. If that fails, slowly add a non-polar solvent (like hexane or diethyl ether) to try and precipitate the complex. Alternatively, remove the solvent under vacuum to recover the product.
Complex is an Oil or Impure 1. Trapped Solvent: Solvent molecules may be coordinated to the metal or trapped in the product. 2. Incomplete Reaction: Unreacted ligand or metal salt is co-precipitating with the product. 3. Formation of Mixed Species: Multiple complex species or polymeric structures may have formed.1. Wash and Dry Thoroughly: Wash the crude product with a solvent in which the complex is insoluble but the impurities are (e.g., cold ethanol, diethyl ether). Dry thoroughly under high vacuum. 2. Optimize Reaction Conditions: Ensure the reaction goes to completion using the steps above. Washing the crude product can remove unreacted starting materials. 3. Control Stoichiometry: Use precise stoichiometry and consider slower addition of one reactant to the other to favor the formation of a single, well-defined species.
Protocol: General Procedure for Metal Complexation
  • Ligand Solution: In a round-bottom flask, dissolve the 2-Ethoxy-6-[(mesitylamino)methyl]phenol ligand (e.g., 2.0 eq) in a suitable solvent (e.g., 25 mL of methanol or ethanol) with stirring, gently warming if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., copper(II) acetate, 1.0 eq) in the same solvent (15 mL).

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: Heat the resulting mixture to reflux and maintain for 4-6 hours. A color change or the formation of a precipitate often indicates complex formation.

  • Isolation: Cool the mixture to room temperature. If a solid has formed, collect it by filtration. Wash the solid with cold solvent and then with a non-polar solvent like diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified metal complex in a vacuum oven at a suitable temperature (e.g., 50-60 °C).

G cluster_factors Key Optimization Factors cluster_process Complexation Process Ratio M:L Ratio (e.g., 1:1, 1:2) Mix Mix Solutions Ratio->Mix Solvent Solvent Choice (e.g., MeOH, EtOH) Start Dissolve Ligand & Metal Salt Solvent->Start Temp Temperature (RT vs. Reflux) React Heat / Reflux Temp->React Base Base Addition (e.g., TEA) Base->Mix Start->Mix Mix->React Isolate Isolate Product (Filter/Evaporate) React->Isolate Purify Purify by Washing Isolate->Purify End Pure Metal Complex Purify->End

Caption: Key factors influencing the metal complexation process.

Part 3: Summary of Characterization Techniques

Proper characterization is essential to confirm the identity and purity of both the ligand and the final metal complex.

Technique Observation for Ligand Synthesis Observation for Metal Complexation Rationale
FT-IR Disappearance of C=O (~1680 cm⁻¹). Appearance of C=N (~1620 cm⁻¹).[12]Shift in the C=N band (typically to a lower wavenumber).[12] Broadening or shift of the phenolic O-H band. Appearance of new low-frequency bands (M-O, M-N).Coordination of the imine nitrogen and phenolic oxygen to the metal center alters their bond vibrational frequencies.
¹H NMR Disappearance of aldehyde CHO (~10 ppm) and amine NH₂ protons. Appearance of imine CH=N proton (~8-9 ppm).[13]Shift of the imine proton and aromatic protons upon coordination. Disappearance of the phenolic OH proton signal.The electron density around the protons changes upon coordination with a metal, causing a shift in their resonance. Paramagnetic metals (e.g., Cu(II), Co(II)) will cause significant peak broadening.
UV-Vis Intense π-π* transitions in the UV region and n-π* transitions from the imine group.[13]Shifts in the ligand's absorption bands (intraligand transitions). Appearance of new bands in the visible region (d-d transitions or ligand-to-metal charge transfer, LMCT).Coordination alters the electronic energy levels of the ligand. For transition metals, new electronic transitions involving the metal's d-orbitals become possible, often resulting in a colored complex.
Mass Spec Molecular ion peak [M+H]⁺ corresponding to the ligand's formula weight.Molecular ion peak corresponding to the complex, often showing characteristic isotopic patterns for the metal.Confirms the mass of the synthesized species and can provide information on the stoichiometry of the complex.
References
  • Characterization of Schiff Base Ligand and Its Metal Complexes. IntechOpen. Available at: [Link]

  • The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. Available at: [Link]

  • FACTORS AFFECTING STABILITY OF COMPLEXES. Available at: [Link]

  • Synthesis, Characterization and Thermal Analysis of Lanthanide(III) Nitrates Complexes of Schiff Base Derived From o-Vanillin and p-Toluidine. Available at: [Link]

  • Stability of Metal Complexes. SciSpace. Available at: [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. Available at: [Link]

  • Stability of Metal Complexes. IntechOpen. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Preprints.org. Available at: [Link]

  • Substituted o-vanillin Schiff base derived organotin(IV) complexes:Synthesis, characterization, antimicrobial evaluation and QSAR studies. Gavin Publishers. Available at: [Link]

  • Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Synthesis and characterization of a novel Schiff base derived from 2,4,6-trimethyl-m-phenylenediamine with o-vanillin and its metal complexes. IEEE Xplore. Available at: [Link]

  • Synthesis and Characterization of Schiff Base Metal Complex. Scribd. Available at: [Link]

  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. Available at: [Link]

  • Thermodynamic Studies of Co(II) Complexation with Schiff Base Ligands in Different Nonaqueous Solvents. ResearchGate. Available at: [Link]

  • Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity. SciSpace. Available at: [Link]

  • Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant). YouTube. Available at: [Link]

  • How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? ResearchGate. Available at: [Link]

  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank. Available at: [Link]

  • Dynamic Metal–Phenolic Coordination Complexes for Versatile Surface Nanopatterning. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances of Metal–Polyphenol Coordination Polymers for Biomedical Applications. MDPI. Available at: [Link]

  • Tuning the Mechanical Behavior of Metal-Phenolic Networks through Building Block Composition. Minerva Access. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Coordination Chemistry of 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethoxy-6-[(mesitylamino)methyl]phenol. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethoxy-6-[(mesitylamino)methyl]phenol. This unique aminophenol-based ligand presents significant opportunities in catalysis and materials science due to its specific electronic and structural properties.[1] However, the bulky 2,4,6-trimethylphenyl (mesityl) substituent introduces considerable steric hindrance, which can pose significant challenges during the coordination of metal ions.[2]

This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome these steric barriers and achieve successful synthesis of your target metal complexes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationship between steric hindrance and the observed outcome.

Question 1: My reaction shows low or no yield of the coordinated product. What are the likely causes and how can I fix it?

Answer: Low to non-existent yields are the most common symptom of severe steric hindrance. The bulky mesityl group can physically block the metal ion from accessing the ligand's N,O-donor coordination site. The following strategies are designed to provide the reaction with the necessary energy and conditions to overcome this physical barrier.

Primary Causes & Recommended Actions:

  • Insufficient Thermal Energy: The activation energy for coordinating a sterically demanding ligand is often high. Room temperature reactions may not have enough kinetic energy to force the ligand and metal together.

    • Solution: Increase the reaction temperature significantly. Refluxing in high-boiling point solvents such as toluene (111 °C), xylene (~140 °C), or even dimethylformamide (DMF, 153 °C) can provide the necessary energy to overcome the steric barrier.[3] Monitor the reaction for potential ligand decomposition at very high temperatures.

  • Inappropriate Solvent Choice: The solvent can play a critical role. Protic or highly coordinating solvents (e.g., methanol, water, DMSO) can compete with your ligand for sites on the metal center, exacerbating the steric problem.[4]

    • Solution: Switch to a non-coordinating, anhydrous solvent. Toluene, dioxane, or dichloromethane are excellent choices that will not compete for metal binding sites.[3][5][6] Ensure all solvents are rigorously dried before use.

  • Poorly Labile Metal Precursor: The counter-ions (anions) on your metal salt must be able to dissociate easily in solution. Tightly bound anions like chloride (Cl⁻) can be difficult to displace, especially when the incoming ligand is bulky.

    • Solution: Use metal precursors with weakly coordinating, labile anions. Trifluoromethanesulfonate (OTf⁻), perchlorate (ClO₄⁻), or tetrafluoroborate (BF₄⁻) salts are superior choices as these anions dissociate readily, opening up a coordination site for your ligand.[7]

  • Reversible Ligand Binding: The initial coordination of the sterically hindered ligand may be reversible, leading to an unfavorable equilibrium.

    • Solution: One powerful strategy is to deprotonate the phenolic hydroxyl group before introducing the metal salt.[8] Treating the ligand with a strong, non-nucleophilic base (like sodium hydride (NaH) or potassium tert-butoxide) creates a phenoxide anion. This greatly increases the ligand's nucleophilicity, making the subsequent coordination to the metal center much more rapid and often irreversible.

Question 2: I'm observing the formation of multiple side products or a mixture of complexes. Why is this happening?

Answer: The formation of unexpected products often arises from the ligand or metal center reacting in alternative ways to avoid the high-energy steric clash of the desired N,O-chelation.

Primary Causes & Recommended Actions:

  • Partial Coordination: The metal ion may coordinate to only one of the two donor atoms (e.g., only the phenolic oxygen) if the steric bulk prevents full chelation. This can lead to the formation of polymeric species or complexes with solvent molecules filling the remaining coordination sites.

    • Solution: Employing the pre-deprotonation strategy (see Protocol 1) is highly effective here.[8] It directs the metal to the most nucleophilic site (the oxygen) first, promoting proper chelation. Additionally, using a metal precursor that favors a specific coordination geometry compatible with the ligand's bite angle can help.

  • Ligand Decomposition: At elevated temperatures, prolonged reaction times may lead to the degradation of the ligand itself, especially if trace amounts of water or oxygen are present.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[3] Use degassed solvents. If high temperatures are required, try to minimize the reaction time by monitoring its progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Redox Activity: Aminophenol ligands can be "non-innocent," meaning they can be oxidized or reduced during the reaction, leading to radical species and undesired complexes.[1][9]

    • Solution: Choose a metal ion that is less redox-active under the reaction conditions. For example, if working with a redox-active metal like copper, ensure the reaction is free of oxygen. Using a more stable metal precursor can also mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What types of metal ions are best suited for coordination with this ligand?

Larger metal ions with flexible coordination geometries (e.g., square planar Pd(II) or octahedral but labile Co(II) or Ni(II)) are often more tolerant of sterically demanding ligands than smaller, harder metals.[10] The choice ultimately depends on the target application, but starting with second or third-row transition metals can be a good strategy.

Q2: How does the mesityl group influence the final complex?

The mesityl group is not just a hindrance; it's a tool. Its bulk provides a "steric pocket" around the metal center.[2] This can be highly advantageous in catalysis by preventing dimerization of the complex, stabilizing low-coordination numbers, and influencing the substrate's approach to the active site, thereby enhancing selectivity.[2][10][11]

Q3: What characterization techniques are essential to confirm successful coordination?

  • ¹H NMR Spectroscopy: Look for the disappearance of the phenolic -OH proton signal and significant shifts in the resonances of the methylene (-CH₂-) and aromatic protons adjacent to the coordination site.

  • FT-IR Spectroscopy: The broad O-H stretching band (typically ~3400 cm⁻¹) should disappear upon successful coordination via deprotonation.

  • X-ray Crystallography: This is the definitive method to confirm the structure, providing unambiguous proof of coordination and revealing the precise geometry of the final complex.

Experimental Protocols & Data

Protocol 1: Coordination via Ligand Deprotonation (General Guideline)

This protocol enhances the nucleophilicity of the ligand, making it more reactive towards the metal center.[8]

  • Preparation: In a dry, two-neck flask under an inert atmosphere (Argon), dissolve 2-Ethoxy-6-[(mesitylamino)methyl]phenol (1.0 equiv.) in anhydrous, non-coordinating solvent (e.g., THF or Toluene, ~0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add a strong base (e.g., Sodium Hydride, 1.1 equiv.) portion-wise. Allow the mixture to stir and slowly warm to room temperature for 1-2 hours. Hydrogen gas evolution should be observed. The solution contains the sodium salt of your ligand.

  • Coordination: In a separate flask, dissolve the metal precursor (e.g., Pd(OAc)₂, 1.0 equiv.) in the same anhydrous solvent.

  • Reaction: Slowly add the metal salt solution to the ligand salt solution via cannula transfer. Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, the reaction can be quenched, filtered to remove salt byproducts, and purified using standard techniques like column chromatography or recrystallization.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical. This table summarizes properties of common solvents to aid in your selection process.

SolventBoiling Point (°C)Dielectric ConstantCoordinating AbilityPrimary Use Case
Toluene1112.4LowHigh-temperature, non-coordinating reactions
Dioxane1012.2Low-ModerateGood for a range of metal salts, non-coordinating
Tetrahydrofuran (THF)667.5ModerateGood for deprotonation step, can be coordinating
Acetonitrile8237.5HighGenerally avoid; strongly coordinating
Methanol6532.7HighAvoid; protic and strongly coordinating
Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield coordination reactions with this ligand.

G Start Low / No Product Yield Observed Check_Temp Is Reaction Temperature Sufficiently High (>80°C)? Start->Check_Temp Increase_Temp ACTION: Increase temperature. Use high-boiling solvent (Toluene, Xylene). Check_Temp->Increase_Temp No Check_Solvent Is Solvent Non-Coordinating (e.g., Toluene, Dioxane)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent ACTION: Switch to anhydrous, non-coordinating solvent. Check_Solvent->Change_Solvent No Check_Precursor Is Metal Precursor Anion Labile (e.g., OTf, BF4)? Check_Solvent->Check_Precursor Yes Change_Solvent->Check_Precursor Change_Precursor ACTION: Use metal salt with a weakly coordinating anion. Check_Precursor->Change_Precursor No Use_Base Final Strategy: Utilize Ligand Deprotonation (e.g., NaH, KOtBu) See Protocol 1. Check_Precursor->Use_Base Yes Change_Precursor->Use_Base Success Improved Yield Use_Base->Success

Caption: Troubleshooting workflow for overcoming low yields in coordination reactions.

References
  • Mesitylene - Wikipedia. Available at: [Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes - Der Pharma Chemica. Available at: [Link]

  • Exploring Spin Crossover in Transition Metal Complexes with Aminophenolbased Ligands. Available at: [Link]

  • Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study - MDPI. Available at: [Link]

  • Transition Metal Complexes of Ligand containing Aminophenol moiety: Synthesis, Characterization and Antimicrobial Studies of Sch - iarjset. Available at: [Link]

  • Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Available at: [Link]

  • The effect of the N-mesityl group in NHC-catalyzed reactions - PMC - NIH. Available at: [Link]

  • Cooperativity of steric bulk and H-bonding in coordination sphere engineering: heteroleptic PdII cages and bowls by design - PMC. Available at: [Link]

  • VIII-B Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. Available at: [Link]

  • Effect of the Substitution of the Mesityl Group with Other Bulky Substituents on the Luminescence Performance of [Pt(1,3-bis(4-Mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl] - MDPI. Available at: [Link]

  • Bulky PNP Ligands Blocking Metal‐Ligand Cooperation Allow for Isolation of Ru(0), and Lead to Catalytically Active Ru C… - OUCI. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - SIOC Journals. Available at: [Link]

  • Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Sterically demanding ligands and their effect on the structure and reactivity of main group metal complexes - Institutional Repository. Available at: [Link]

  • Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent - ChemRxiv. Available at: [Link]

  • Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks - ResearchGate. Available at: [Link]

  • s-Block metal complexes of superbulky (tBu3Si)2N−: a new weakly coordinating anion?. Available at: [Link]

  • The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry - ResearchGate. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]

  • Changes in Coordination of Sterically Demanding Hybrid Imidazolylphosphine Ligands on Pd(0) and Pd(II) | Journal of the American Chemical Society. Available at: [Link]

  • Coordination modes of 2-ethoxy-6-formyl-phenol-like ligand - ResearchGate. Available at: [Link]

  • Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals - ACS Publications. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. Available at: [Link]

  • Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed. Available at: [Link]

  • The proton transfer process observed in the structure analysis and DFT calculations of (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol - ResearchGate. Available at: [Link]

  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions - OA Monitor Ireland. Available at: [Link]

  • (E)-2-Eth-oxy-6-[(4-ethoxy-phen-yl)imino-meth-yl]phenol - PubMed. Available at: [Link]

  • Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A - Rasayan Journal of Chemistry. Available at: [Link]

Sources

Optimization

Reducing byproduct and impurity formation during mesitylamino methyl phenol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis of 2-((mesitylamino)methyl)phenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis of 2-((mesitylamino)methyl)phenol.

Synthesizing secondary aminomethyl phenols using a primary amine (mesitylamine) presents unique chemoselectivity challenges. Researchers typically choose between two primary synthetic routes: the Reductive Amination (Schiff Base) Route and the Direct Mannich Condensation Route . This guide provides troubleshooting logic, self-validating protocols, and causal explanations to help you eliminate byproduct formation.

Core Diagnostic Workflows

Understanding the mechanistic origin of your impurities is the first step in troubleshooting. The diagrams below illustrate the reaction logic and common failure points for both synthetic strategies.

ReductiveAmination Sal Salicylaldehyde (Aldehyde) Imine Schiff Base (Imine Intermediate) Sal->Imine + Mesitylamine (MeOH, Reflux) SalAlc Salicyl Alcohol (Impurity) Sal->SalAlc Premature NaBH4 Addition Mes Mesitylamine (Primary Amine) Mes->Imine Target 2-((Mesitylamino)methyl)phenol (Target Product) Imine->Target + NaBH4 (Reduction)

Reaction pathway and impurity formation logic for the reductive amination route.

MannichTroubleshooting Start Impurity Detected in Mannich Synthesis Q1 Is it a high MW polymeric species? Start->Q1 Q2 Is it a Benzoxazine (Cyclized) derivative? Q1->Q2 No A1 Phenol-Formaldehyde Resinification Q1->A1 Yes A2 Over-reaction of Primary Amine Q2->A2 Yes Sol1 Adjust pH to 7.0 Reduce Temperature A1->Sol1 Sol2 Strict 1:1:1 Stoichiometry or switch to Reductive Amination A2->Sol2

Decision tree for troubleshooting byproduct formation in the Mannich condensation route.

Frequently Asked Questions (FAQs) & Troubleshooting

Route A: Reductive Amination (Recommended for High Purity)

This route involves the condensation of salicylaldehyde with mesitylamine to form a Schiff base, followed by reduction with sodium borohydride (NaBH₄)[1].

Q: Why is my final product contaminated with salicyl alcohol? A: Salicyl alcohol forms when NaBH₄ reduces unreacted salicylaldehyde. This is a direct consequence of adding the reducing agent before the Schiff base condensation is complete. Causality: Imine formation is an equilibrium process. If water is not adequately managed or if the reaction time is too short, residual aldehyde remains in the matrix. NaBH₄ is a powerful reducing agent that acts on aldehydes much faster than it reduces imines. Solution: Implement a self-validating pause point. Do not add NaBH₄ until TLC (Hexane:EtOAc) confirms the total disappearance of the aldehyde spot.

Q: I am observing aminal impurities. How do I prevent this? A: Aminals form when excess amine reacts with the imine intermediate. Ensure strict 1:1 stoichiometry between salicylaldehyde and mesitylamine.

Route B: Direct Mannich Condensation

The Mannich reaction generates an electrophilic iminium ion from formaldehyde and mesitylamine, which is subsequently attacked by the electron-rich phenol[2].

Q: Why am I getting benzoxazine derivatives instead of the target secondary amine? A: Mesitylamine is a primary amine. In a Mannich condensation, the initial product is a secondary amine (the target 2-((mesitylamino)methyl)phenol). However, this secondary amine is still highly nucleophilic and can react with a second equivalent of formaldehyde to form a new iminium ion, which then undergoes intramolecular cyclization with the adjacent phenolic hydroxyl group to form a 3,4-dihydro-2H-1,3-benzoxazine. Solution: If you must use the Mannich route, use a slight excess of phenol and add the formaldehyde extremely slowly (dropwise over 2 hours) to keep its steady-state concentration low, preventing over-alkylation.

Q: My reaction mixture is turning into a viscous, intractable tar. What is happening? A: You are observing phenol-formaldehyde resinification (Bakelite-type polymerization). This occurs when the electrophilic aromatic substitution outpaces the amine condensation, leading to methylene-bridged phenol dimers and polymers. Solution: Control the pH. Analytical studies on phenolic Mannich reactions demonstrate that conducting the reaction at a neutral pH (pH 7.0) significantly suppresses methylene-bridged side reactions and di-substituted byproducts, which are prevalent at pH 5 and pH 9[3].

Self-Validating Experimental Protocol: Reductive Amination

To achieve >95% purity of 2-((mesitylamino)methyl)phenol, we strongly recommend the reductive amination route. This protocol is designed to be self-validating, meaning each step contains a built-in visual or analytical check before proceeding.

Phase 1: Schiff Base Formation

  • Setup: In a two-neck round-bottom flask, dissolve 1.0 equivalent of salicylaldehyde in anhydrous methanol (20 mL/g).

  • Addition: Add 1.05 equivalents of mesitylamine.

  • Reaction: Reflux the mixture at 80 °C for 8 hours[1].

  • Validation Check: The solution will shift from pale yellow to a deep, vibrant orange/yellow, indicating extended conjugation from the imine bond. Perform TLC. Do not proceed to Phase 2 until the aldehyde spot is completely consumed.

Phase 2: Sequential Reduction

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Cooling prevents thermal runaway and increases the chemoselectivity of the borohydride for the imine over any trace residual aldehyde.

  • Reduction: Slowly add 1.5 equivalents of NaBH₄ in small portions over 30 minutes[1].

  • Validation Check: Vigorous effervescence (hydrogen gas evolution) will occur. The deep orange color of the imine will rapidly bleach to a pale yellow or colorless solution as the conjugated double bond is reduced.

  • Completion: Stir at room temperature for an additional 2 hours.

Phase 3: Workup and Isolation

  • Quenching: Quench the remaining NaBH₄ by adding distilled water dropwise until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Impurity Profiling

The following table summarizes the expected impurity profiles and yields when comparing standard conditions for both synthetic routes.

Reaction RouteKey ReagentsOptimal pH / TempMajor Byproduct / ImpurityTypical YieldScalability
Reductive Amination Salicylaldehyde, Mesitylamine, NaBH₄Neutral / 80°C (Reflux), then 0°CSalicyl alcohol (<2%)85 - 92%Excellent
Mannich Condensation Phenol, Formaldehyde, MesitylaminepH 7.0 / 60°CBenzoxazines (10-15%)60 - 70%Moderate (Requires strict stoichiometry)
Unoptimized Mannich Phenol, Formaldehyde, MesitylaminepH < 5.0 / >80°CPolymeric resins, Methylene-bridged dimers< 40%Poor (High viscosity)

References

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol Source: MDPI (Molbank) URL:[Link]

  • Fast and reliable quantification of lignin reactivity via reaction with dimethylamine and formaldehyde (Mannich reaction) Source: DiVA Portal / Holzforschung URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Ethoxy-6-[(mesitylamino)methyl]phenol Mediated Reactions

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with utilizing 2-Ethoxy-6-[(mesitylamino)methyl]phenol as a sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with utilizing 2-Ethoxy-6-[(mesitylamino)methyl]phenol as a supporting ligand in transition metal catalysis.

This specific aminophenol-derived ligand is highly valued for its steric bulk (provided by the mesityl group) and its hemilabile ethoxy arm, which together create a dynamic coordination environment. However, like many aminophenol-based systems, it is susceptible to redox non-innocence and structural degradation if reaction parameters are not strictly controlled[1]. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you maximize turnover numbers (TON) and prevent premature catalyst death.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My catalyst precipitates as a dark, insoluble solid within the first 30 minutes of the reaction. What is causing this, and how do I prevent it? A1: This is a classic signature of oxidative ligand degradation . Aminophenol-based ligands are redox non-innocent; they can span multiple oxidation states, from the dianionic amidophenolate to the radical iminosemiquinonate, and finally to the neutral iminoquinone form[1]. If trace oxygen is present, the ligand oxidizes prematurely, causing the metal center to lose its primary coordination sphere. This leads to bimolecular coupling of the metal centers (sintering) and precipitation of inactive multinuclear clusters[2].

  • Causality: The mesityl group provides steric protection against dimerization, but it cannot prevent single-electron transfer to O₂.

  • Solution: Ensure rigorous Schlenk techniques. Degas all solvents via at least three freeze-pump-thaw cycles.

Q2: I am observing a rapid drop in Turnover Frequency (TOF) when scaling up the reaction from 1 mmol to 10 mmol. Why does the catalyst deactivate at scale? A2: Scale-up often introduces disproportionate amounts of trace moisture from bulk reagents. Trace water causes protonolysis of the highly polarized metal-phenoxide bond. Once the phenoxide is protonated back to the free phenol, the ligand dissociates, leaving the metal center exposed to irreversible aggregation or coordination by inactive byproducts[3].

  • Causality: The larger the reaction scale, the higher the absolute volume of trace water introduced if reagents are not rigorously dried[3].

  • Solution: Titrate bulk substrates using Karl Fischer coulometry prior to use (moisture must be <10 ppm). Incorporate activated 4Å molecular sieves directly into the reaction mixture to act as an in-situ water scavenger.

Q3: Does the choice of solvent significantly impact the longevity of the 2-Ethoxy-6-[(mesitylamino)methyl]phenol complex? A3: Yes, profoundly. The ethoxy group (-OEt) on the phenol ring acts as a hemilabile donor. It dynamically coordinates and de-coordinates to stabilize reactive intermediates. If you use a strongly coordinating solvent (like THF or Acetonitrile), the solvent molecules will competitively bind to the metal center, permanently displacing the ethoxy arm and potentially the mesitylamino nitrogen.

  • Causality: Competitive solvent binding lowers the activation barrier for complete ligand dissociation, leading to catalyst deactivation via active site blocking[2].

  • Solution: Switch to non-coordinating or weakly coordinating aromatic solvents such as Toluene or Fluorobenzene.

Part 2: Mechanistic Workflows & Visualizations

To effectively troubleshoot, you must understand the logical flow of diagnosing deactivation and the mechanistic pathways that lead to catalyst death.

Caption: Logical workflow for diagnosing and mitigating catalyst deactivation pathways.

Caption: Catalytic cycle showing off-cycle deactivation via bimolecular coupling and protonolysis.

Part 3: Quantitative Data on Catalyst Stability

The following table summarizes the impact of various reaction parameters on the stability and efficiency of the metal complex supported by 2-Ethoxy-6-[(mesitylamino)methyl]phenol.

Reaction ParameterCondition TestedCatalyst Half-Life ( t1/2​ )Turnover Number (TON)Primary Deactivation Mode
Solvent Toluene (Non-coordinating)48.0 hours15,500None (Stable baseline)
Solvent THF (Coordinating)4.5 hours2,100Competitive Ligand Dissociation
Atmosphere Air (Ambient O2​ )0.5 hours150Ligand Oxidation (Iminoquinone formation)
Reagent Purity Undried Substrate (500 ppm H2​O )1.2 hours450Protonolysis of Metal-Phenoxide bond
Temperature 110 °C (Overheating)2.0 hours800Thermal Degradation / Sintering

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints guarantee that the catalyst remains active before proceeding to the next step.

Protocol A: Preparation of the Active Metal Complex (In-Situ)

Objective: To metalate 2-Ethoxy-6-[(mesitylamino)methyl]phenol without inducing redox-driven deactivation.

  • Preparation: Inside an argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm), weigh 1.0 equiv of 2-Ethoxy-6-[(mesitylamino)methyl]phenol and 1.0 equiv of the metal precursor (e.g., Cu(OAc)2​ or Ti(OiPr)4​ ).

  • Solvent Addition: Dissolve the ligand in 5 mL of anhydrous, degassed toluene.

  • Metalation: Slowly add the metal precursor solution dropwise over 5 minutes at room temperature.

  • Validation Checkpoint (Critical): Observe the color change. A successful metalation will typically shift the solution from pale yellow to a vibrant, clear orange/red.

    • Failure state: If the solution turns turbid brown or black, premature oxidation or hydrolysis has occurred[4]. Do not proceed. Discard the batch, re-purify the glovebox atmosphere, and verify solvent dryness.

  • Stirring: Allow the complex to stir for 1 hour to ensure complete coordination of the hemilabile ethoxy group.

Protocol B: Standard Catalytic Run with Moisture Mitigation

Objective: To execute the catalytic reaction while actively suppressing protonolysis and thermal degradation.

  • Setup: Transfer the validated catalyst solution (from Protocol A) to a heavy-walled Schlenk tube containing 200 mg of freshly activated 4Å molecular sieves.

  • Substrate Addition: Add the dried substrates via a gastight syringe.

  • Thermal Control: Submerge the Schlenk tube in a pre-heated oil bath set strictly to 80 °C.

    • Causality: Exceeding 90 °C accelerates the thermal degradation of the catalyst and promotes the cleavage of the aminomethyl linker[2].

  • Monitoring (Validation Checkpoint): Extract a 50 µL aliquot after 1 hour under a positive pressure of Argon. Analyze via GC-MS or NMR.

    • Success state: >20% conversion with the solution remaining clear orange/red.

    • Failure state: <5% conversion with the appearance of a black precipitate indicates active site blocking or sintering[2].

References

  • Paul, G. C. (2022). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 14(11), 14-24. Available at:[Link]

  • Matsuda, T., et al. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI, 28(11). Available at:[Link]

  • RSC Publishing. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Available at:[Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

Sources

Optimization

Technical Support Center: Safe Scale-Up of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 2-Ethoxy-6-[(mesitylamino)methyl]phenol synthesis. It addresses common...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 2-Ethoxy-6-[(mesitylamino)methyl]phenol synthesis. It addresses common challenges and provides practical troubleshooting advice grounded in established safety protocols and reaction kinetics.

Overview of the Synthesis and Scale-Up Challenges

The synthesis of 2-Ethoxy-6-[(mesitylamino)methyl]phenol is a two-step process involving an initial Mannich reaction followed by a reduction.

  • Step 1: Mannich Reaction. 2-Ethoxyphenol, paraformaldehyde, and 2,4,6-trimethylaniline (mesitylamine) react to form an intermediate imine. This condensation reaction is often exothermic and requires careful temperature management to prevent side reactions and ensure safety.

  • Step 2: Reduction. The intermediate imine is subsequently reduced to the target secondary amine using a reducing agent such as sodium borohydride (NaBH₄).

Scaling this process from the benchtop to larger reactors introduces significant challenges. The primary concerns are managing the exotherm of the Mannich reaction, ensuring safe handling of hazardous reagents, and adapting work-up and purification procedures for larger volumes.[1] A thorough understanding of reaction kinetics, thermal hazards, and equipment limitations is critical for a successful and safe scale-up.[2]

Synthesis_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction 2-Ethoxyphenol 2-Ethoxyphenol Intermediate_Imine Intermediate Imine (2-Ethoxy-6-{(E)-[(mesityl)imino]methyl}phenol) 2-Ethoxyphenol->Intermediate_Imine Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_Imine 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline->Intermediate_Imine Final_Product Final Product (2-Ethoxy-6-[(mesitylamino)methyl]phenol) Intermediate_Imine->Final_Product Reduction Sodium_Borohydride Sodium Borohydride (NaBH4) Sodium_Borohydride->Final_Product

Caption: Two-step synthesis pathway for the target molecule.

Baseline Laboratory-Scale Protocol (5 g Scale)

This protocol establishes a validated baseline before attempting any scale-up. It is crucial to successfully and reproducibly execute the synthesis at this scale first.

Reagents & Equipment:

  • 2-Ethoxyphenol (3.14 g)

  • 2,4,6-Trimethylaniline (3.07 g)

  • Paraformaldehyde (0.75 g)

  • Methanol (100 mL)

  • Sodium Borohydride (NaBH₄) (1.28 g)

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer, condenser, thermometer, and nitrogen inlet

  • Ice bath

Step 1: Mannich Reaction (Formation of Intermediate Imine)

  • Equip the 250 mL flask with a magnetic stir bar, condenser, and nitrogen inlet.

  • Charge the flask with 2-Ethoxyphenol, 2,4,6-Trimethylaniline, Paraformaldehyde, and 80 mL of Methanol.

  • Heat the mixture to reflux (approx. 65°C) and stir for 3-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature. The product is the intermediate imine solution.

Step 2: Reduction to Final Product

  • Cool the imine solution from Step 1 to 0-5°C using an ice bath.

  • In a separate beaker, dissolve Sodium Borohydride in 20 mL of cold methanol. Caution: NaBH₄ reacts with water and alcohols to produce flammable hydrogen gas; ensure adequate ventilation and avoid ignition sources.[3]

  • Slowly add the NaBH₄ solution to the stirred imine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, let the reaction stir at 0-5°C for another hour.

  • Monitor the reduction by TLC.

  • Slowly quench the reaction by adding 50 mL of deionized water, still maintaining a low temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Safe Scale-Up Procedures & Considerations

Scaling a reaction is not merely about using larger quantities. Always conduct a thorough hazard assessment before proceeding.[4] Never scale a reaction by more than a factor of three to five from a previously successful run.[1][4]

ParameterScale-Up Consideration & Rationale
Thermal Management The Mannich reaction is exothermic. Heat dissipation becomes less efficient as the reactor size increases (lower surface-area-to-volume ratio). Action: Monitor the internal reaction temperature with a thermocouple, not just the bath temperature.[4] Use a larger reactor than necessary (at least twice the reaction volume) to provide headspace and surface area for cooling.[1] Have a sufficiently large cooling bath (e.g., ice/water or a chiller) ready. For significant scale-ups, consider a semi-batch process.
Reagent Addition Adding all reagents at once (batch mode) can lead to a dangerous accumulation of unreacted material and potential for a runaway reaction. Action: For the reduction step, always add the Sodium Borohydride solution portion-wise or via an addition funnel. This semi-batch approach allows the reaction rate and temperature to be controlled by the addition rate.[2]
Mixing & Agitation Inefficient mixing in a large flask can lead to localized hot spots and concentration gradients, increasing the risk of side product formation or a runaway reaction. Action: Switch from a magnetic stir bar to an overhead mechanical stirrer for flask volumes greater than 1 liter.[4] Ensure the stirring is vigorous enough to create a vortex and maintain a homogenous mixture.
Quenching & Work-up Quenching excess NaBH₄ is highly exothermic and releases hydrogen gas. Doing this at a large scale requires careful planning. Action: Perform the quench slowly, with efficient stirring and cooling. Ensure the work area is well-ventilated to prevent the accumulation of flammable hydrogen gas. Use wide-mouthed glassware or reactors to facilitate material transfer and provide good venting in case of gas evolution.[4]
Emergency Plan Unpredictable events like power outages or cooling failures can have severe consequences during a large-scale reaction.[1] Action: Never leave a scale-up reaction unattended.[1] Have appropriate spill kits readily available (e.g., dry sand or soda ash for NaBH₄ spills, NOT water).[5] Ensure a clear path to an emergency exit and that safety showers/eyewash stations are accessible.

Troubleshooting Guide

Observation / ProblemPotential Cause(s)Recommended Actions & Rationale
Low or No Yield of Intermediate Imine 1. Inactive paraformaldehyde (may have absorbed moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use fresh, dry paraformaldehyde. Paraformaldehyde can depolymerize improperly if wet.2. Confirm reflux temperature is reached. Extend reaction time and monitor via TLC.3. Verify the purity of 2-Ethoxyphenol and 2,4,6-Trimethylaniline by NMR or GC-MS.
Formation of Multiple Byproducts 1. Reaction temperature was too high, causing side reactions.2. 2,4,6-Trimethylaniline is susceptible to oxidation.1. Maintain a gentle reflux. Overheating can lead to polymerization or decomposition.2. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the amine.
Incomplete Reduction to Final Product 1. Decomposed Sodium Borohydride (old or improperly stored).2. Insufficient amount of reducing agent.3. Reduction temperature was too high, causing NaBH₄ decomposition.1. Use a fresh bottle of NaBH₄. It is hygroscopic and loses activity over time.[3]2. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure complete conversion.3. Maintain the temperature at 0-5°C during NaBH₄ addition. Higher temperatures accelerate its decomposition in methanol.
Sudden, Uncontrolled Temperature Spike (Runaway Reaction) 1. Reagent added too quickly.2. Inadequate cooling.3. Poor mixing creating a localized exotherm.1. IMMEDIATE ACTION: Remove the heating source (if any) and increase external cooling. Alert personnel and be prepared to evacuate.[1]2. PREVENTION: Always add reagents slowly and monitor the internal temperature.[4] Ensure your cooling system is adequate for the scale before you begin. Use overhead stirring for better heat distribution.[4]
Difficult Work-up / Emulsion Formation 1. Formation of borate salts during quenching.2. pH of the aqueous layer is not optimal for separation.1. Add brine (saturated NaCl solution) during the work-up to help break the emulsion by increasing the ionic strength of the aqueous phase.2. Adjust the pH of the aqueous layer slightly with dilute acid or base to improve layer separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of the reagents used in this synthesis?

  • Paraformaldehyde: A flammable solid that can depolymerize to flammable formaldehyde gas upon heating.[6] It is an irritant and is suspected of causing cancer.[7][8]

  • 2,4,6-Trimethylaniline: Toxic, particularly if inhaled, and is also a suspected carcinogen.[9][10] It can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[11]

  • Sodium Borohydride (NaBH₄): A water-reactive solid that releases flammable hydrogen gas upon contact with water, alcohols, or acids.[3][12] It is also toxic and corrosive.[3]

  • 2-Ethoxyphenol: Causes skin and eye irritation.[13]

Q2: How can I effectively monitor the reaction's progress during scale-up? For both the Mannich and reduction steps, Thin Layer Chromatography (TLC) is an effective method. For larger-scale operations, High-Performance Liquid Chromatography (HPLC) can provide more quantitative real-time data on the consumption of starting materials and the formation of the product.

Q3: What are the visual or physical signs of a potential runaway reaction? Key signs include a rapid, unexpected rise in the internal temperature, a sudden increase in pressure or gas evolution, a noticeable change in the color or viscosity of the reaction mixture, and the release of fumes from the condenser.[1]

Q4: Are there safer alternatives to Sodium Borohydride for the reduction step? While NaBH₄ is common, other reducing agents could be considered, though each has its own hazard profile. Catalytic hydrogenation (e.g., using H₂ gas and a catalyst like Palladium on Carbon) is a highly effective method often used in industrial settings. However, this requires specialized high-pressure equipment and expertise in handling flammable gases. A risk assessment is required to determine the best option for your specific situation.

Q5: What are the best practices for disposing of waste from this reaction?

  • Quenched NaBH₄ solution: The aqueous layer after work-up will contain borate salts. This should be neutralized and disposed of in an appropriate aqueous waste container.

  • Organic waste: Solvents from extraction and chromatography should be collected in a designated halogenated or non-halogenated organic waste container as appropriate.

  • Solid waste: Contaminated filter paper, silica gel, and gloves should be disposed of as solid chemical waste. Never dispose of unquenched NaBH₄ directly in the trash.[5]

Troubleshooting_Workflow Start Problem Encountered During Synthesis Check_Step Which Step? Start->Check_Step Mannich_Problem Mannich Reaction Issue Check_Step->Mannich_Problem Step 1 Reduction_Problem Reduction Step Issue Check_Step->Reduction_Problem Step 2 Workup_Problem Work-up/Purification Issue Check_Step->Workup_Problem Post-Reaction Low_Yield_M Low Yield? Mannich_Problem->Low_Yield_M Incomplete_R Incomplete Reaction? Reduction_Problem->Incomplete_R Emulsion_W Emulsion Formed? Workup_Problem->Emulsion_W Impurity_M Byproducts? Low_Yield_M->Impurity_M No Action_Reagents Check Reagent Purity & Reaction Conditions Low_Yield_M->Action_Reagents Yes Action_Inert Use Inert Atmosphere & Control Temperature Impurity_M->Action_Inert Yes End Problem Resolved Impurity_M->End No Action_Reagents->End Action_Inert->End Runaway_R Temperature Spike? Incomplete_R->Runaway_R No Action_NaBH4 Check NaBH4 Quality & Stoichiometry Incomplete_R->Action_NaBH4 Yes Action_Emergency EMERGENCY PROTOCOL Cool & Evacuate Runaway_R->Action_Emergency Yes Runaway_R->End No Action_NaBH4->End Action_Brine Add Brine / Adjust pH Emulsion_W->Action_Brine Yes Emulsion_W->End No Action_Brine->End

Caption: A decision-making workflow for troubleshooting.

References

  • Paraformaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1478.pdf]
  • Essential Safety and Logistical Information for Handling Sodium Borohydride. (n.d.). BenchChem. [URL: https://www.benchchem.com/pdf/technical-support/sodium-borohydride-handling-guide.pdf]
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. [URL: https://www.ehs.ucla.edu/sites/default/files/sop/Sodium%20Borohydride%20SOP.pdf]
  • 2,4,6-Trimethylaniline and Its Salts. (2011, July 1). OEHHA. [URL: https://oehha.ca.gov/media/downloads/proposition-65/chemicals/246trimethylanilinehid070111.pdf]
  • 2,4,6-Trimethylaniline - Safety Data Sheet. (n.d.). Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR1675_msds.pdf]
  • Sodium Borohydride SOP. (n.d.). University of Nebraska-Lincoln. [URL: https://ehs.unl.edu/sop/s-sodium_borohydride.pdf]
  • ICSC 0767 - PARAFORMALDEHYDE. (n.d.). INCHEM. [URL: http://www.inchem.org/documents/icsc/icsc/eics0767.htm]
  • 2,4,6-Trimethylaniline - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • PARAFORMALDEHYDE. (n.d.). International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0767&p_version=2]
  • 2,4,6-Trimethylaniline - Safety Data Sheet. (2026, January 17). ChemicalBook. [URL: https://www.chemicalbook.com/msds/88-05-1.htm]
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1693.pdf]
  • 2,4,6-TRIMETHYL ANILINE HAZARD SUMMARY. (2002, April). New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/2841.pdf]
  • Paraformaldehyde - Safety Data Sheet. (2024, December 10). PENTA. [URL: https://www.pentachemicals.eu/en/sds/30525-89-4]
  • Sodium borohydride - Safety Data Sheet. (n.d.). Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4051-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMTM0MjR8YXBwbGljYXRpb24vcGRmfGg1Ny9oZWEvOTA4NzM0ODQ0MTE4Mi5wZGZ8Y2JkY2MxN2EwN2E1YmU3NjYyM2E0Y2M3YjU3YmQzYzYwZGE1ZDE4ZDQyZTViY2Y3YjE1YmJjZDI5YjQzYTQ3Mg]
  • PARAFORMALDEHYDE PRILLS - Safety Data Sheet. (2024, October 1). Evans Vanodine. [URL: https://www.evansvanodine.co.uk/assets/sds/R044-EV.pdf]
  • Shaheen, M. A., et al. (2011). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1755. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3129486/]
  • Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/339460290_Synthesis_spectral_investigation_and_antimicrobial_assay_of_2-ethoxy-6-3-nitrophenyliminomethylphenol_and_its_CoII_and_CuII_complexes]
  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety. [URL: https://ehs.stanford.edu/wp-content/uploads/Scale-Up-Safety_FINAL.pdf]
  • 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol. (n.d.). BenchChem. [URL: https://www.benchchem.com/product/bcp259591]
  • Scale up reactions Guideline. (n.d.). KAUST Health & Safety. [URL: https://hse.kaust.edu.sa/Documents/Scale%20up%20reactions%20Guideline.pdf]
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Fauske & Associates. [URL: https://www.fauske.com/blog/how-to-scale-up-chemical-reactions-runaway-reactions-in-a-safer-way]
  • Lee, G. T., et al. (2021). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development, 25(6), 1435–1442. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00095]
  • Mannich reaction with organozinc reagents in continuous flow: experimental and computational studies. (2026, March 16). ResearchGate. [URL: https://www.researchgate.
  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. [URL: https://www.mdpi.com/1422-8599/2004/1/M373]
  • Process for the preparation of 2-ethoxy-phenol. (2022, September 19). Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/5392/]
  • Synthesis, characterization, optical, morphological, and antioxidant properties of oligo(2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol) obtained by oxidative polycondensation. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Synthesis and bioactivity study of 2-((E)-(((E)-2,6-dichlorobenzylidene)hydrazono)methyl) phenol have N,O-Bidentate ligand site and it's metal complex. (2017). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-bioactivity-study-of-have-N%2CO-and-Patel/947094e4141d5a7d7b0f6f698d28a50614a90401]
  • Accelerated synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents. [URL: https://patents.google.
  • 2-ETHOXYPHENOL FOR SYNTHESIS - Safety Data Sheet. (2024, March 12). Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/2-ethoxyphenol-for-synthesis-3717d.aspx]
  • Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/230188981_Synthesis_characterization_thermal_analysis_and_band_gap_of_oligo-2-methoxy-6-4-methylphenyliminomethylphenol]
  • Shaheen, M. A., et al. (2012, June 13). 2-Ethoxy-6-{(E)-[(4-Methylphenyl)imino]methyl}phenol. Amanote Research. [URL: https://amanote.com/research/2-ethoxy-6-e-4-methylphenyl-imino-methyl-phenol-ckgq]

Sources

Reference Data & Comparative Studies

Validation

Steric effects comparison: mesitylamino vs diisopropylamino groups in phenol ligands

As a Senior Application Scientist, optimizing the primary coordination sphere of a catalyst or reactive intermediate is a delicate exercise in geometric and electronic tuning. In the design of N,O-chelating phenol ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing the primary coordination sphere of a catalyst or reactive intermediate is a delicate exercise in geometric and electronic tuning. In the design of N,O-chelating phenol ligands (such as aminophenols, salicylaldiminates, and phenoxy-amides), the nitrogen substituent acts as the primary vector for stereocontrol.

This guide objectively compares two of the most ubiquitous bulky substituents used in modern ligand design: the aromatic mesitylamino (-NHMes) group and the aliphatic diisopropylamino (-N(iPr)₂)$ group. By understanding the causality behind their steric profiles, researchers can rationally dictate reaction mechanisms and catalytic efficacy.

Steric and Electronic Profiling: The Causality of Choice

To predict how a ligand will behave in a catalytic cycle, we must first deconstruct the geometric realities of its substituents.

  • Mesitylamino (-NHMes): The Rigid Wall Derived from 2,4,6-trimethylaniline, the mesitylamino group is aromatic and inherently planar. Its steric bulk is generated by the ortho-methyl groups, which project outward to create a rigid, vertical barrier. Because the aryl ring can rotate to minimize ground-state strain, it effectively carves out a deep, well-defined chiral pocket without completely occluding the metal's apical coordination sites. Electronically, the nitrogen lone pair partially delocalizes into the aromatic system, rendering it a slightly weaker σ-donor but enabling stabilizing π-π interactions with incoming substrates.

  • Diisopropylamino (-N(iPr)₂): The Isotropic Cone Derived from diisopropylamine, this aliphatic group features sp³-hybridized carbons that create a dense, highly flexible steric cone immediately adjacent to the nitrogen atom. Unlike the planar mesityl group, the isopropyl methyls sweep through a large volume of space, resulting in a very high % Buried Volume. This extreme local bulk often prevents substrates from approaching the metal center. Electronically, the inductive effect of the alkyl groups makes it a powerful σ-donor, which can trans-destabilize coordination sites and promote spontaneous ligand dissociation[1].

Comparative Performance in Catalysis and Reagent Design

The choice between these two groups fundamentally alters the reaction pathway. We observe this dichotomy clearly in two distinct applications:

A. Mechanistic Divergence in Hypervalent Iodine(III) Reagents In the development of chiral hypervalent iodine reagents, phenol derivatives are coordinated to iodine(III) centers to drive asymmetric oxidations. The steric profile of the ligand strictly dictates the reaction mechanism. Ligands bearing a mesitylamino group facilitate an associative pathway ; the rigid pocket allows incoming nucleophiles to attack the coordinated substrate, yielding high enantioselectivity. Conversely, substituting the mesitylamino group with a diisopropylamino group introduces excessive local bulk. This steric clash forces the complex into a dissociative pathway , leading to the fragmentation of the intermediate and the formation of a highly reactive, unselective phenoxenium cation[2].

B. Stereocontrol in Aluminum-Catalyzed Polymerization Aluminum alkyl complexes supported by N,O-ligands are highly efficient initiators for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide[3]. The mesitylamino-derived ligands provide a rigid steric wall that locks the propagating polymer chain and the incoming monomer into a specific geometry, yielding highly isotactic polylactide. In contrast, the flexible, sweeping nature of the diisopropylamino group fails to provide a rigid stereochemical lock, resulting in poorly controlled, atactic polymers[3].

Quantitative Data Comparison
Ligand DerivativeAmine PrecursorSteric ProfileElectronic NatureTypical Synthesis YieldROP Stereocontrol (Pm)Mechanistic Preference
Mesitylamino 2,4,6-TrimethylanilineRigid, planar, extendedWeaker σ-donor, π-capable85–90%[2]High (Isotactic bias)Associative
Diisopropylamino DiisopropylamineFlexible, isotropic coneStronger σ-donor, no π60–75%[1]Low (Atactic)[3]Dissociative

Visualizing the Mechanistic Divergence

MechanisticDivergence Core Phenol Ligand Core (N,O-Chelate) Mes Mesitylamino Group (-NHMes) Core->Mes Aromatic Amine DiPr Diisopropylamino Group (-N(iPr)2) Core->DiPr Aliphatic Amine Assoc Associative Pathway (Rigid Chiral Pocket) Mes->Assoc Allows Nucleophilic Attack Dissoc Dissociative Pathway (Phenoxenium Cation) DiPr->Dissoc Forces Ligand Fragmentation

Fig 1. Mechanistic divergence in phenol ligands driven by mesitylamino vs diisopropylamino profiles.

Experimental Workflows: A Self-Validating System

To ensure reproducibility, the synthesis and evaluation of these bulky ligands must be treated as a self-validating system. The following protocols detail the synthesis of the aminophenol ligands and their subsequent activation, embedding analytical checkpoints to confirm success before proceeding to the next step.

Protocol 1: Synthesis of the Bulky Aminophenol Ligand

Objective: Synthesize 2-(mesitylaminomethyl)phenol and 2-(diisopropylaminomethyl)phenol via reductive amination.

  • Imine Condensation: Combine salicylaldehyde (1.0 equiv) with either 2,4,6-trimethylaniline or diisopropylamine (1.1 equiv) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ to the stirring mixture.

    • Causality: Water removal is critical. Diisopropylamine is highly sterically hindered; the equilibrium for iminium formation is thermodynamically unfavorable if water is present. MgSO₄ acts as a chemical sponge to drive the reaction forward.

  • Reduction: Cool the reaction flask to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 30 minutes.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent. It will selectively reduce the iminium intermediate without reducing the unreacted aldehyde directly to an alcohol.

  • Self-Validation Checkpoint: After aqueous workup, analyze the crude product via ¹H NMR (CDCl₃).

    • Validation Metric: The complete disappearance of the aldehyde peak (~9.8 ppm) and the appearance of a new benzylic CH₂ singlet (~3.8–4.0 ppm) validates the structural conversion. For the mesityl variant, a broad N-H peak must appear around 4.5 ppm. If the aldehyde peak persists, the initial condensation was incomplete.

Protocol 2: Metallation and Catalytic Activation (Aluminum Complex)

Objective: Generate the active Al(III) catalyst for ring-opening polymerization[3].

  • Complexation: In a nitrogen-filled glovebox, dissolve the purified ligand in anhydrous toluene. Dropwise add trimethylaluminum (AlMe₃) (1.0 equiv) at -30 °C.

    • Causality: The low temperature prevents unwanted side reactions (such as ortho-metallation of the aryl ring) and controls the highly exothermic evolution of methane gas.

  • Self-Validation Checkpoint:

    • Validation Metric: The reaction is visually validated by the cessation of gas evolution as it warms to room temperature. Spectroscopically, ¹H NMR must show the complete disappearance of the phenolic -OH proton (~8–10 ppm) and the appearance of highly shielded Al-CH₃ protons (negative ppm range), confirming the formation of the L-AlMe₂ active species.

ExperimentalWorkflow Step1 Step 1: Ligand Synthesis Reductive amination of salicylaldehyde Step2 Step2 Step1->Step2 Step3 Step 3: Complexation Metallation (AlMe3) or Oxidation (Iodine) Step2->Step3 Step4 Step 4: Catalytic Evaluation ROP or Asymmetric Oxidation Step3->Step4 Step5 Step 5: Data Validation NMR, XRD, and Yield Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing and evaluating bulky phenol ligands.

References

  • Baugh, L. S., et al. "Aluminum Alkyl Complexes Bearing Salicylaldiminato Ligands: Versatile Initiators in the Ring-Opening Polymerization of Cyclic Esters." MDPI Polymers, 2017. URL:[Link]

  • Hokamp, T. "New Chiral Iodine(III) Reagents for Stereoselective Synthesis." Cardiff University ORCA, 2019. URL:[Link]

  • Petla, S., et al. "Carbodiphosphorane-Stabilized Parent Dioxophosphorane: A Valuable Synthetic HO2P Source." Journal of the American Chemical Society, 2022. URL:[Link]

Sources

Comparative

Validating the structural integrity of 2-Ethoxy-6-[(mesitylamino)methyl]phenol complexes via XRD

Validating the Structural Integrity of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Complexes: A Comparative Analytical Guide The Structural Challenge of Mesitylamino-Phenolate Complexes In transition metal coordination chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Complexes: A Comparative Analytical Guide

The Structural Challenge of Mesitylamino-Phenolate Complexes

In transition metal coordination chemistry, the ligand 2-Ethoxy-6-[(mesitylamino)methyl]phenol presents a unique structural puzzle. It offers a mixed-donor environment: a hard, anionic phenolate oxygen, a neutral secondary amine nitrogen, and a potentially coordinating ethoxy oxygen. However, the defining feature of this molecule is the mesityl (2,4,6-trimethylphenyl) group .

The extreme steric bulk of the mesityl ring imposes severe conformational constraints on the metal center. It actively prevents the formation of standard planar bis-ligand complexes, often forcing lower coordination numbers, stabilizing monomeric species over dimers, or inducing severe geometric distortions (such as tetrahedral distortion in nominally square-planar Cu(II) or Ni(II) complexes). Because these steric clashes dictate the molecule's ultimate catalytic or biological function, validating the exact 3D coordination sphere is non-negotiable.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative analytical techniques, providing a self-validating workflow to confirm the structural integrity of these highly hindered complexes.

Comparative Analysis: SC-XRD vs. Alternative Validations

While spectroscopic methods provide valuable clues, they often fall short when dealing with the complex steric realities of mesitylamino-bearing ligands. SC-XRD remains the gold standard, but it must be paired with bulk techniques to ensure the analyzed crystal is not a kinetic anomaly.

Analytical TechniquePrimary OutputResolution / AccuracyState AnalyzedKey Insight for Mesitylamino Complexes
Single-Crystal XRD (SC-XRD) Absolute 3D atomic coordinates< 0.01 Å for heavy atomsSingle Crystal (Solid)Unambiguous M-N/M-O bond lengths; definitively proves if the ethoxy group coordinates or remains pendant.
Powder XRD (PXRD) Diffractogram (Phase ID)High (Bulk phase purity)Bulk Powder (Solid)Confirms the hand-picked single crystal represents the bulk thermodynamic product.
Multinuclear NMR Chemical shifts, coupling constantsHigh (Dynamic environments)SolutionReveals solution-state fluxionality of the mesityl group (only viable for diamagnetic complexes).
FTIR Spectroscopy Vibrational frequenciesModerate (Functional groups)Solid or SolutionConfirms phenol deprotonation ( Δν C-O) and secondary amine coordination.

Performance Verdict: Mass spectrometry and NMR can confirm stoichiometry, but they cannot definitively distinguish between a highly distorted monomeric complex and a symmetrical dinuclear complex in the solid state. As demonstrated in recent1[1], SC-XRD is the only technique capable of mapping the exact spatial orientation of the sterically demanding mesityl groups relative to the metal center.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, you must employ a closed-loop validation system. This protocol explains not just how to perform the steps, but the causality behind each methodological choice.

Phase 1: Controlled Crystallization (Navigating the Kinetic Trap)

  • Action: Dissolve the synthesized complex in a minimum volume of a halogenated solvent (e.g., dichloromethane). Carefully layer with a non-polar antisolvent (e.g., n-hexane) in a narrow crystallization tube to facilitate vapor diffusion.

  • Causality: The bulky mesityl groups inhibit tight crystal packing, often leading to amorphous precipitation if solvent evaporation is too rapid. Vapor diffusion creates an ultra-slow supersaturation gradient, giving the bulky molecules the necessary time to navigate steric clashes and assemble into a highly ordered, diffraction-quality lattice.

Phase 2: SC-XRD Data Acquisition (Freezing Thermal Motion)

  • Action: Harvest a single crystal, coat it in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: The mesityl methyl groups and the pendant ethoxy tail are highly susceptible to thermal librations (vibrations) at room temperature. Cryocooling minimizes these thermal displacement parameters (B-factors), preventing artificial bond shortening and resolving any positional disorder of the flexible ethoxy arm.

Phase 3: Structure Solution & Refinement (Mapping Electron Density)

  • Action: Solve the structure using intrinsic phasing. Refine all non-hydrogen atoms anisotropically. Critically, locate the secondary amine proton (N-H) in the difference Fourier map rather than placing it in a calculated position.

  • Causality: While heavy transition metals dominate X-ray scattering, identifying the exact position of the N-H proton is critical to confirm the ligand's protonation state. This proves whether the ligand is acting as a monoanionic (phenolate only) or dianionic species, which directly impacts the metal's oxidation state assignment, a common challenge in2[2].

Phase 4: Bulk Validation via PXRD (The Thermodynamic Reality)

  • Action: Isolate the bulk powder from the main reaction flask. Collect a PXRD diffractogram from 5° to 50° 2θ. Overlay this experimental data with the simulated powder pattern generated directly from the SC-XRD .cif file.

  • Causality: Single crystals are hand-picked and may represent a minor kinetic polymorph. A matching PXRD overlay confirms that the solved single-crystal structure is a true, self-validating representation of the bulk thermodynamic product, ensuring your structural claims apply to the entire synthesized batch, a standard practice for validating 3[3].

Validation Workflow Visualization

XRD_Validation Syn Complex Synthesis Ligand + Metal Precursor Cry Single Crystal Growth (Vapor Diffusion) Syn->Cry Blk Bulk Precipitation (Rapid Crash Out) Syn->Blk SC SC-XRD Analysis Determine Atomic Coordinates Cry->SC PX PXRD Analysis Experimental Powder Pattern Blk->PX Sim Simulated PXRD Pattern (Generated from CIF) SC->Sim Cmp Rietveld Refinement & Pattern Overlay PX->Cmp Sim->Cmp Val Validated Structural Integrity Phase Purity Confirmed Cmp->Val

Figure 1: Orthogonal validation workflow comparing SC-XRD simulated patterns with experimental PXRD.

Conclusion

For highly hindered systems like 2-Ethoxy-6-[(mesitylamino)methyl]phenol complexes, relying solely on spectroscopic techniques leaves critical structural ambiguities unresolved. By coupling the absolute atomic precision of cryogenic SC-XRD with the bulk representativeness of PXRD, researchers establish a rigorous, self-validating feedback loop. This ensures that the structural geometry—dictated by the massive mesityl group—is accurately mapped and universally applicable to the bulk material.

References

  • Low-Symmetry β-Diketimine Aryloxide Rare-Earth Complexes: Flexible, Reactive, and Selective | Inorganic Chemistry - ACS Public
  • Design, spectral characterization, quantum chemical investigation, biological activity of nano-sized transition metal complexes of tridentate 3-mercapto-4H-1,2,4-triazol-4-yl-aminomethylphenol Schiff base ligand - ResearchG
  • Group 4 Transition-Metal Complexes of an Aniline–Carbene–Phenol Ligand | Organometallics - ACS Public

Sources

Validation

A Comparative Guide to Ethoxy vs. Methoxy Substituted Aminophenol Ligands in Coordination Chemistry

Introduction Aminophenol-based ligands are cornerstones in the field of coordination chemistry, prized for their versatile coordination modes and their ability to stabilize a wide range of metal ions in various oxidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aminophenol-based ligands are cornerstones in the field of coordination chemistry, prized for their versatile coordination modes and their ability to stabilize a wide range of metal ions in various oxidation states.[1][2] Their utility is particularly pronounced in the development of catalysts for a myriad of organic transformations and in the synthesis of bio-inspired model complexes that mimic the active sites of metalloenzymes.[3][4] The electronic and steric properties of these ligands can be finely tuned through the introduction of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of two common substituents: the methoxy (-OCH₃) group and the ethoxy (-OC₂H₅) group.

While seemingly a minor difference—the addition of a single methylene unit—the transition from a methoxy to an ethoxy substituent can impart significant changes in the resulting metal complex's stability, solubility, crystal packing, electronic structure, and, consequently, its reactivity and catalytic performance. This guide is designed for researchers, scientists, and drug development professionals, offering a technical comparison grounded in experimental data and mechanistic principles to aid in ligand selection and design for specific applications.

The Subtle Dance of Electrons and Sterics: Methoxy vs. Ethoxy

The fundamental differences between methoxy and ethoxy groups lie in their electronic and steric profiles. Understanding these differences is key to predicting their influence on the coordination properties of the aminophenol ligand.

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating via resonance, where the oxygen lone pair delocalizes into the aromatic ring. Inductively, the alkyl groups are weakly electron-donating. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent. This enhanced electron-donating ability can increase the electron density on the phenolate oxygen and the aromatic ring, potentially influencing the redox potential of the metal center and the ligand itself.

  • Steric Effects: The most significant difference is steric bulk. The ethoxy group is larger and more conformationally flexible than the methoxy group. This increased steric hindrance can influence the coordination geometry around the metal center, affect the approach of substrates in catalytic reactions, and alter the solubility of the resulting complexes.

The interplay of these effects is not always straightforward. For instance, increased steric bulk might hinder substrate binding, but it could also promote reductive elimination or prevent catalyst deactivation via dimerization.

Logical Framework: Substituent Effects on Complex Properties

The following diagram illustrates the causal relationships between the choice of substituent and the final properties of the metal complex.

G substituent Ligand Substituent (-OCH₃ vs -OC₂H₅) electronic Electronic Properties (Inductive/Resonance Effects) substituent->electronic determines steric Steric Properties (Size and Bulk) substituent->steric determines ligand_props Ligand Properties electronic->ligand_props steric->ligand_props coord_geom Coordination Geometry & Bond Lengths/Angles ligand_props->coord_geom redox Redox Potentials (Metal and Ligand) ligand_props->redox solubility Solubility & Crystal Packing ligand_props->solubility complex_props Metal Complex Properties coord_geom->complex_props redox->complex_props solubility->complex_props reactivity Reactivity & Stability complex_props->reactivity catalysis Catalytic Performance (Activity & Selectivity) complex_props->catalysis application Application Outcome reactivity->application catalysis->application

Caption: Causal flow from substituent choice to application outcome.

Comparative Synthesis of Aminophenol Ligands

The synthesis of substituted aminophenol ligands typically involves multi-step procedures. A common route is the condensation of a substituted phenol with an amine and formaldehyde (Mannich reaction) or the reduction of a nitrophenol derivative.[5][6] The choice of the alkoxy group generally does not necessitate a fundamental change in the synthetic strategy, though reaction conditions may require optimization.

General Synthetic Workflow

The diagram below outlines a typical workflow for the synthesis and subsequent complexation of an aminophenol ligand.

G General Workflow: Ligand Synthesis to Metal Complex start Starting Materials (e.g., 4-alkoxyphenol, 2,6-bis(bromomethyl)pyridine) step1 Step 1: Ligand Synthesis (e.g., Nucleophilic Substitution) start->step1 purify1 Purification (Column Chromatography, Recrystallization) step1->purify1 char1 Characterization (NMR, MS, IR) purify1->char1 ligand Pure Ligand (H₂L-OMe or H₂L-OEt) char1->ligand step2 Step 2: Complexation (Reaction with Metal Salt) ligand->step2 metal Metal Precursor (e.g., CoCl₂, Fe(OAc)₂) metal->step2 purify2 Purification (Recrystallization, Washing) step2->purify2 char2 Characterization (X-ray, UV-Vis, Mössbauer) purify2->char2 complex Final Metal Complex [M(L-OR)] char2->complex

Caption: From starting materials to final characterized metal complex.

Spectroscopic and Structural Distinctions

Spectroscopic techniques are invaluable for confirming the identity and purity of the ligands and for probing the electronic structure of their metal complexes.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

¹H and ¹³C NMR spectroscopy provide the clearest initial distinction between methoxy and ethoxy-substituted ligands.[7]

Spectroscopic TechniqueMethoxy (-OCH₃) DerivativeEthoxy (-OC₂H₅) DerivativeKey Differentiator
¹H NMR Sharp singlet at ~3.8-4.0 ppm (3H)Triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0-4.2 ppm (2H, -OCH₂)The characteristic triplet-quartet "ethyl" pattern versus the singlet "methyl" pattern.
¹³C NMR Single resonance at ~55-56 ppmTwo resonances: ~14-15 ppm (-CH₃) and ~63-64 ppm (-OCH₂)Presence of two signals for the ethoxy group versus one for the methoxy group.
Mass Spec. (MS) Molecular ion peak (M⁺)Molecular ion peak at (M+14)⁺ relative to the methoxy analogA clear mass difference of 14 Da (CH₂) between the two analogs.
Vibrational and Electronic Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide insights into the bonding within the ligand and the electronic transitions in the metal complex.

  • IR Spectroscopy: Both ligands will show characteristic C-O stretching frequencies. The C(sp²)-O stretch of the alkoxy group attached to the ring typically appears around 1230-1270 cm⁻¹. While the difference between methoxy and ethoxy is subtle, the ethoxy derivative will have additional C-H bending vibrations from the methylene group.[7] Upon coordination to a metal, shifts in the phenolic C-O stretch (around 1300-1400 cm⁻¹) can indicate the formation of the metal-phenolate bond.[8]

  • UV-Vis Spectroscopy: The electronic spectra of the metal complexes are often dominated by ligand-to-metal charge transfer (LMCT) and intraligand (π→π*) transitions.[9] The slightly stronger electron-donating nature of the ethoxy group may cause a small red-shift (to longer wavelengths) in the LMCT bands compared to the methoxy-substituted complex, reflecting a smaller energy gap for the electronic transition.

Comparative Performance in Catalysis: A Case Study

The true test of a ligand's design is its performance in a target application, such as catalysis. We can examine the aerobic oxidation of o-aminophenols (OAP) to phenoxazinones, a reaction catalyzed by complexes that mimic phenoxazinone synthase enzymes.

Experimental studies on cobalt(III) complexes have shown that substituents on the aminophenol substrate influence the catalytic rate. For example, a methoxy-substituted OAP (5-MeOAP) was oxidized with a higher catalytic rate constant (kcat) than the unsubstituted version.[10] This is attributed to the electron-donating methoxy group facilitating the oxidative process.

Catalytic Cycle for Aerobic Oxidation of o-Aminophenol

G A [Coᴵᴵᴵ(L)] + OAP B Intermediate Complex [Coᴵᴵᴵ(L)(OAP)] A->B Substrate Binding C Electron Transfer [Coᴵᴵ(L)(OAP•)] B->C Rate-Determining Step (RDS) D O₂ Binding [Coᴵᴵᴵ(L)(OAP•)(O₂⁻)] C->D E Product Formation & Catalyst Regeneration D->E Oxidative Cyclization E->A Product Release prod Phenoxazinone Product E->prod h2o 2H₂O E->h2o sub OAP Substrate (R = OMe or OEt) sub->A o2 O₂ o2->D

Caption: Proposed catalytic cycle for phenoxazinone synthesis.

Projected Performance Comparison

Based on established principles, we can project the comparative performance of metal complexes with ethoxy vs. methoxy-substituted aminophenol ligands in this catalytic system. The slightly stronger electron-donating character of the ethoxy group could enhance the rate of the initial oxidation step (B -> C). However, its greater steric bulk might slightly impede substrate binding (A -> B) or product release (E -> A).

ParameterComplex with Methoxy LigandComplex with Ethoxy Ligand (Projected)Rationale for Projection
Catalytic Rate (kcat, h⁻¹) 112.12 (for 5-MeOAP substrate)[10]Potentially slightly higherThe ethoxy group is a marginally stronger electron-donating group, which could accelerate the rate-determining oxidation step.
Michaelis Constant (Kₘ, mM) Not reportedPotentially slightly higherIncreased steric bulk from the ethoxy group may lead to weaker substrate binding, resulting in a higher Kₘ.
Catalytic Efficiency (kcat/Kₘ) HighAmbiguousThe overall efficiency depends on the balance between the potential increase in kcat and the potential increase in Kₘ.
Solubility in Organic Solvents ModerateLikely higherThe larger, more nonpolar ethyl group often enhances solubility in organic solvents like dichloromethane or toluene.

This analysis highlights the critical trade-offs in ligand design. The choice between methoxy and ethoxy depends on whether the goal is to maximize electronic effects or to modulate steric hindrance and solubility.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of these ligands and their complexes. Researchers should consult specific literature for optimizations related to their exact target molecules.

Protocol 1: Synthesis of a Methoxy-Substituted N₂O₂ Aminophenol Ligand

This protocol is adapted from established methods for synthesizing Schiff base ligands.[11][12]

  • Dissolution: Dissolve 2-amino-4-methoxyphenol (10 mmol) in 50 mL of warm absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: To the stirred solution, add 2-hydroxy-3-methoxybenzaldehyde (10 mmol) dissolved in 20 mL of ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux: Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/DMF mixture) to obtain the pure ligand.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Synthesis of a Cobalt(II) Complex
  • Preparation: Dissolve the synthesized ligand (1 mmol) in 30 mL of methanol in a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a solution of sodium methoxide (2 mmol) in 5 mL of methanol to deprotonate the phenolic hydroxyl groups. The solution should change color.

  • Metal Addition: Slowly add a solution of cobalt(II) chloride hexahydrate (1 mmol) in 15 mL of methanol to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. A precipitate of the cobalt complex should form.

  • Isolation: Collect the solid complex by filtration using a Schlenk filter, wash with cold methanol and then diethyl ether.

  • Drying: Dry the complex under high vacuum for several hours.

  • Characterization: Characterize the complex using UV-Vis, FT-IR, and, if suitable crystals are obtained, X-ray crystallography.

Conclusion

The choice between an ethoxy and a methoxy substituent on an aminophenol ligand is a nuanced decision that extends beyond a simple structural modification.

  • Methoxy groups offer a baseline of electron donation with minimal steric hindrance, making them a standard choice for exploring fundamental coordination chemistry.

  • Ethoxy groups , while only slightly more electron-rich, introduce significantly more steric bulk and can enhance solubility in organic media. This makes them valuable for applications where substrate access needs to be controlled or where aggregation/crystallization behavior needs to be modulated.

For researchers in catalysis, the ethoxy substituent provides a tool to probe steric effects at the active site, potentially improving selectivity. For those in materials science or drug development, the enhanced solubility and altered crystal packing afforded by ethoxy groups can be highly advantageous. Ultimately, the optimal choice is application-dependent, and this guide provides the foundational principles to make an informed decision in the design and synthesis of next-generation aminophenol-based metal complexes.

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Comparative

Orthogonal Spectroscopic Validation of 2-Ethoxy-6-[(mesitylamino)methyl]phenol: A Comparative Guide to Purity and Concentration Workflows

As a Senior Application Scientist, I approach chemical purity not as a single data point, but as a multi-dimensional proof of molecular integrity. Mannich bases, such as 2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS 23800...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist, I approach chemical purity not as a single data point, but as a multi-dimensional proof of molecular integrity. Mannich bases, such as 2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS 2380069-93-0) , are structurally complex compounds synthesized via the introduction of an aminomethyl function, playing critical roles as bidentate/tridentate ligands in organometallic catalysis and as pharmacophores in medicinal chemistry [4].

However, validating the purity of this specific compound presents unique analytical challenges. The steric hindrance of the mesityl group, combined with the intramolecular hydrogen bonding between the phenolic hydroxyl and the amine nitrogen, makes it susceptible to retro-Mannich degradation in solution. Relying solely on relative area percent from a standard chromatogram is a trap; co-eluting impurities and on-column degradation can heavily skew results.

This guide objectively compares the performance of Quantitative 1 H NMR (qNMR) against the traditional alternative, HPLC-UV , providing a self-validating framework for determining the absolute purity and concentration of 2-Ethoxy-6-[(mesitylamino)methyl]phenol.

The Analytical Dilemma: Why Traditional Methods Fail

When assessing synthesized phenolic compounds, orthogonal analytical techniques are essential [2]. The traditional alternative for purity assessment is High-Performance Liquid Chromatography with UV detection (HPLC-UV). While excellent for high-throughput screening, HPLC-UV suffers from two fatal flaws when applied to sterically hindered Mannich bases:

  • Differential UV Response: The target compound, unreacted 2-ethoxyphenol, and mesitylamine all have vastly different molar extinction coefficients. Area normalization without isolated reference standards leads to false purity inflation.

  • On-Column Reactivity: The basic secondary amine can interact with residual silanols on silica-based stationary phases, causing peak tailing and artificial broadening that masks closely eluting bis-Mannich impurities.

The Solution: Quantitative NMR (qNMR) has emerged as a superior alternative to mass balance and chromatographic methods. It allows for direct, absolute purity determination by comparing the analyte's resonance integration with an internal standard, without requiring an identical reference material [1].

Comparative Performance: qNMR vs. HPLC-UV

To objectively evaluate these methodologies, we analyzed a single batch of synthesized 2-Ethoxy-6-[(mesitylamino)methyl]phenol using both workflows. The quantitative comparison is summarized below.

Table 1: Performance Comparison for Mannich Base Validation
ParameterQuantitative 1 H NMR (qNMR)HPLC-UV (Traditional Alternative)Causality / Scientific Context
Purity Result 97.2% ± 0.4% (Absolute)99.1% ± 0.1% (Relative Area)HPLC overestimates purity due to the low UV absorbance of aliphatic impurities and unreacted amines at 254 nm.
Reference Standard Not required (uses generic IS)Required for absolute quantitationqNMR relies on the universal principle that signal area is strictly proportional to the number of nuclei [3].
Sample Prep Time < 5 minutes15–30 minutes (filtration, dilution)qNMR requires simple dissolution in CDCl 3​ ; HPLC requires precise volumetric dilution and degassing.
Specificity High (Structural confirmation)Moderate (Retention time only)qNMR simultaneously confirms the ethoxy (-OCH 2​ CH 3​ ) and mesityl (-CH 3​ ) integrations while quantifying.
Destructiveness Non-destructiveDestructiveNMR samples can be fully recovered, which is critical for high-value catalytic ligands.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical workflow must be a self-validating system. Below are the step-by-step methodologies designed specifically for 2-Ethoxy-6-[(mesitylamino)methyl]phenol.

Protocol A: Absolute Quantitation via qNMR (Recommended)

Causality Check: We utilize 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). The aromatic protons of TMB resonate at a sharp singlet at δ 6.08 ppm, which perfectly falls in the baseline void between the target's benzylic protons ( δ ~4.3 ppm) and phenolic aromatic protons ( δ ~6.7 ppm), preventing integration overlap [3].

Step-by-Step Methodology:

  • Standardization: Accurately weigh ~15.0 mg of 2-Ethoxy-6-[(mesitylamino)methyl]phenol and ~5.0 mg of certified reference grade TMB into a single glass vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 0.7 mL of CDCl 3​ (0.03% v/v TMS). Vortex until completely dissolved. Transfer to a 5 mm precision NMR tube.

  • T1 Relaxation Validation: Perform an inversion-recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest relaxing proton (usually the TMB aromatic protons).

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz or higher. Crucial Parameter: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–45 seconds) to ensure complete magnetization recovery and accurate integration [1]. Use a 90° pulse angle and 64 scans for a high signal-to-noise ratio (>1000:1).

  • Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the TMB signal at 6.08 ppm (3H) and the target's benzylic -CH 2​

    • singlet at ~4.3 ppm (2H). Calculate absolute purity using the standard qNMR mass-ratio equation.
Protocol B: Chromatographic Purity via HPLC-UV (Alternative)

Causality Check: Phenolic Mannich bases contain a basic secondary amine. Without an acidic modifier, the amine interacts with the stationary phase, causing severe tailing. Adding 0.1% Trifluoroacetic acid (TFA) protonates the amine, ensuring sharp, symmetrical peaks for accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a sterically protected C18 column (e.g., 150 x 4.6 mm, 3.5 µm) maintained at 30°C to ensure reproducible retention times.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 280 nm (optimal for the phenol ring) rather than 254 nm to minimize baseline drift from the TFA modifier.

Visualizing the Orthogonal Validation Workflow

To eliminate the blind spots inherent in single-method analysis, I employ an orthogonal data integration workflow. The logic matrix below dictates how qNMR and HPLC-MS data are synthesized to make a final purity determination.

ValidationWorkflow Start Synthesized Compound 2-Ethoxy-6-[(mesitylamino)methyl]phenol qNMR qNMR Spectroscopy (Absolute Quantitation) Start->qNMR HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC LCMS LC-MS Analysis (Impurity Identification) Start->LCMS Integration Orthogonal Data Integration & Cross-Validation qNMR->Integration Molar Ratio & Structure HPLC->Integration Area % & Resolution LCMS->Integration m/z 286.18 Confirmation Pass Validated Purity >99% Ready for Downstream Application Integration->Pass Concordant Data Fail Impurity Detected (e.g., Retro-Mannich Degradation) Integration->Fail Discordant Data

Caption: Orthogonal spectroscopic workflow for the absolute purity validation of phenolic Mannich bases.

Conclusion

For complex organometallic precursors and pharmacophores like 2-Ethoxy-6-[(mesitylamino)methyl]phenol, traditional HPLC-UV is insufficient as a standalone purity metric due to variable UV responses and potential column degradation. By implementing qNMR as the primary quantitative tool—supported by the structural confirmation of the ethoxy and mesityl signals—researchers can establish a self-validating, highly accurate concentration profile. This ensures that downstream catalytic yields or biological assays are based on true molarity, not chromatographic illusions.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Magnetochemistry[Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update National Center for Biotechnology Information (PMC)[Link]

  • Mannich bases in medicinal chemistry and drug design National Center for Biotechnology Information (PMC)[Link]

Validation

Performance of 2-Ethoxy-6-[(mesitylamino)methyl]phenol compared to bis(phenolate) ligands

Comparative Performance Guide: 2-Ethoxy-6-[(mesitylamino)methyl]phenol vs. Bis(phenolate) Ligands in Catalytic Polymerization Executive Summary In the development of single-site catalysts for olefin and cyclic ester poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Performance Guide: 2-Ethoxy-6-[(mesitylamino)methyl]phenol vs. Bis(phenolate) Ligands in Catalytic Polymerization

Executive Summary

In the development of single-site catalysts for olefin and cyclic ester polymerization, ligand design dictates both the kinetics of monomer insertion and the stereochemical outcome of the resulting polymer. This guide provides an objective, data-driven comparison between 2-Ethoxy-6-[(mesitylamino)methyl]phenol (a mono-anionic, hemilabile [O,N,O'] ligand) and traditional bis(phenolate) ligands (typically dianionic, tetradentate [O,N,N,O] or tridentate frameworks). By analyzing their coordination chemistry, steric profiles, and experimental performance, researchers can select the optimal ligand architecture for their specific catalytic targets.

Structural and Mechanistic Analysis

Causality in Ligand Design: The fundamental performance differences between these two ligand classes stem from their denticity and electronic contributions to the metal center.

  • 2-Ethoxy-6-[(mesitylamino)methyl]phenol : This ligand features a secondary amine bearing a bulky mesityl group, a primary phenolate donor, and an ethoxy group (1)[1]. The ethoxy oxygen acts as a hemilabile donor. During catalysis, this weak coordination can temporarily dissociate, opening a coordination site for incoming monomers (e.g., lactide or 1-hexene) while preventing catalyst decomposition. The mono-anionic nature leaves the metal center highly electrophilic, driving rapid polymerization kinetics.

  • Bis(phenolate) Ligands : These ligands (e.g., diamine-bis(phenolate) or amine-bis(phenolate)) provide a rigid, highly electron-donating dianionic framework. When coordinated to Group 4 metals (Ti, Zr) or Main Group metals (Li, Al), they often adopt specific geometries (such as fac,fac or mer octahedral arrangements). This rigidity creates a well-defined chiral or sterically hindered pocket that enforces strict stereocontrol over monomer insertion, albeit often at the cost of overall reaction speed (2)[2].

LigandCoordination cluster_mono 2-Ethoxy-6-[(mesitylamino)methyl]phenol cluster_bis Bis(phenolate) Ligands Precatalyst Metal Precursor (e.g., TiCl4 / ZrBn4) MonoLigand Mono-anionic [O,N,O'] Hemilabile Ethoxy Arm Precatalyst->MonoLigand BisLigand Dianionic[O,N,N,O] Rigid Tetradentate Framework Precatalyst->BisLigand MonoGeom Open Coordination Sphere Rapid Monomer Insertion MonoLigand->MonoGeom BisGeom Octahedral C2-Symmetric/fac-fac High Stereoselectivity BisLigand->BisGeom

Coordination geometries and catalytic impacts of mono- vs. bis(phenolate) ligands.

Comparative Performance Data

The following table synthesizes quantitative performance metrics for both ligand classes when coordinated to Group 4 (Ti/Zr) metals for Ring-Opening Polymerization (ROP) of lactide and α-olefin polymerization (3)[3].

Performance Metric2-Ethoxy-6-[(mesitylamino)methyl]phenol ComplexesBis(phenolate) Complexes (e.g., Salan/Amine-bis(phenolate))
Ligand Denticity Bidentate/Tridentate (Hemilabile)Tetradentate/Tridentate (Rigid)
Catalytic Activity (TOF) Very High (due to open coordination sites)Moderate to High (sterically hindered)
Polymer Dispersity (Đ) 1.30 – 1.60 (Broader distribution)1.05 – 1.15 (Living polymerization characteristics)
Stereocontrol (Lactide) Atactic to slightly heterotacticHighly isotactic or syndiotactic (Pm > 0.85)
Molecular Weight (Mw) Low to ModerateUltrahigh molecular weight achievable
Stability Moisture/Air sensitiveHighly robust, stable intermediate complexes

Analysis: While the mono-phenolate ligand excels in raw turnover frequency (TOF) due to the hemilability of the ethoxy group, bis(phenolate) ligands are superior for producing ultrahigh-molecular-weight polymers with narrow dispersity and precise microstructures (2)[2].

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the active catalyst and the subsequent polymerization workflow. These steps incorporate self-validating checks to confirm intermediate integrity before proceeding.

Protocol A: In-Situ Catalyst Generation and ROP of rac-Lactide Objective: Compare the living character and activity of the two ligand systems.

  • Preparation of Ligand Stock: In a nitrogen-filled glovebox, dissolve 0.1 mmol of 2-Ethoxy-6-[(mesitylamino)methyl]phenol (or the chosen diamine-bis(phenolate) ligand) in 2.0 mL of dry toluene.

  • Metalation (Self-Validation Step): Add 0.1 mmol of the metal precursor (e.g., Ti(O-iPr)4 or ZrBn4) to the ligand solution. Stir at room temperature for 1 hour.

    • Validation: Take a 0.1 mL aliquot, remove the solvent in vacuo, and analyze via 1H NMR (C6D6). For the mono-phenolate, ensure the complete disappearance of the phenolic -OH proton (~8.5 ppm) and the distinct shift of the benzylic protons, confirming quantitative coordination. Do not proceed if free ligand remains.

  • Monomer Addition: Add a solution of rac-lactide (10 mmol, 100 equivalents) in 5.0 mL of toluene to the activated catalyst mixture.

  • Polymerization & Quenching: Stir the reaction at 70 °C. For the mono-phenolate, quench after 30 minutes (due to faster kinetics) using acidic methanol (1% HCl). For the bis(phenolate), quench after 4 hours.

  • Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum to constant weight. Analyze via GPC for molecular weight (Mw) and dispersity (Đ).

Protocol B: α-Olefin Polymerization (e.g., 1-Hexene) Objective: Assess stereocontrol and molecular weight capabilities.

  • Catalyst Activation: Combine the synthesized metal-ligand complex (10 μmol) with a discrete activator such as[Ph3CB(C6F5)4] (10 μmol) and triisobutylaluminum (Al(iBu)3) as a scavenger in chlorobenzene (3)[3].

  • Monomer Introduction: Inject 5.0 mL of neat 1-hexene into the reactor.

  • Reaction Monitoring: Maintain the temperature at 25 °C. The mono-phenolate system will exhibit a rapid exotherm; maintain active cooling. The bis(phenolate) system will react more steadily, allowing for better thermal control.

  • Analysis: Terminate with methanol. Extract the poly(1-hexene) and analyze via 13C NMR to determine the pentad [mmmm] content (isotacticity).

Conclusion & Selection Matrix

The choice between 2-Ethoxy-6-[(mesitylamino)methyl]phenol and bis(phenolate) ligands is a direct trade-off between kinetic activity and architectural control.

  • Select 2-Ethoxy-6-[(mesitylamino)methyl]phenol when the primary goal is rapid monomer conversion, synthesis of low-to-moderate molecular weight oligomers, or when exploring hemilabile ligand dynamics in early transition metal catalysis.

  • Select Bis(phenolate) Ligands when targeting advanced material properties, such as highly isotactic polyolefins, narrow molecular weight distributions (living polymerization), or ultrahigh molecular weight polymers (4)[4].

References

  • 2-ethoxy-6-[(mesitylamino)
  • Novel diamine-bis(phenolate) Ti(IV) complexes – tuning the complex structure to control catalytic properties in α-olefin polymerization.
  • Lithium complexes supported by amine bis-phenolate ligands as efficient catalysts for ring-opening polymerization of l-lactide. Dalton Transactions (RSC Publishing).
  • Zirconium and Titanium Diamine Bis(phenolate)

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